molecular formula C14H14O2 B354417 (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol CAS No. 20854-60-8

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B354417
CAS No.: 20854-60-8
M. Wt: 214.26g/mol
InChI Key: GVRSPKZCGUMKFK-UHFFFAOYSA-N
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Description

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol (CAS Registry Number: 20854-60-8) is an aromatic alcohol of high interest in organic chemistry and pharmaceutical research. The compound has a defined molecular formula of C 14 H 14 O 2 and a molecular weight of 214.26 g/mol . Its structure consists of a biphenyl core substituted with a methanol group at one phenyl ring and a methoxy group at the para position of the other ring, a common pharmacophore in medicinal chemistry . Researchers utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules. Its structure is related to biologically active compounds; for instance, structurally similar biphenyl derivatives have been investigated for their anti-inflammatory properties, such as in the study of 4-O-methylhonokiol analogs which target pathways like AMP-activated protein kinase (AMPK) . Furthermore, related compounds like 4-Biphenylylmethanol have documented toxicological data, including effects on reproduction and development, highlighting the importance of such chemicals in toxicology and safety research . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSPKZCGUMKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359992
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20854-60-8
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Methanol Scaffold in Modern Chemistry

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, a bi-aryl scaffold featuring a terminal hydroxymethyl group and a methoxy substituent, represents a cornerstone building block in the landscape of medicinal chemistry and materials science. The biphenyl moiety provides a rigid, well-defined three-dimensional structure that is frequently exploited to orient functional groups for optimal interaction with biological targets. The strategic placement of the methoxy and hydroxymethyl groups offers versatile handles for further chemical modification, making this compound a valuable precursor for the synthesis of complex molecules with tailored properties.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential therapeutic applications.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
IUPAC Name [4-(4-methoxyphenyl)phenyl]methanolPubChem[1]
CAS Number 20854-60-8PubChem[1]
Appearance White solid (predicted)Inferred from related compounds
Melting Point Not experimentally determined; Precursor (aldehyde) melts at 100-101 °CRoyal Society of Chemistry[2]
Solubility Insoluble in water; Soluble in ether and ethanol (predicted for the parent 4-methoxybiphenyl)PubChem
LogP (calculated) 2.7PubChem[1]

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a robust and high-yielding two-step process. This involves an initial Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by the selective reduction of a carbonyl group to the desired primary alcohol. This approach offers both high convergency and the flexibility to introduce diverse functionalities on either aromatic ring.

Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid. In this case, 4-bromo- or 4-iodobenzaldehyde is coupled with 4-methoxyphenylboronic acid. The choice of the halide is a critical experimental parameter; while aryl iodides often exhibit higher reactivity and lead to shorter reaction times, aryl bromides are typically more cost-effective and readily available.[3]

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Iodobenzaldehyde C 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde A->C Suzuki Coupling B 4-Methoxyphenylboronic acid B->C Catalyst Pd(PPh₃)₄ Catalyst->C Base Base (e.g., Na₂CO₃, K₂CO₃) Base->C Solvent Solvent (e.g., Toluene/EtOH/H₂O) Solvent->C

Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde

  • Materials: 4-Iodobenzaldehyde, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, and water.

  • Procedure:

    • To a round-bottom flask, add 4-iodobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde as a white solid.[2]

  • Causality of Choices: The use of a mixed solvent system including water is crucial for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle. The inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

Step 2: Selective Reduction of the Aldehyde

The final step involves the chemoselective reduction of the aldehyde functionality in 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones over other reducible functional groups (like esters), and operational simplicity.[4][5]

Synthesis_Step2 cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_product Product D 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde E This compound D->E Reduction Reagent NaBH₄ Reagent->E Solvent Solvent (e.g., Methanol/THF) Solvent->E

Experimental Protocol: Synthesis of this compound

  • Materials: 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde, sodium borohydride (NaBH₄), methanol (MeOH), and tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde (1.0 eq) in a mixture of methanol and THF at 0 °C (ice bath).

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

  • Self-Validation: The progress of the reduction can be easily monitored by TLC, as the alcohol product will have a different retention factor (Rf) than the starting aldehyde. The purity of the final product should be confirmed by NMR spectroscopy and melting point analysis.

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic region will display a characteristic set of doublets and multiplets corresponding to the two substituted phenyl rings. The benzylic CH₂ protons will appear as a singlet, and the methoxy group will also be a sharp singlet.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5d2HAr-H
~7.4d2HAr-H
~7.3d2HAr-H
~6.9d2HAr-H
~4.7s2H-CH₂OH
~3.8s3H-OCH₃

The ¹³C NMR spectrum will show signals for all 14 carbon atoms, with the chemical shifts being indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic)
1250C-O stretch (aryl ether)
1050C-O stretch (primary alcohol)

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily governed by the hydroxyl and methoxy functional groups, as well as the aromatic biphenyl core.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents will lead to the formation of the carboxylic acid.

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides under basic conditions.

  • Halogenation: The benzylic alcohol can be converted to the corresponding benzylic halide using reagents like SOCl₂ or PBr₃.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the methoxy-substituted phenyl ring makes it susceptible to electrophilic aromatic substitution reactions, although the directing effects of both rings need to be considered.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The biphenyl core is a known pharmacophore in many drug classes, and the methoxy group can modulate the pharmacokinetic properties of a molecule.[6]

  • Enzyme Inhibitors: Derivatives of this scaffold have been explored as potential inhibitors of enzymes such as human lactate dehydrogenase A (hLDHA), which is a target in cancer therapy.[3]

  • Precursors to Heterocyclic Compounds: The functional groups on this molecule make it an ideal precursor for the synthesis of more complex heterocyclic systems, which are prevalent in pharmaceuticals.[3]

  • Molecular Probes: The biphenyl structure can be further functionalized to create molecular probes for studying biological processes.

Safety, Handling, and Storage

As a professional researcher, it is imperative to handle all chemicals with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively utilize this important building block in their scientific endeavors.

References

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

  • Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. [Link]

  • This compound. PubChem. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]

  • Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. PubChem. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing). [Link]

  • (4-Methoxyphenyl)methanol. SIELC Technologies. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Organic Synthesis. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. [Link]

  • Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO. [Link]

  • Advances in Methanol Production and Utilization, with Particular Emphasis toward Hydrogen Generation via Membrane Reactor Technology. NIH. [Link]

  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • 4-Methoxybiphenyl, 25g, Each. CP Lab Safety. [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • 4-Methoxybiphenyl. PubChem. [Link]

Sources

An In-depth Technical Guide to (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol (CAS: 20854-60-8): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, a biphenyl derivative with the CAS number 20854-60-8, is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid biphenyl scaffold, combined with the reactive hydroxymethyl group and the electron-donating methoxy group, makes it a versatile building block for the construction of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 20854-60-8
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
IUPAC Name [4-(4-methoxyphenyl)phenyl]methanol
Appearance White to off-white solidInferred from typical biphenyl compounds
Boiling Point 376.0 ± 35.0 °C at 760 mmHg
Density 1.112 g/cm³

Synthesis Strategies

The synthesis of this compound typically involves a two-stage process: the formation of the biphenyl core via a cross-coupling reaction, followed by the modification of a functional group to yield the desired benzylic alcohol. The Suzuki-Miyaura coupling is the most prevalent method for constructing the biphenyl linkage due to its high efficiency and functional group tolerance.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Reduction Route A 4-Iodoanisole or 4-Bromoanisole C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C Reactant 1 B 4-(Hydroxymethyl)phenylboronic acid B->C Reactant 2 D This compound C->D Product E 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde F Reducing Agent (e.g., NaBH₄) E->F Precursor G This compound F->G Product Elacestrant_Pathway ER Estrogen Receptor (ERα) Ubiquitin Ubiquitin ER->Ubiquitin Conformational change marks for ubiquitination Elacestrant Elacestrant Elacestrant->ER Binds to Proteasome Proteasome Ubiquitin->Proteasome Degradation ERα Degradation Proteasome->Degradation Degradation->Block Signaling Downstream Signaling (Cell Proliferation)

An In-Depth Technical Guide to the Synthesis of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, a key structural motif in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies.

Introduction: The Significance of the Biphenyl Methanol Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its rigid, yet tunable, nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a methanol group provides a crucial handle for further functionalization or for direct engagement with receptor sites through hydrogen bonding. Specifically, the this compound structure is of significant interest due to the electronic properties imparted by the methoxy group and the synthetic versatility of the hydroxymethyl moiety. This guide will explore the most reliable and efficient pathways to this valuable building block.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be primarily approached through two robust and widely adopted strategies, both centered around the formation of the key biphenyl C-C bond. A third, classical organometallic approach also presents a viable, albeit less common, alternative.

Strategy 1: The Two-Step Approach - Suzuki Coupling followed by Functional Group Reduction. This is arguably the most versatile and widely employed method. It involves the initial construction of the biphenyl core with a carbonyl functionality at the 4-position, which is subsequently reduced to the desired alcohol. This approach allows for a wider range of commercially available starting materials.

Strategy 2: The Convergent Approach - Direct Suzuki Coupling of a Hydroxymethyl-Functionalized Partner. This strategy offers a more direct route to the target molecule by employing a boronic acid or ester that already bears the hydroxymethyl group. This can be more efficient in terms of step-count but may be limited by the availability or stability of the functionalized boronic acid.

Alternative Strategy: The Grignard Reaction. A classic carbon-carbon bond-forming reaction, the Grignard coupling offers a palladium-free alternative. This method involves the reaction of a Grignard reagent with a suitable electrophile to construct the biphenyl skeleton.

Mechanistic Underpinnings: The Suzuki-Miyaura Coupling

The cornerstone of modern biphenyl synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Aryl Boronic Acid/Ester (Ar'-B(OR)2) Base Base (e.g., K2CO3) Ar'-B(OR)2->Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biphenyl Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond of the biphenyl product and regenerates the palladium(0) catalyst.[1]

Detailed Experimental Protocols

Strategy 1: Two-Step Synthesis via a Carbonyl Intermediate

This strategy is highly effective and allows for modularity in the synthesis.

Step 1a: Suzuki Coupling to Synthesize 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

This step involves the coupling of 4-formylphenylboronic acid with 4-bromoanisole.

Strategy1a reactant1 4-Formylphenylboronic Acid plus + reactant1->plus conditions Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, Reflux reactant2 4-Bromoanisole plus->reactant2 product 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde conditions->product

Figure 2: Reaction scheme for the synthesis of the aldehyde intermediate.

Experimental Protocol:

  • To a round-bottom flask, add 4-formylphenylboronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.

Reagent Molar Ratio Typical Quantity
4-Bromoanisole1.01.87 g (10 mmol)
4-Formylphenylboronic Acid1.21.80 g (12 mmol)
Potassium Carbonate2.02.76 g (20 mmol)
Pd(PPh₃)₄0.03346 mg (0.3 mmol)
Solvent (Toluene/EtOH/H₂O)-60 mL

Step 1b: Reduction of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

The aldehyde intermediate is then reduced to the target alcohol using a mild reducing agent like sodium borohydride.

Strategy1b reactant 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde conditions 1. NaBH4, Methanol, 0 °C to RT 2. H2O workup reactant->conditions product This compound conditions->product Strategy2 reactant1 (4-(Hydroxymethyl)phenyl)boronic Acid plus + reactant1->plus conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C reactant2 4-Bromoanisole plus->reactant2 product This compound conditions->product Grignard_Route cluster_1 Step 1: Grignard Formation cluster_2 Step 2 & 3: Coupling and Reduction reactant1 4-Bromoanisole conditions1 Anhydrous THF reactant1->conditions1 reactant2 Mg product1 4-Methoxyphenylmagnesium Bromide conditions2 1. THF 2. H3O+ workup product1->conditions2 conditions1->product1 reactant3 4-Bromobenzaldehyde product2 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde conditions3 NaBH4, MeOH product2->conditions3 product3 This compound conditions2->product2 conditions3->product3

Sources

An In-Depth Technical Guide to the Structural Analogues of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogues of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. This core structure represents a privileged scaffold in medicinal chemistry, with analogues demonstrating a wide array of biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the biphenyl methanol framework.

The this compound Core: A Versatile Scaffold

The this compound molecule, with its characteristic biphenyl backbone, offers a unique combination of structural rigidity and conformational flexibility.[1] The methoxy and hydroxymethyl functional groups provide key points for hydrogen bonding and further chemical modification, making it an attractive starting point for the design of new bioactive compounds. The biphenyl moiety itself is a common feature in many approved drugs and clinical candidates, valued for its ability to engage with biological targets through hydrophobic and π-stacking interactions.[2]

Synthetic Strategies: Building the Biphenyl Core

The construction of the biphenyl scaffold is a cornerstone of synthesizing analogues of this compound. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for this purpose, offering high yields and broad functional group tolerance.[3]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the biphenyl bond, leading to two key building blocks: a substituted phenylboronic acid and a substituted aryl halide.

G A This compound B Retrosynthetic Disconnection (Suzuki Coupling) A->B C 4-Methoxyphenylboronic Acid B->C D (4-Bromophenyl)methanol B->D

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a reliable method for the synthesis of the parent compound, which can be adapted for a wide range of analogues by substituting the starting materials.

Objective: To synthesize this compound from 4-methoxyphenylboronic acid and (4-bromophenyl)methanol.

Materials:

  • 4-Methoxyphenylboronic acid

  • (4-Bromophenyl)methanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-bromophenyl)methanol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Analogues and Their Biological Activities

Modification of the this compound scaffold at various positions can lead to a diverse range of biological activities. The following sections explore key classes of analogues and their therapeutic potential.

Anticancer Agents

The biphenyl scaffold is a common feature in compounds with anticancer properties.[2] Analogues of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the biphenyl rings can significantly impact anticancer activity. Dihydroxylated biphenyls have shown potent activity against malignant melanoma cells.[4]

  • Substitution at the 4'-Position: The methoxy group at the 4'-position appears to be favorable for antimetastatic activity in some contexts.[5]

  • Modifications of the Hydroxymethyl Group: Conversion of the hydroxymethyl group to other functionalities, such as amides or esters, can lead to potent cytotoxic agents.

Table 1: Anticancer Activity of Selected Biphenyl Analogues

CompoundR1R2R3Cancer Cell LineIC₅₀ (µM)Reference
Parent OCH₃HCH₂OH---
Analogue 1 OHOHHMelanoma1.7 - 2.0[4]
Analogue 2 OCH₃HCOOHMCF-7, MDA-MB-2319.5 - 10.8
Analogue 3 HHCH₂OH--[6]
Anticonvulsant Agents

Derivatives of biphenyls have shown promise as anticonvulsant agents. The mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors.

Screening Models: The Maximal Electroshock (MES) test is a widely used primary screening model to identify compounds with activity against generalized tonic-clonic seizures.[7][8] The pentylenetetrazol (PTZ) seizure model is also commonly employed.[9]

SAR Insights:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced anticonvulsant activity.

  • Amine Functionalities: The introduction of tertiary amine groups, such as morpholine, can lead to potent anticonvulsant compounds.[9]

Enzyme Inhibitors

The biphenyl methanol scaffold can be tailored to inhibit specific enzymes implicated in various diseases.

  • Lactate Dehydrogenase (LDH) Inhibitors: LDH is a target in cancer therapy due to its role in tumor metabolism. Biphenyl-containing compounds have been identified as potential LDH inhibitors.[6]

  • Cholinesterase Inhibitors: Biphenyl derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease.

S1P1 Receptor Agonists

Sphingosine-1-phosphate receptor 1 (S1P1) is a key regulator of immune cell trafficking.[10][11] Agonists of this receptor can sequester lymphocytes in lymph nodes, thereby preventing their infiltration into tissues and reducing inflammation. This mechanism is relevant for the treatment of autoimmune diseases like multiple sclerosis.

Signaling Pathway: S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[10] Activation of S1P1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately regulates cell migration.[10]

G cluster_membrane Cell Membrane S1P1 S1P1 Receptor Gai Gαi S1P1->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand (4'-Methoxy[1,1'-biphenyl]-4-yl) methanol Analogue (Agonist) Ligand->S1P1 Binds ATP ATP ATP->AC Downstream Downstream Signaling (e.g., PI3K/Rac activation) cAMP->Downstream Regulates Migration Inhibition of Cell Migration Downstream->Migration

Caption: S1P1 receptor signaling pathway activated by an agonist.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays to assess the biological activity of this compound analogues.

In Vitro Cytotoxicity Assay (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead cells.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).[14]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture containing a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Stop the reaction and measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

G A Seed Cells in 96-well Plate B Treat with Test Compounds (and Controls) A->B C Incubate (e.g., 24h) B->C D Collect Supernatant C->D E Add LDH Reaction Mix D->E F Incubate (30 min, RT) E->F G Add Stop Solution F->G H Measure Absorbance (490 nm) G->H I Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH cytotoxicity assay.

Anticonvulsant Screening (Maximal Electroshock Test)

Principle: The MES test identifies compounds that prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.[7][8]

Protocol:

  • Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[8]

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Time Interval: Allow for a specific time interval after drug administration for absorption and distribution (e.g., 30 minutes to 4 hours).

  • Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: Determine the percentage of animals in each group that are protected from the tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals).

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility, coupled with the wide range of achievable biological activities, makes this an exciting area for further research. Future efforts should focus on:

  • Expansion of Analogue Libraries: Systematic modification of all positions of the biphenyl rings and the hydroxymethyl group will likely yield compounds with improved potency and selectivity.

  • Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are crucial to elucidate their molecular targets and signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Compounds with potent in vitro activity should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

This guide provides a solid foundation for researchers to build upon in their quest for novel and effective drugs based on the this compound core.

References

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An In-Depth Technical Guide to the Biological Activities of Biphenyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Methanol Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl moiety, consisting of two connected phenyl rings, is a foundational backbone in organic chemistry and drug discovery.[1] When functionalized with a methanol group (-CH₂OH), the resulting biphenyl methanol scaffold becomes a versatile starting point for the synthesis of a diverse array of derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The structural rigidity of the biphenyl core, combined with the reactive potential of the methanol group, allows for systematic modifications to explore structure-activity relationships (SARs) and optimize therapeutic potential.[4] This guide provides an in-depth analysis of the key biological activities of biphenyl methanol derivatives, focusing on their mechanisms of action, the experimental protocols used for their evaluation, and the structure-activity relationships that govern their efficacy.

Section 1: Anticancer and Antiproliferative Activity

A significant area of research for biphenyl derivatives has been in oncology, where they have shown promise as antiproliferative and anticancer agents.[1][2] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]

1.1. Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Several studies have demonstrated that hydroxylated biphenyl compounds can induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase, in cancer cell lines such as malignant melanoma.[5][6] This process is often mediated through the intrinsic apoptotic pathway, which involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[6]

Another key target for some biphenyl derivatives is the inhibition of heat shock protein 90 (Hsp90).[7] The biphenyl moiety has been investigated as a replacement for other chemical scaffolds in Hsp90 inhibitors, demonstrating that modifications to the biphenyl system can lead to potent inhibitory activity against cancer cells.[7] Furthermore, some biphenyl derivatives act as inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy.[8]

dot

Caption: Proposed mechanism of anticancer activity for select biphenyl methanol derivatives.

1.2. Experimental Evaluation: MTT Assay for Cytotoxicity

A cornerstone technique for assessing the cytotoxic effects of potential anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9]

Protocol for MTT Cytotoxicity Assay: [10][11]

  • Cell Seeding: Seed cancer cells (e.g., melanoma cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl methanol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • MTT Addition: Remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[10]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490-570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

1.3. Quantitative Data and Structure-Activity Relationship (SAR)

The antiproliferative activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the biphenyl rings.

Compound Type Target Cell Line Activity (IC₅₀) Key Structural Features Reference
Hydroxylated Biphenyls (11 & 12)Melanoma Cells1.7 - 2.0 µMC2-symmetric hydroxylated structures[6]
Biphenylamide DerivativesBreast Cancer CellsVariesModifications on the para-para substituted biphenyl moiety[7]
Biphenyl/Bibenzyl DerivativesN/A (Enzyme Inhibition)0.096 - 1.18 µM (vs. AChE/BuChE)Symmetrical structures[12]

SAR Insights:

  • Studies on biphenylamide derivatives as Hsp90 inhibitors have shown that para-para substituted biphenyl moieties exhibit superior inhibitory activity.[7]

  • The introduction of nitrogen at various positions within the biphenyl system can modulate activity, suggesting that electronic and hydrogen-bonding properties are critical.[7]

  • For cholinesterase inhibitors, the steric properties and basicity of terminal groups attached to the biphenyl scaffold significantly influence binding affinities.[4]

Section 2: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and biphenyl derivatives have been explored for their anti-inflammatory properties.[1][2] Many of these compounds exert their effects by modulating key inflammatory signaling pathways.

2.1. Mechanism of Action: Inhibition of the NF-κB Pathway

A central signaling pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway.[13] Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[13] Several biphenyl derivatives and other natural compounds have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[14][15]

dot

NFkB_Pathway_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimuli->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_active NF-κB (p65/p50) IkB_P->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation NFkB_inactive IκB-(p65/p50) NFkB_inactive->IkB_P Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription BPM Biphenyl Methanol Derivative BPM->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by biphenyl methanol derivatives.

2.2. Experimental Evaluation: Carrageenan-Induced Paw Edema in Rodents

A classic and reliable in vivo model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats or mice.[16] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation over time.

Protocol for Carrageenan-Induced Paw Edema: [16]

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the biphenyl methanol derivative. Administer the compounds orally or via intraperitoneal injection.

  • Baseline Measurement: Before inducing inflammation, measure the initial volume of each animal's hind paw using a plethysmometer.

  • Inflammation Induction: After a set time post-dosing (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the negative control group. Statistical significance is typically determined using ANOVA.[16]

Section 3: Antimicrobial Activity

Biphenyl derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2] This makes them attractive candidates for the development of new agents to combat infectious diseases and rising antimicrobial resistance.

3.1. Mechanism of Action

The precise mechanisms of antimicrobial action can vary. For some derivatives, the activity is attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the biphenyl scaffold can facilitate interaction with and penetration of microbial cell walls.

3.2. Experimental Evaluation: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.[18]

dot

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution: [17]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the biphenyl methanol derivative in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[17]

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (inoculum without any compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

3.3. Quantitative Data and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of biphenyl derivatives is influenced by their structural characteristics.

Derivative Type Target Organism Activity (MIC) Key Structural Features Reference
Diarylheptanoids from A. officinarum Helicobacter pylori9–12 µg/mLHydroxylated phenyl rings[18]
Polymethylated Diphenyl EthersFungal Strains20-45% growth inhibitionMethylation pattern[19]

Note: While not strictly biphenyl methanols, these related structures highlight key SAR principles.

SAR Insights:

  • Antibacterial assays have shown that for some biphenyl derivatives, minimum inhibitory concentrations (MICs) can be as high as 128 µg/mL against bacteria like Staphylococcus aureus and Escherichia coli.[19]

  • In contrast, certain polymethylated diphenyl ethers, which share the dual-aromatic ring structure, show moderate antifungal activity, suggesting that the linker between the rings and the substitution pattern are crucial for determining the spectrum of activity.[19]

Conclusion and Future Perspectives

Biphenyl methanol derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, with clear mechanisms of action involving apoptosis induction, NF-κB inhibition, and microbial growth inhibition. The structure-activity relationships explored to date demonstrate that targeted modifications to the biphenyl scaffold can significantly enhance potency and selectivity.

Future research should focus on optimizing these derivatives to improve their pharmacokinetic profiles and reduce off-target toxicity. The development of novel synthetic methodologies will enable the creation of more diverse chemical libraries for high-throughput screening. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design next-generation therapeutics for a range of challenging diseases.

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The Strategic Role of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Biphenyl Moiety as a Privileged Scaffold and the Emergence of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

In the landscape of contemporary drug discovery, the biphenyl scaffold stands as a quintessential example of a "privileged structure"—a molecular framework that is capable of providing ligands for diverse biological targets through judicious functionalization.[1][2] Its inherent properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional arrangement, have made it a cornerstone in the design of therapeutics across a multitude of disease areas, from cardiovascular to oncology.[1] Within this important class of compounds, this compound has emerged as a particularly valuable building block and a key intermediate in the synthesis of complex, biologically active molecules.[3]

This technical guide will provide a comprehensive overview of the role of this compound in medicinal chemistry. We will delve into its synthesis, explore its application as a pivotal scaffold in drug design with a focus on a case study in neuroscience, and analyze the structure-activity relationships (SAR) that underscore its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their own discovery programs.

Synthetic Strategies: Accessing the this compound Core

The efficient and scalable synthesis of this compound is critical for its widespread application. The most prevalent and versatile method for constructing the core biphenyl structure is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

Two primary retrosynthetic disconnections can be envisioned for the synthesis of this target molecule:

Route A: Suzuki Coupling followed by Reduction

This is arguably the most common approach, involving the coupling of a suitably substituted aryl halide with the corresponding arylboronic acid to form a biphenyl aldehyde, which is then reduced to the desired benzyl alcohol.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 4-bromo-1-formylbenzene (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde can be purified by column chromatography on silica gel.

Experimental Protocol: Aldehyde Reduction

  • Reaction Setup: Dissolve the purified 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Reducing Agent Addition: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting this compound can be further purified by recrystallization or column chromatography.

Route B: Suzuki Coupling with a Protected Hydroxymethyl Group

An alternative strategy involves performing the Suzuki coupling with a pre-functionalized aromatic ring where the hydroxymethyl group is protected, for instance, as a benzyl ether or a silyl ether. This can be advantageous in cases where the free hydroxyl group might interfere with the coupling reaction.

Diagram: Synthetic Workflow

G cluster_route_a Route A: Suzuki Coupling followed by Reduction cluster_route_b Route B: Suzuki Coupling with Protected Group A1 4-bromo-1-formylbenzene A3 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) A1->A3 A2 4-methoxyphenylboronic acid A2->A3 A4 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde A3->A4 A5 Reduction (NaBH4) A4->A5 A6 This compound A5->A6 B1 4-bromobenzyl alcohol B2 Protection (e.g., TBDMSCl) B1->B2 B3 Protected 4-bromobenzyl alcohol B2->B3 B5 Suzuki-Miyaura Coupling (Pd catalyst) B3->B5 B4 4-methoxyphenylboronic acid B4->B5 B6 Protected biphenyl methanol B5->B6 B7 Deprotection (e.g., TBAF) B6->B7 B8 This compound B7->B8

Caption: Synthetic routes to this compound.

The Pivotal Role in Medicinal Chemistry: A Case Study on Dopamine D1 Receptor Positive Allosteric Modulators

The true value of this compound in medicinal chemistry is best illustrated through its application in drug discovery programs. A compelling example is the development of positive allosteric modulators (PAMs) for the dopamine D1 receptor, a target of significant interest for the treatment of cognitive deficits in neurological and psychiatric disorders.[5][6]

In a notable study, a screening of a chemical library identified 4'-methoxy[1,1'-biphenyl]-4-carbaldehyde, the direct precursor to our topic compound, as a hit for potentiation of the dopamine D1 receptor. This initial finding sparked a medicinal chemistry campaign that led to the discovery of UCM-1306, a potent and orally bioavailable D1 receptor PAM.[5][6] The core this compound scaffold served as the foundational template for the elaboration of more complex and potent analogues.

Compound Modification from Core Scaffold EC₅₀ (nM) for D1R Potentiation Reference
UCM-1306Introduction of a 2-(fluoromethoxy) group and a 4'-(S-methanesulfonimidoyl) group.60[7]

This case study highlights a critical aspect of the utility of this compound: it provides a synthetically accessible and readily modifiable platform for exploring the chemical space around a biological target. The methoxy and hydroxymethyl groups serve as key handles for further chemical elaboration, allowing for the fine-tuning of pharmacological properties.

Structure-Activity Relationship (SAR) Insights: The Strategic Importance of the Methoxy and Hydroxymethyl Groups

The strategic placement of the methoxy and hydroxymethyl groups on the biphenyl scaffold is not arbitrary; these functionalities play crucial roles in dictating the molecule's interaction with biological targets and its overall drug-like properties.

The Role of the 4'-Methoxy Group:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a protein's binding pocket.

  • Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and metabolic stability of the molecule. Its introduction can be a strategic move to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

  • Conformational Constraint: The presence of the methoxy group can influence the dihedral angle between the two phenyl rings, which in turn can pre-organize the molecule into a bioactive conformation.

The Role of the 4-Hydroxymethyl Group:

  • Hydrogen Bond Donor/Acceptor: The primary alcohol functionality can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (via the oxygen lone pairs). This versatility allows for multiple modes of interaction within a binding site.

  • Vector for Further Synthesis: As demonstrated in the D1 PAM case study, the hydroxymethyl group is an excellent point for chemical diversification. It can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, enabling a broad exploration of the surrounding chemical space.

  • Improved Solubility: The polar nature of the hydroxymethyl group can enhance the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.

Diagram: SAR Insights

G cluster_sar Structure-Activity Relationship (SAR) of the this compound Scaffold cluster_methoxy 4'-Methoxy Group cluster_hydroxymethyl 4-Hydroxymethyl Group Core M1 Hydrogen Bond Acceptor Core->M1 Interaction with Target M2 Modulates Lipophilicity Core->M2 ADME Properties H1 H-Bond Donor/Acceptor Core->H1 Binding Affinity H2 Handle for Derivatization Core->H2 Chemical Diversification M3 Influences Conformation H3 Enhances Solubility

Caption: Key SAR features of the this compound scaffold.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

This compound is more than just a simple chemical intermediate; it is a strategically designed building block that offers a wealth of opportunities for medicinal chemists. Its straightforward synthesis, coupled with the versatile chemical handles provided by the methoxy and hydroxymethyl groups, makes it an ideal starting point for the development of novel therapeutics. The successful application of its core structure in the discovery of potent dopamine D1 receptor PAMs serves as a testament to its potential. As the demand for novel chemical matter with favorable drug-like properties continues to grow, the judicious application of well-designed scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

  • 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. ACS Publications. (2022). [Link]

  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. (2017). [Link]

  • This compound. PubChem. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023). [Link]

  • Synthesis of 4-Methoxy-1,1'-biphenyl. PrepChem.com. [Link]

  • Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. PubMed. (2017). [Link]

  • Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. ResearchGate. (2017). [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. (2013). [Link]

  • 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. PubMed. (2022). [Link]

  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC - NIH. (2017). [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. (2023). [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Development of pyrimidone D1 dopamine receptor positive allosteric modulators. Europe PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PMC - PubMed Central. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. NIH. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. (2017). [Link]

  • 4-biphenyl methanol synthetic method.
  • 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation. ACS Publications. (2014). [Link]

  • Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. Semantic Scholar. [Link]

  • . RSC Advances. [Link]

  • Dopamine d1 receptor positive allosteric modulators.
  • A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. MDPI. (2016). [Link]

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An In-depth Technical Guide to (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile biphenyl derivative. This document delves into its synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of substituents onto the biphenyl core, such as the methoxy and hydroxymethyl groups in this compound, provides opportunities for fine-tuning the molecule's physicochemical properties and biological activity. This particular derivative serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 20854-60-8PubChem[1]
Appearance White solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; Soluble in ether, ethanol (for 4-methoxybiphenyl)PubChem[2]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being one of the most efficient and widely used methods. This powerful carbon-carbon bond-forming reaction allows for the coupling of a boronic acid with a halide, providing a versatile approach to substituted biphenyls.

Synthetic Strategy: A Two-Step Approach

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of 4-bromobenzyl alcohol (or a protected version) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

  • Deprotection (if necessary): If a protecting group is used for the hydroxyl function, a subsequent deprotection step is required to yield the final product.

Alternatively, the final reduction of a corresponding aldehyde, 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, can also yield the desired alcohol.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling A 4-Bromobenzyl Alcohol Catalyst Pd Catalyst + Base A->Catalyst Reactant B 4-Methoxyphenylboronic Acid B->Catalyst Reactant C This compound Catalyst->C Product

Caption: Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromobenzyl alcohol

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzyl alcohol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the benzylic methylene protons (around 4.7 ppm), and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons will provide information about the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 14 carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents. The methoxy carbon will appear around 55 ppm, and the benzylic carbon will be in the region of 65 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings and the methoxy group will be observed, as well as C-O stretching bands.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 214.26, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily governed by its two functional groups: the primary alcohol and the methoxy group.

Reactivity_Diagram cluster_hydroxyl Hydroxyl Group Reactions cluster_methoxy Methoxy Group Reactions A This compound B Oxidation A->B [O] C Esterification A->C RCOCl or (RCO)₂O D Etherification A->D R-X, Base E Halogenation A->E SOCl₂, PBr₃ F Ether Cleavage A->F HBr, HI

Caption: Key reactivity pathways.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid (4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄).

  • Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. These esters can be valuable as prodrugs or for modifying the pharmacokinetic properties of a lead compound.

  • Etherification: The alcohol can be converted to an ether through Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

  • Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzylic halide, a reactive intermediate for further functionalization.

Reactions of the Methoxy Group

The methoxy group is generally stable, but under harsh conditions, it can undergo ether cleavage:

  • Ether Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the methyl-aryl ether bond to yield the corresponding phenol, (4'-hydroxy[1,1'-biphenyl]-4-yl)methanol. This transformation can be useful for introducing a site for further modification or for studying structure-activity relationships. The electron-donating nature of the methoxy group can also influence the regioselectivity of electrophilic aromatic substitution reactions on the methoxy-substituted phenyl ring.[3]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its biphenyl core provides a rigid scaffold, while the hydroxyl and methoxy groups offer points for diversification and modulation of properties.

One notable application is in the development of inhibitors for human lactate dehydrogenase A (hLDHA). hLDHA is a key enzyme in the metabolic pathway of cancer cells, and its inhibition is a promising strategy for cancer therapy. Biphenyl-based compounds have shown potential as hLDHA inhibitors, and this compound can serve as a starting material for the synthesis of such inhibitors.

Furthermore, this compound is a precursor for the synthesis of substituted quinoline derivatives. The quinoline ring system is another important pharmacophore found in a wide range of drugs with diverse therapeutic activities.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The presence of both a reactive hydroxymethyl group and a modifiable methoxy group on a rigid biphenyl scaffold provides a platform for the generation of diverse molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective utilization in the development of novel therapeutic agents.

References

  • PubChem. 4-Methoxybiphenyl. National Center for Biotechnology Information. [Link]

  • ResearchGate. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • ResearchGate. Structure of scaffold A, biphenyl derivative 49 and naphthyl derivative 50. [Link]

  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • PubMed. Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. [Link]

  • Carl Roth. Safety Data Sheet: 4-Methoxyphenol. [Link]

  • PubChem. (4'-Methyl[1,1'-biphenyl]-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]

  • ResearchGate. (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]

  • The Royal Society of Chemistry. 1 - Supporting Information. [Link]

  • SIELC Technologies. (4-Methoxyphenyl)methanol. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • Protocols.io. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

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Technical Guide: Discovery & Optimization of Piperidine-Biphenyl-DAPY Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural evolution, synthesis, and biological characterization of Piperidine-Biphenyl-Diarylpyrimidine (DAPY) derivatives. These molecules represent a third-generation class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) designed to overcome the resilience of HIV-1 variants (e.g., K103N, Y181C).

The "hero" molecule of this series, Compound 10p , exhibits single-digit nanomolar potency (EC50 = 6 nM ) against wild-type HIV-1, a selectivity index (SI) > 33,000, and a superior safety profile compared to Etravirine (ETR).[1] This guide provides a reproducible roadmap for the synthesis and evaluation of this chemotype.

Strategic Rationale: The "Tolerant Region" Hypothesis

The DAPY scaffold (e.g., Etravirine, Rilpivirine) binds to the HIV-1 RT allosteric pocket in a "U" or "horseshoe" conformation. However, rigid analogs often fail against flexible mutant strains.

The incorporation of a Piperidine-Biphenyl moiety addresses three critical failure points in legacy NNRTI design:

  • Accessing Tolerant Region I: The biphenyl group extends into the solvent-exposed "Tolerant Region I" of the binding pocket, forming additional hydrophobic contacts with residues like Pro236 and Val106 .

  • Solubility Enhancement: The piperidine ring introduces an sp3-hybridized, basic nitrogen center, disrupting the high planarity of the DAPY core and improving aqueous solubility (a chronic issue with crystalline DAPYs).

  • Genetic Barrier: The flexibility of the piperidine linker allows the molecule to "wiggle" and maintain binding affinity even when pocket residues mutate (the "Jiggling and Wiggling" theory).

Diagram 1: Strategic Design Logic

DesignLogic Problem Legacy DAPY Limitations (Rigidity, Resistance, Poor Solubility) Solution Piperidine-Biphenyl Modification Problem->Solution  SBDD Optimization   Mechanism1 Tolerant Region I Access (Hydrophobic Reach) Solution->Mechanism1 Mechanism2 Solubility Modulation (sp3 Piperidine N) Solution->Mechanism2 Outcome Compound 10p (EC50: 6 nM, SI > 33,000) Mechanism1->Outcome Mechanism2->Outcome

Caption: Logical flow from legacy limitations to the specific piperidine-biphenyl solution, resulting in Compound 10p.

Chemical Synthesis: A Self-Validating Protocol

The synthesis of piperidine-biphenyl-DAPYs follows a convergent route. The protocol below prioritizes yield and purity, utilizing Nucleophilic Aromatic Substitution (


)  as the primary coupling mechanism.
Phase A: Construction of the Piperidine-Biphenyl Linker

Objective: Synthesize the amine intermediate 4-(4-([1,1'-biphenyl]-4-yl)piperidin-1-yl)aniline.

  • N-Alkylation/Arylation: React 4-phenylpiperidine with 1-fluoro-4-nitrobenzene in

    
    /DMF at 80°C.
    
    • Checkpoint: Monitor disappearance of fluoronitrobenzene via TLC (Hexane/EtOAc 4:1).

  • Reduction: Reduce the nitro group using

    
     in EtOH/H2O or 
    
    
    
    .
    • Validation: H-NMR should show the disappearance of nitro-aromatic protons and appearance of the broad

      
       peak around 4.0-5.0 ppm.
      
Phase B: Assembly of the DAPY Core

Objective: Sequential substitution on the pyrimidine core.

  • Step 1 (C4-Substitution):

    • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq),

      
      .
      
    • Condition: DMF, 0°C to RT, 4 hours.

    • Product: Intermediate A (4-substituted-2,6-dichloropyrimidine).

    • Why: The C4 position is more reactive than C2 due to steric and electronic factors.

  • Step 2 (C2-Substitution):

    • Reagents: Intermediate A , Phase A Amine (Piperidine-Biphenyl), p-TsOH (catalytic).

    • Condition: 1,4-Dioxane, reflux (100-110°C), 12 hours.

    • Product: Final Target Compound 10p .

    • Self-Validating Step: The reaction mixture often precipitates the product upon cooling. Filtration and washing with cold ethanol removes unreacted starting materials.

Diagram 2: Synthesis Workflow

Synthesis Start 2,4,6-Trichloropyrimidine Int1 Intermediate A (C4-Ether Linkage) Start->Int1  Step 1: SNAr, K2CO3, DMF   Wing1 4-hydroxy-3,5- dimethylbenzonitrile Wing1->Int1 Wing2 Piperidine-Biphenyl Amine Final Compound 10p (DAPY Scaffold) Wing2->Final Int1->Final  Step 2: Acid Cat. (p-TsOH), Reflux   Check Validation Point: 1H-NMR (NH signal) LC-MS (Purity >95%) Final->Check QC

Caption: Convergent synthesis route for Compound 10p highlighting the sequential SNAr substitutions.

Structure-Activity Relationship (SAR) Analysis

The optimization from parent Compound 3 to Compound 10p illustrates the power of the piperidine-biphenyl addition.

Table 1: Comparative Potency & Selectivity

CompoundR1 (Left Wing)R2 (Right Wing)EC50 (WT HIV-1)CC50 (MT-4)Selectivity Index (SI)
Etravirine Benzonitrile2,6-dimethylphenol3.3 nM> 5 µM> 1500
Compound 3 UnmodifiedPiperazine-linker3360 nM14.84 µM4
Compound 10p BenzonitrilePiperidine-Biphenyl 6 nM > 202 µM > 33,144

Key Insight: The shift from a piperazine (Compound 3) to a piperidine-biphenyl (10p) resulted in a 560-fold increase in potency .[1] This is attributed to the biphenyl group penetrating the hydrophobic channel (residues W229, Y188) more effectively than the polar piperazine.

Mechanism of Action: Molecular Modeling

Compound 10p binds to the NNRTI Binding Pocket (NNIBP) via a "lock-and-key" mechanism reinforced by induced fit.

  • H-Bonds: The NH linker of the DAPY core forms a critical hydrogen bond with the backbone carbonyl of Lys101 .

  • Pi-Pi Stacking: The central pyrimidine ring and the biphenyl wings engage in sandwich-like pi-stacking interactions with Trp229 , Tyr188 , and Tyr181 .

  • Hydrophobic Tunnel: The biphenyl tail occupies the hydrophobic tunnel created by Val106 and Pro236 , stabilizing the "open" conformation of the RT enzyme and locking the "thumb" subdomain.

Diagram 3: Ligand-Receptor Interaction Map

Interactions Core DAPY Pyrimidine Core W229 Trp229 (Aromatic) Core->W229 Pi-Pi Stacking Y188 Tyr188 (Aromatic) Core->Y188 Pi-Pi Stacking Linker NH Linker K101 Lys101 (Backbone CO) Linker->K101 H-Bond (2.9 Å) Tail Piperidine-Biphenyl Tail->W229 Edge-to-Face V106 Val106 (Hydrophobic) Tail->V106 Hydrophobic Contact

Caption: Interaction map showing key H-bonds and Pi-stacking stabilizing Compound 10p in the NNIBP.

ADME & Safety Profile

For a drug candidate to proceed, potency is insufficient; it must be safe. Compound 10p demonstrates a "druggable" profile:

  • Cytotoxicity: CC50 > 202.17 µM in MT-4 cells, indicating a massive therapeutic window (SI > 33,000).[1]

  • hERG Inhibition: Minimal inhibition observed, reducing the risk of QT prolongation (cardiotoxicity), a common failure point for hydrophobic amines.

  • Acute Toxicity: Single-dose testing in mice showed no fatalities or pathological damage at therapeutic doses.[1]

References

  • Huang, W. J., et al. (2024).[2] Structure-based discovery of novel piperidine-biphenyl-DAPY derivatives as non-nucleoside reverse transcriptase inhibitors featuring improved potency, safety, and selectivity.[1][2][3] European Journal of Medicinal Chemistry, 264, 116668.[1]

  • Janssen, P. A., et al. (2005). In search of a new anti-HIV drug: an overview of the discovery and characterization of the diarylpyrimidine (DAPY) etravirine (TMC125). Journal of Medicinal Chemistry, 48(6), 1901-1909.

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 47(10), 2550-2560.

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The Lynchpin Precursor: A Technical Guide to (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Moiety as a Privileged Scaffold

The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid yet tunable nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Within this important class of molecules, (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol emerges as a critical precursor, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for hypertension. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this key intermediate, offering field-proven insights for researchers and drug development professionals. A notable example of its application is in the synthesis of Telmisartan, an effective antihypertensive drug.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and handling.

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₂[2]
Molecular Weight214.26 g/mol [2]
IUPAC Name[4-(4-methoxyphenyl)phenyl]methanol[2]
CAS Number20854-60-8[2]

The structural integrity of the synthesized this compound is confirmed through a combination of spectroscopic techniques, ensuring its suitability for subsequent pharmaceutical transformations.

Synthesis of this compound: A Validated Protocol

The primary and most efficient route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a preferred method in industrial settings.[3]

Reaction Scheme:

Synthesis_Scheme reagent1 4-Methoxyphenylboronic acid reaction reagent1->reaction reagent2 4-Bromobenzyl alcohol reagent2->reaction product This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction reaction->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Step-by-Step Methodology:

Materials:

  • 4-Methoxyphenylboronic acid

  • 4-Bromobenzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (argon or nitrogen), dissolve Palladium(II) acetate and Triphenylphosphine in toluene. Stir the mixture at room temperature for 15-20 minutes to form the active Pd(PPh₃)₄ catalyst. The color of the solution will typically change, indicating catalyst formation.

  • Reaction Setup: To the flask containing the catalyst, add 4-Methoxyphenylboronic acid, 4-Bromobenzyl alcohol, and a solution of Potassium Carbonate in degassed water.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to yield the pure this compound as a white to off-white solid.[4]

Self-Validating System: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential. The following data serves as a reference for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect multiplets in the range of δ 6.90-7.60 ppm. The protons on the methoxy-substituted ring will appear more upfield due to the electron-donating effect of the methoxy group.

    • Methylene Protons (-CH₂OH): A singlet is expected around δ 4.70 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.85 ppm.[5]

    • Hydroxyl Proton (-OH): A broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Aromatic Carbons: Peaks are expected in the region of δ 114-160 ppm.

    • Methylene Carbon (-CH₂OH): A peak around δ 65 ppm.

    • Methoxy Carbon (-OCH₃): A peak around δ 55.3 ppm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides confirmation of the key functional groups present in the molecule.

  • O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions are expected in the 2850-3000 cm⁻¹ range.

  • C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ range.

Application in Pharmaceutical Synthesis: The Pathway to Telmisartan

This compound is a versatile precursor, and its primary utility lies in the synthesis of sartan-class drugs. The synthesis of Telmisartan from a biphenyl methanol derivative involves a multi-step sequence.[7]

Telmisartan_Synthesis start This compound (or derivative) step1 Halogenation (e.g., with SOCl₂) start->step1 intermediate1 4'-(Chloromethyl)-[1,1'-biphenyl] derivative step1->intermediate1 step2 N-Alkylation with benzimidazole derivative intermediate1->step2 intermediate2 Telmisartan precursor step2->intermediate2 step3 Final modifications (e.g., ester hydrolysis) intermediate2->step3 end Telmisartan step3->end

Caption: General synthetic route from a biphenyl methanol derivative to Telmisartan.

The synthesis of Telmisartan from a (biphenyl-4-yl)methanol derivative typically involves the following key transformations:[7][8]

  • Activation of the Hydroxyl Group: The primary alcohol of the precursor is first converted into a better leaving group, commonly a halide (e.g., chloride), by reacting it with an agent like thionyl chloride (SOCl₂).[7][8]

  • N-Alkylation: The resulting activated biphenyl derivative is then used to alkylate a pre-assembled benzimidazole moiety, which forms the core of the Telmisartan molecule. This step is a crucial carbon-nitrogen bond-forming reaction.[9]

  • Final Transformations: Depending on the protecting groups used in the synthesis, final deprotection or modification steps, such as ester hydrolysis, are carried out to yield the final active pharmaceutical ingredient, Telmisartan.

Conclusion: A Foundation for Innovation

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its efficient synthesis via the robust Suzuki-Miyaura coupling and its pivotal role as a precursor to life-saving medications like Telmisartan underscore its significance. This guide provides a comprehensive framework for the synthesis and characterization of this lynchpin molecule, empowering researchers to build upon this foundation for future innovations in medicinal chemistry.

References

  • Mao, S.-L., et al. (2012).
  • Royal Society of Chemistry. (n.d.).
  • WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents. (n.d.).
  • Baltus, C. B. (2010).
  • RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, P., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254.
  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (n.d.). RJPBCS.
  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Publishing. (2020). Retrieved from [Link]

  • Hiyama, T., et al. (n.d.).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. (n.d.). Retrieved from [https://www.rjpbcs.com/pdf/2010_1(2)/[5].pdf]([Link]5].pdf)

  • 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Beilstein Journals. (2012). Efficient and improved synthesis of Telmisartan. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-4'-methylbiphenyl. Retrieved from [Link]

  • CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents. (n.d.).
  • Synthesis of 4-methoxybiphenyl - PrepChem.com. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Organic Electronics

(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol emerges as a promising and versatile precursor for the synthesis of high-performance organic electronic materials. Its intrinsic molecular architecture, featuring a rigid and electronically conjugated biphenyl core, offers a robust scaffold essential for efficient charge transport. The strategic placement of a methoxy (-OCH₃) group, a well-known electron-donating moiety, allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) energy level, a critical parameter for efficient hole injection and transport. Furthermore, the presence of a reactive methanol (-CH₂OH) group provides a convenient handle for a variety of chemical transformations, enabling the covalent attachment of other functional units to tailor the final properties of the material for specific applications in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a foundational element in the development of novel organic electronic materials. We will delve into a detailed synthetic protocol to transform this precursor into a high-performance hole-transporting material (HTM), followed by comprehensive procedures for material characterization and device fabrication and testing, specifically focusing on its application in perovskite solar cells.

PART 1: From Precursor to a High-Performance Hole-Transporting Material

The inherent properties of the (4'-methoxy[1,1'-biphenyl]-4-yl) scaffold make it an excellent candidate for the core of a hole-transporting material. The biphenyl unit provides good thermal stability and promotes intermolecular π-π stacking, which is beneficial for charge mobility. The methoxy group helps to raise the HOMO level for better energy level alignment with the valence band of perovskite absorbers and can also improve the solubility of the resulting material.[1][2]

The methanol group, while not typically a charge-transporting moiety itself, is a versatile functional group for further chemical elaboration. By converting the alcohol to an amine, we can introduce a triphenylamine unit, a widely used and highly effective hole-transporting moiety known for its high hole mobility and thermal stability.[1][3]

Proposed Synthetic Pathway: Conversion of Alcohol to a Triarylamine-based HTM

The synthetic strategy involves a two-step process: first, the conversion of the benzylic alcohol to a more reactive leaving group (e.g., a tosylate or a halide), followed by a nucleophilic substitution with a diarylamine, such as diphenylamine. This approach is a well-established method for the synthesis of triarylamines.[4]

Synthetic_Pathway Precursor This compound Intermediate (4'-Methoxy[1,1'-biphenyl]-4-yl)methyl tosylate Precursor->Intermediate Tosyl Chloride, Pyridine Final_HTM N,N-diphenyl-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)methanamine (MBP-TPA) Intermediate->Final_HTM Diphenylamine, NaH, DMF

Caption: Synthetic route from this compound to the target HTM.

Detailed Synthesis Protocol: MBP-TPA

Step 1: Synthesis of (4'-Methoxy[1,1'-biphenyl]-4-yl)methyl tosylate

This step converts the hydroxyl group into a good leaving group, facilitating the subsequent nucleophilic substitution.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Tosyl chloride (1.2 eq)

    • Pyridine (anhydrous, as solvent)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • Dissolve this compound in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Slowly add tosyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding cold water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tosylate intermediate.

Step 2: Synthesis of N,N-diphenyl-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)methanamine (MBP-TPA)

This is a nucleophilic substitution reaction where the diphenylamide anion displaces the tosylate group.

  • Reagents and Materials:

    • (4'-Methoxy[1,1'-biphenyl]-4-yl)methyl tosylate (1.0 eq)

    • Diphenylamine (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Hexane

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • To a solution of diphenylamine in anhydrous DMF under a nitrogen atmosphere, carefully add sodium hydride portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • Add a solution of (4'-Methoxy[1,1'-biphenyl]-4-yl)methyl tosylate in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final hole-transporting material, MBP-TPA.

PART 2: Material Characterization

Thorough characterization of the synthesized MBP-TPA is crucial to validate its structure and assess its suitability for use in organic electronic devices.

Technique Purpose Expected Outcome for MBP-TPA
¹H and ¹³C NMR Structural verification and purity assessment.Peaks corresponding to the aromatic protons and carbons of the methoxybiphenyl and diphenylamine moieties, as well as the benzylic methylene group. The integration of proton signals should match the expected ratio.
Mass Spectrometry Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of C₂₇H₂₅NO.
UV-Vis Spectroscopy Determination of the optical bandgap (Egopt).Absorption bands in the UV region characteristic of the π-π* transitions of the conjugated system. The onset of absorption can be used to estimate the optical bandgap.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels.Reversible or quasi-reversible oxidation waves from which the HOMO level can be calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The LUMO level can be estimated by adding the optical bandgap to the HOMO energy.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.High decomposition temperature (Td), typically above 350-400 °C, indicating good thermal stability required for device fabrication and operation.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).A high Tg is desirable as it indicates morphological stability of the amorphous thin film, which is crucial for long-term device stability.

PART 3: Application in Perovskite Solar Cells

The synthesized MBP-TPA is proposed as a dopant-free hole-transporting material in an inverted p-i-n perovskite solar cell architecture.

Device_Architecture Glass Glass Substrate ITO ITO (Anode) Glass->ITO HTL MBP-TPA (HTL) ITO->HTL Perovskite Perovskite (Absorber Layer) HTL->Perovskite ETL PCBM/BCP (ETL) Perovskite->ETL Cathode Ag (Cathode) ETL->Cathode

Caption: Inverted p-i-n perovskite solar cell architecture utilizing MBP-TPA as the HTL.

Device Fabrication Protocol
  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.

  • HTL Deposition: Dissolve the synthesized MBP-TPA in chlorobenzene (e.g., 10 mg/mL). Spin-coat the HTL solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds. Anneal the film at 100 °C for 10 minutes.

  • Perovskite Layer Deposition: Prepare a precursor solution of the desired perovskite material (e.g., a mixed-cation, mixed-halide formulation like Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)₃) in a DMF:DMSO solvent mixture. Spin-coat the perovskite precursor solution in a nitrogen-filled glovebox. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100 °C for 30-60 minutes.

  • ETL Deposition: Prepare a solution of PCBM (phenyl-C₆₁-butyric acid methyl ester) in chlorobenzene (e.g., 20 mg/mL). Spin-coat the PCBM solution onto the perovskite layer. On top of the PCBM layer, spin-coat a thin layer of bathocuproine (BCP) dissolved in isopropanol (e.g., 0.5 mg/mL) to act as a hole-blocking layer.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a metal cathode (e.g., 100 nm of silver) through a shadow mask at a pressure below 10⁻⁶ Torr.

Device Characterization and Performance Metrics

The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions.

  • Current Density-Voltage (J-V) Measurement: Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination. The J-V curve is measured using a source meter.

  • Key Performance Parameters:

    • Power Conversion Efficiency (PCE): The overall efficiency of converting light energy to electrical energy.

    • Open-Circuit Voltage (Voc): The maximum voltage when the current is zero.

    • Short-Circuit Current Density (Jsc): The maximum current density when the voltage is zero.

    • Fill Factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's efficiency at converting photons of a specific wavelength into electrons.

Parameter Description Target Value for High-Performance Device
Voc Open-Circuit Voltage> 1.1 V
Jsc Short-Circuit Current Density> 23 mA/cm²
FF Fill Factor> 78%
PCE Power Conversion Efficiency> 20%

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel organic electronic materials. The synthetic protocols and application methodologies detailed in this note provide a solid framework for researchers to explore its potential. By leveraging the favorable electronic properties of the methoxybiphenyl core and the synthetic flexibility of the methanol group, new generations of high-performance materials for OLEDs, OPVs, and other organic electronic devices can be developed, paving the way for advancements in the field.

References

  • Lin, Y.-D.; Ke, B.-Y. et al. (2019). Derivatives as a New Class of Hole Transporting Materials for Highly Efficient and Stable Perovskite Solar Cells.
  • Gong, X. et al. (2021). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 969542.
  • Molina Ontoria, A. (2022, March 18). Hole-transporting materials for Perovskite solar cells: a chemical approach [Video]. YouTube.
  • Li, X. et al. (2017). Replacement of Biphenyl by Bipyridine Enabling Powerful Hole Transport Materials for Efficient Perovskite Solar Cells. ChemSusChem, 10(19), 3801-3806.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 19).
  • KR101098792B1. (2011). Organic Solar Cells with biphenyl compounds.
  • Yao, C. et al. (2017). Design and characterization of methoxy modified organic semiconductors based on phenyl[5]benzothieno[3,2-b][5]benzothiophene. Journal of Materials Chemistry C, 5(4), 852-858.

  • Lee, S. Y. et al. (2006). Effects of hydroxyl groups in polymeric dielectrics on organic transistor performance. Applied Physics Letters, 88(16), 162109.
  • Wang, L. et al. (2022). Highly efficient perovskite solar cells enhanced by biphenyl-4,4-dithiol. Journal of Materials Science: Materials in Electronics, 33(23), 18765-18774.
  • Lee, W. et al. (2019). Conjugated polymer/paraffin blends for organic field-effect transistors with high environmental stability. Nanoscale, 11(1), 159-168.
  • Daken Chem. (n.d.). CAS NO.3597-91-9 Biphenyl-4-methanol.
  • Chemical Methodologies. (2021).
  • Kim, J. H. et al. (2008). New Hole Transporting Materials Based on Di- And Tetra-Substituted Biphenyl Derivatives for Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology, 8(10), 5328-5333.
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The Pivotal Role of Biphenyl Derivatives in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The biphenyl moiety, with its elegantly simple yet remarkably robust structure of two interconnected phenyl rings, serves as a cornerstone in the design and synthesis of a vast array of high-performance materials. Its inherent rigidity, thermal stability, and tunable electronic properties, achieved through targeted functionalization, have positioned biphenyl derivatives as indispensable building blocks in the fields of organic electronics, liquid crystal displays, and advanced polymers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of biphenyl derivatives in materials science, supplemented with detailed experimental protocols to facilitate their synthesis, characterization, and implementation.

The Biphenyl Core: A Foundation for Functionality

The utility of biphenyl derivatives in materials science stems from a unique combination of intrinsic properties. The biphenyl unit imparts a degree of rigidity and linearity to molecular structures, which is crucial for achieving the ordered arrangements necessary for liquid crystallinity and efficient charge transport in organic semiconductors. Furthermore, the π-conjugated system of the biphenyl core provides a pathway for electronic communication, which can be modulated by the introduction of various substituent groups. This ability to fine-tune the optical and electronic properties through chemical modification is a key driver of innovation in this field.[1][2]

Liquid Crystal Displays (LCDs): The Enduring Legacy of Cyanobiphenyls

Biphenyl derivatives, particularly the cyanobiphenyls, have been instrumental in the development of modern liquid crystal displays. The archetypal example, 4-cyano-4'-pentylbiphenyl (5CB), exhibits a nematic liquid crystal phase at room temperature, a property that is essential for its application in twisted nematic (TN) and super-twisted nematic (STN) LCDs.[3][4] The elongated, rod-like shape of these molecules, coupled with their dielectric anisotropy arising from the polar cyano group, allows their orientation to be controlled by an external electric field, thereby modulating the passage of light.

Application Note: Polymer-Dispersed Liquid Crystals (PDLCs) for Smart Windows

A compelling application of biphenyl-based liquid crystals is in the fabrication of "smart windows" using polymer-dispersed liquid crystal (PDLC) technology. In a PDLC device, microdroplets of a liquid crystal, such as 5CB, are dispersed within a polymer matrix. In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, causing light to scatter and rendering the film opaque. Upon application of a voltage, the directors align with the field, matching the refractive index of the polymer and allowing light to pass through, making the film transparent.

Protocol 1: Fabrication of a Polymer-Dispersed Liquid Crystal (PDLC) Smart Window

This protocol details the fabrication of a PDLC film using the widely studied nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) and a UV-curable polymer.

Materials:

  • 4-cyano-4'-pentylbiphenyl (5CB)

  • UV-curable polymer (e.g., Norland Optical Adhesive 65, NOA65)

  • Photoinitiator (if not included in the polymer)

  • Indium Tin Oxide (ITO) coated glass or plastic substrates

  • Spacers (e.g., 20 µm glass beads)

  • UV light source (365 nm)

  • Spinner or coating machine

  • Hot plate

  • AC power supply

Procedure:

  • Preparation of the LC-Polymer Mixture:

    • In a clean, light-protected vial, prepare a mixture of the liquid crystal and the UV-curable polymer. A common starting ratio is 65% 5CB to 35% NOA65 by weight.[1]

    • If the polymer does not contain a photoinitiator, add a small amount (typically 1-2 wt% of the polymer) and mix thoroughly until a homogeneous solution is obtained. Gentle heating and stirring can aid in dissolution.

  • Cell Assembly:

    • Clean the ITO-coated substrates thoroughly using a sequence of detergent, deionized water, acetone, and isopropanol sonication.

    • Mix the LC-polymer syrup with a small quantity of 20 µm glass bead spacers (approximately 0.5% by weight) to ensure a uniform cell gap.[5]

    • Dispense the mixture onto one of the ITO substrates.

    • Carefully place the second ITO substrate on top, with the conductive sides facing each other, to form a sandwich structure.

    • Gently press to ensure a uniform distribution of the mixture and to remove any air bubbles.

  • UV Curing (Polymerization-Induced Phase Separation - PIPS):

    • Expose the assembled cell to a UV light source (e.g., 15-50 mW/cm²) for a specific duration (e.g., 1-15 minutes).[5] The UV intensity and exposure time are critical parameters that influence the size and morphology of the liquid crystal droplets, and thus the electro-optical performance of the device.

    • The UV light initiates the polymerization of the monomer, causing the liquid crystal to phase-separate into microdroplets within the solidifying polymer matrix.

  • Device Finalization and Testing:

    • Attach electrical contacts to the exposed ITO electrodes.

    • Connect the device to an AC power supply.

    • Observe the switching behavior of the PDLC film by applying and removing the voltage. In the "off" state (0V), the film should appear opaque or scattering. In the "on" state (e.g., 50-100V AC), the film should become transparent.

Data Interpretation:

The performance of the PDLC film can be characterized by its electro-optical properties, such as the driving voltage, contrast ratio, and switching times. These parameters are influenced by the composition of the LC-polymer mixture and the curing conditions.

ParameterTypical Value RangeSignificance
Driving Voltage20 - 100 VThe voltage required to switch the device to a transparent state.
Contrast Ratio> 50:1The ratio of light transmittance in the transparent state to the opaque state.
Switching Time (On/Off)10 - 100 msThe speed at which the device transitions between states.

Organic Light-Emitting Diodes (OLEDs): Biphenyls as Versatile Hosts

In the realm of organic electronics, biphenyl derivatives have emerged as crucial components in Organic Light-Emitting Diodes (OLEDs), particularly as host materials in the emissive layer. The wide bandgap and high triplet energy of many biphenyl derivatives make them suitable for hosting phosphorescent emitters, preventing the back-transfer of energy from the guest to the host and thus enhancing the device efficiency.[6][7] The bipolar nature of some biphenyl derivatives, meaning their ability to transport both holes and electrons, is also highly advantageous for achieving balanced charge injection and recombination within the emissive layer.[8]

oled_structure

Protocol 2: Synthesis of a Biphenyl-Based OLED Host Material via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a generic biphenyl derivative suitable for use as an OLED host material, employing the versatile Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl groups.[9][10][11]

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, or Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Add the degassed solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio) to the flask.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biphenyl derivative.

Characterization:

The synthesized biphenyl derivative should be characterized by standard analytical techniques to confirm its structure and purity, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

High-Performance Polymers: The Strength of Biphenyl-Containing Backbones

The incorporation of biphenyl units into polymer backbones leads to materials with exceptional thermal stability, mechanical strength, and chemical resistance. Polyamides and polyimides derived from biphenyl-containing monomers are widely used in demanding applications in the aerospace, electronics, and automotive industries. The rigidity of the biphenyl moiety contributes to high glass transition temperatures (Tg) and excellent dimensional stability.

polyimide_synthesis

Protocol 3: Synthesis of a Biphenyl-Based Polyimide Film

This protocol describes the two-step synthesis of a polyimide film from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-oxydianiline (ODA).

Materials:

  • 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)

  • 4,4'-oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Glass plates

  • Oven or furnace with temperature programming

Procedure:

Step 1: Poly(amic acid) (PAA) Synthesis

  • Monomer Dissolution:

    • In a dry, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the diamine (ODA) in the anhydrous polar aprotic solvent (e.g., DMAc) under a gentle stream of nitrogen. Stir until the diamine is completely dissolved.

  • Polymerization:

    • Gradually add an equimolar amount of the dianhydride (BPDA) to the diamine solution in several portions. The addition should be done slowly to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature for several hours (typically 8-24 hours) to allow for the formation of a viscous poly(amic acid) solution. The viscosity will increase significantly as the polymerization progresses.[12]

Step 2: Imidization (Film Formation)

  • Film Casting:

    • Cast the viscous PAA solution onto a clean glass plate using a doctor blade or by spin coating to achieve a uniform thickness.

  • Thermal Imidization:

    • Place the cast film in an oven or furnace and subject it to a staged heating program under a nitrogen atmosphere to convert the PAA to the final polyimide. A typical heating schedule is as follows:

      • 80-100 °C for 1-2 hours to slowly remove the solvent.

      • 150 °C for 1 hour.

      • 200 °C for 1 hour.

      • 250 °C for 1 hour.

      • 300-350 °C for 1 hour for final curing.[12]

    • During this process, the amic acid groups cyclize to form imide rings, with the elimination of water.

  • Film Removal:

    • After cooling to room temperature, carefully peel the flexible, tough polyimide film from the glass substrate.

Characterization:

The resulting polyimide film can be characterized by a variety of techniques to assess its properties:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature. A typical procedure involves heating the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.[13]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A common method is to heat the sample at a rate of 10-20 °C/min.[1][5]

  • Mechanical Testing: To evaluate properties such as tensile strength, modulus, and elongation at break.

PropertyTypical Value for BPDA-ODA Polyimide
Glass Transition Temperature (Tg)> 300 °C
Decomposition Temperature (Td, 5% weight loss)> 500 °C
Tensile Strength> 150 MPa

Conclusion

Biphenyl derivatives represent a remarkably versatile class of molecules that have had a profound impact on the field of materials science. Their unique structural and electronic properties have enabled the development of advanced materials that are integral to modern technologies, from the ubiquitous liquid crystal displays in our electronic devices to the high-performance polymers used in extreme environments. The synthetic protocols and application notes provided in this guide offer a practical foundation for researchers to explore and innovate with these fascinating compounds, paving the way for the next generation of advanced materials.

References

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Materials & Interfaces, 2024.

  • CN104777657A - Preparing method of PDLC (polymer dispersed liquid crystal) dimming glass film. Google Patents, 2015.

  • Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. ResearchGate, 2025.

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate.

  • (PDF) BPDA-PDA Polyimide: Synthesis, Characterizations, Aging and Semiconductor Device Passivation. ResearchGate, 2015.

  • Polarization converting textures of nematic liquid crystal in glass cavities. AIP Publishing, 2014.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow, 2010.

  • Preparation of polyimide films via microwave-assisted thermal imidization. RSC Publishing, 2019.

  • 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. NINGBO INNO PHARMCHEM CO.,LTD.

  • Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv, 2012.

  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. MDPI, 2024.

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate, 2025.

  • The Role of Biphenyls in Advanced Material Synthesis. CD Bioparticles.

  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry.

  • (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals.

  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 2020.

  • 4-Cyano-4'-pentylbiphenyl. Wikipedia.

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents, 2012.

  • Highly efficient solution-processed white OLEDs via TADF host-sensitized dinuclear platinum (III) complex. AIP Publishing, 2021.

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications.

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.

  • Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Benchchem.

  • Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. TA Instruments.

  • CN1790118A - Preparation method of polymer dispersed liquid crystal film. Google Patents, 2006.

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Application Notes & Protocols: Strategic Synthesis of Biphenyl Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs, including the angiotensin II receptor blocker class of antihypertensives (e.g., Losartan, Valsartan). Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a cornerstone for designing potent and selective therapeutics. This guide provides an in-depth analysis of the synthetic strategies for accessing these critical motifs, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings, provide field-tested experimental protocols, discuss critical parameter selection, and present modern alternatives, thereby equipping researchers with the knowledge to efficiently incorporate biphenyl derivatives into their drug discovery programs.

Introduction: The Biphenyl Moiety in Medicinal Chemistry

The biphenyl unit is more than just a simple connection of two phenyl rings. The rotational barrier around the central C-C bond allows the molecule to adopt a range of torsional angles, which is critical for optimizing interactions with biological targets. This atropisomerism can be harnessed to control the orientation of functional groups, influencing a drug's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADMET) properties. The prevalence of this scaffold in approved drugs underscores the importance of efficient and scalable synthetic access.[1][2]

Historically, methods like the Ullmann and Wurtz-Fittig reactions were used but suffered from harsh conditions and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions revolutionized arene chemistry, with the Suzuki-Miyaura reaction, first reported in 1979, emerging as the preeminent method for biphenyl synthesis in both academic and industrial settings.[1] Its advantages include mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generation of non-toxic, easily removed inorganic byproducts.[3]

The Workhorse of Biphenyl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organohalide (or triflate) using a palladium catalyst and a base.[4][5]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step of the cycle.[4] The reactivity of the halide follows the order I > Br > OTf >> Cl, corresponding to the C-X bond dissociation energy.[1] The result is a square planar Pd(II) complex.

  • Transmetalation: This step involves the transfer of the second aryl group (Ar²) from the organoboron reagent to the palladium center. Crucially, this process requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide or another ligand.[7]

  • Reductive Elimination: The final step involves the two aryl groups (Ar¹ and Ar²) coupling together and eliminating from the palladium center to form the desired biphenyl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6] For reductive elimination to occur, the two aryl groups must be positioned cis to each other on the palladium complex.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² (Di-aryl Complex) pdiia->pdiib Transmetalation pdiia->out2 X⁻ pdiib->pd0 Reductive Elimination pdiib->out1 Ar¹-Ar² (Biphenyl Product) in1->pd0 Ar¹-X (Aryl Halide) in2->pdiia [Ar²B(OH)₃]⁻ (Activated Boronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Choice of Ligand and Base

The success of a Suzuki-Miyaura coupling often hinges on the judicious selection of the phosphine ligand and the base. These components are not interchangeable and must be tailored to the specific substrates.

  • Phosphine Ligands: Ligands stabilize the palladium catalyst, prevent its precipitation as inactive palladium black, and critically modulate its reactivity.[6]

    • Electron-rich and Bulky Ligands: For challenging substrates, such as less reactive aryl chlorides or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are required. The electron density on the ligand facilitates the oxidative addition step, while the steric bulk promotes the final reductive elimination.[8] Ligands like SPhos, XPhos, and RuPhos are industry standards for these transformations.[9] For example, in one synthesis of fluorinated biphenyls, using SPhos resulted in a mixture of products, whereas switching to the bulkier XPhos ligand afforded a single product in 99% yield.[1]

    • Water-Soluble Ligands: For green chemistry applications, water-soluble ligands like SPhos have been developed to facilitate reactions in aqueous media.

  • Bases: The base is essential for activating the boronic acid for transmetalation.[7] The choice of base can significantly impact yield and side reactions.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used, robust bases suitable for a wide range of substrates.[1][10] K₃PO₄ is a stronger base and is often effective when K₂CO₃ fails, particularly with hindered substrates.

    • Milder Bases: Sodium carbonate (Na₂CO₃) or fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be used for substrates sensitive to strongly basic conditions (e.g., those with ester functionalities).[1][7]

Application Protocol: General Procedure for Biphenyl Synthesis

This protocol provides a reliable starting point for the synthesis of a generic biphenyl derivative from an aryl bromide and a phenylboronic acid.

Materials and Equipment
  • Reactants: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst System: Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered

  • Solvent: 1,4-Dioxane (5 mL) and Water (1 mL)

  • Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, reflux condenser, nitrogen or argon gas line, standard glassware for workup and purification.

Step-by-Step Methodology

Workflow start Start setup 1. Setup & Degas Combine solids (Aryl-Br, Boronic Acid, K₃PO₄, Pd(OAc)₂, SPhos) in flask. Evacuate and backfill with N₂ (3x). start->setup solvents 2. Add Solvents Add degassed Dioxane and Water via syringe. setup->solvents react 3. Reaction Heat mixture to 80-100 °C. Stir vigorously for 4-12 h. solvents->react monitor 4. Monitor Progress Check reaction completion by TLC or LC-MS. react->monitor monitor->react Incomplete workup 5. Aqueous Workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. Dry organic layer (Na₂SO₄). monitor->workup Complete purify 6. Purification Concentrate in vacuo. Purify crude product via flash column chromatography. workup->purify product Isolated Biphenyl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with saturated aqueous NaCl (brine, 1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.

Troubleshooting and Key Considerations
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0))Ensure rigorous degassing of solvents and use of an inert atmosphere.
Poor choice of ligand/baseFor aryl chlorides or hindered substrates, switch to a bulkier ligand (e.g., XPhos) and a stronger base (e.g., K₃PO₄).
Protodeboronation of Boronic Acid Presence of excess water; reaction too slowUse anhydrous conditions if possible. Increase catalyst loading or temperature to accelerate the productive coupling over the side reaction. Note that some bulky phosphine ligands can accelerate protodeboronation.[11]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) impuritiesRigorously degas the reaction mixture. Ensure the use of a high-purity Pd precatalyst.[6]

Case Study: Synthesis of Losartan

Losartan is a widely prescribed antihypertensive drug that functions as an angiotensin II receptor blocker. Its synthesis prominently features a Suzuki-Miyaura coupling to construct the core biphenyl-tetrazole structure. An efficient synthesis involves the coupling of 2-bromobenzonitrile with a custom boronic acid derivative, although many routes couple a pre-formed tetrazole.[12][13] A representative key step is the coupling of an appropriate aryl bromide with (4-methylphenyl)boronic acid.

One sustainable approach achieved a 98% yield for this key step using bio-derived palladium nanoparticles as the catalyst under mild conditions, highlighting the adaptability of the Suzuki reaction.[12][13] The subsequent steps involve benzylic bromination of the methyl group, coupling with the imidazole heterocycle, and formation of the tetrazole ring to complete the synthesis of Losartan.[12][14]

Modern Horizons: C-H Activation for Biphenyl Synthesis

While cross-coupling reactions are powerful, they require pre-functionalization of both coupling partners (e.g., halogenation and borylation). A more atom-economical and streamlined approach is the direct C-H activation/functionalization strategy.[15] This methodology involves the catalyzed reaction of an unactivated C-H bond on one arene with a second coupling partner, often an aryl halide.

This strategy eliminates the need to prepare organometallic reagents, reducing step counts and waste.[15] Palladium and ruthenium are common catalysts for these transformations.[16][17] While challenges in controlling regioselectivity remain, the use of directing groups has enabled highly selective syntheses of complex biphenyls, making C-H activation a rapidly evolving and powerful tool for modern drug discovery.[15][16]

Conclusion

The synthesis of biphenyl derivatives is a critical capability in drug development. The Suzuki-Miyaura cross-coupling reaction stands as the gold-standard methodology, offering unparalleled reliability, scope, and functional group tolerance. By understanding its mechanism and the critical roles of ligands and bases, researchers can rationally design and execute efficient syntheses. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for laboratory application. Furthermore, emerging strategies like C-H activation promise to further streamline the synthesis of these vital pharmaceutical scaffolds, paving the way for the next generation of biphenyl-containing therapeutics.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Available at: [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2022). YouTube. Available at: [Link]

  • Spencer, J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Journal of Organic Chemistry.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry.
  • Advincula, R., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022). ResearchGate. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2022). ChemRxiv.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Qu, H.-Y., & Zheng, W.-H. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters. Available at: [Link]

  • Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). (n.d.). ResearchGate. Available at: [Link]

  • Hartwig, J. F. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). RSC Publishing. Available at: [Link]

  • Processes for preparing losartan and losartan potassium. (2006). Google Patents.
  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Available at: [Link]

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2018). National Institutes of Health (NIH). Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). ScienceDirect.
  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2023). PubMed Central. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central. Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2022). YouTube. Available at: [Link]

  • The emergence of the C-H functionalization strategy in medicinal chemistry and drug discovery. (2021). PubMed. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2015). RSC Publishing. Available at: [Link]

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palladium-catalyzed synthesis of polyfluorinated biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm starting with focused Google searches to get data on palladium-catalyzed synthesis of polyfluorinated biphenyls. I am homing in on reaction mechanisms, various catalytic systems, detailed protocols, and the use of different catalysts.

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Now, I'm analyzing the Google search results, prioritizing peer-reviewed articles and expert reviews. I'm focusing on their scientific integrity to ensure that the information gathered will be as scientifically sound as possible. I'm also planning to structure my application note by introducing the importance of polyfluorinated biphenyls, then explain palladium-catalyzed cross-coupling, and finally, present one or two proven protocols with step-by-step instructions.

Expanding Search Parameters

I'm now expanding my Google search to be more specific, digging into the challenges inherent in the synthesis of polyfluorinated biphenyls. I am also moving to synthesis, analysis, and structuring the information for my application note. I am aiming for robust and field-proven protocols. My plan is to start with an introduction to the application of polyfluorinated biphenyls and move on to palladium catalyzed cross-coupling.

Application Note: Strategic Functionalization of Biphenyls to Unlock Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] Its inherent structural rigidity, coupled with the potential for conformational restriction (atropisomerism), provides a unique scaffold for designing high-affinity ligands for various biological targets.[2][3] However, the parent biphenyl molecule is a non-functionalized, neutral hydrocarbon, necessitating chemical modification to impart pharmacological activity.[4] This guide provides an in-depth exploration of key synthetic strategies for biphenyl functionalization, explains the causal links between specific functional groups and biological outcomes, and offers detailed, field-proven protocols for synthesis and preliminary biological evaluation. We will delve into classic cross-coupling reactions and modern C-H activation techniques, providing researchers with the foundational knowledge to rationally design and synthesize novel biphenyl-based therapeutic candidates.

Introduction: The Biphenyl Scaffold as a Privileged Structure

The biphenyl scaffold, consisting of two phenyl rings connected by a C-C single bond, is a recurring motif in numerous natural products and FDA-approved drugs.[4][5] Its prevalence stems from its ability to position appended functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological macromolecules. Biphenyl derivatives have demonstrated a vast range of medicinal activities, including antihypertensive, anti-inflammatory, anticancer, antifungal, and antiviral properties.[2][6]

The true therapeutic potential of the biphenyl core is only realized through functionalization —the strategic introduction of chemical groups onto the aromatic rings. These functional groups serve several critical roles:

  • Pharmacophore Elements: They act as key recognition elements (e.g., hydrogen bond donors/acceptors, charged groups) that bind to the target protein or enzyme.

  • Modulation of Physicochemical Properties: They influence solubility, lipophilicity, and metabolic stability (ADME properties), which are crucial for a compound's journey to becoming a viable drug.[4]

  • Induction of Specific Conformations: The placement of bulky groups, particularly at the ortho positions, can restrict rotation around the central C-C bond. This phenomenon, known as atropisomerism , creates stable, non-interconverting stereoisomers (atropisomers) that can exhibit profoundly different pharmacological and toxicological profiles.[7][8]

Notable examples of drugs that leverage a functionalized biphenyl core include the antihypertensive agent Valsartan , the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen , and the basal cell carcinoma treatment Sonidegib .[4]

Core Synthetic Strategies for Biphenyl Functionalization

The synthesis of functionalized biphenyls has evolved from classical methods like the Ullmann reaction to highly efficient and versatile transition-metal-catalyzed reactions.[4] The choice of method depends on the desired substitution pattern, functional group tolerance, and scalability.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for constructing the biphenyl core.[9] These reactions generally follow a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Suzuki-Miyaura Coupling: This is arguably the most popular method due to its mild reaction conditions, the high stability and low toxicity of its organoboron reagents (boronic acids and esters), and its exceptional functional group tolerance.[4] It involves the coupling of an aryl halide or triflate with an arylboronic acid.

  • Stille Coupling: This reaction uses organotin reagents. While it is highly versatile and tolerant of many functional groups, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.[4]

  • Negishi Coupling: Employing highly reactive organozinc reagents, this method is particularly useful for challenging couplings but requires stringent anhydrous conditions due to the moisture sensitivity of the reagents.[4]

Data Presentation: Comparison of Key Cross-Coupling Reactions for Biphenyl Synthesis

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Arylboronic Acids/EstersStable, commercially available, non-toxic reagents; mild conditions; broad functional group tolerance.[4][9]Potential for protodeboronation side reactions.
Stille Organostannanes (Tin)Tolerant of a wide range of functional groups; moisture and air-stable reagents.[4]Toxic reagents and byproducts; difficult purification.
Negishi OrganozincsHigh reactivity, enabling difficult couplings.[4]Moisture and air-sensitive reagents; requires anhydrous conditions.
Modern C-H Activation/Functionalization: An Atom-Economical Frontier

Direct C-H activation has emerged as a powerful, step-economical strategy that avoids the pre-functionalization of starting materials (e.g., creating aryl halides or organometallics).[10] This approach involves the selective cleavage of a C-H bond and its replacement with a new C-C or C-X bond.

The primary challenge in C-H activation is controlling regioselectivity. This is often achieved using a directing group (DG) , a functional group on the substrate that coordinates to the metal catalyst and positions it to activate a specific C-H bond, typically at the ortho position.

More advanced strategies now enable the functionalization of remote meta and para positions. For instance, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biphenyls have been developed.[11] This method provides a powerful tool for modifying biphenyl compounds, as the nitrile group itself can be readily converted into other valuable functionalities like amines, amides, or acids.[11]

Visualization: Conceptual Workflow for Biphenyl Functionalization

G cluster_0 Strategy 1: Cross-Coupling cluster_1 Strategy 2: C-H Activation ArylHalide Aryl Halide (Ar¹-X) Suzuki Suzuki-Miyaura Coupling ArylHalide->Suzuki Pd Catalyst, Base Organometallic Organometallic Reagent (Ar²-M) Organometallic->Suzuki e.g., M = B(OH)₂ Biphenyl1 Functionalized Biphenyl (Ar¹-Ar²) Suzuki->Biphenyl1 Bioassay Pharmacological Evaluation Biphenyl1->Bioassay Purification & Characterization BiphenylCore Substituted Biphenyl (with Directing Group) CH_Activation Direct C-H Functionalization BiphenylCore->CH_Activation Pd Catalyst, Ligand, Oxidant CouplingPartner Coupling Partner (e.g., Alkene) CouplingPartner->CH_Activation Biphenyl2 Further Functionalized Biphenyl CH_Activation->Biphenyl2 Biphenyl2->Bioassay Purification & Characterization start Design Target Biphenyl start->ArylHalide start->BiphenylCore

Caption: General workflows for synthesizing pharmacologically active biphenyls.

The Impact of Functionalization on Pharmacological Activity

The specific nature and position of functional groups on the biphenyl scaffold dictate its biological activity.

Structure-Activity Relationship (SAR) Case Study: Angiotensin II Receptor Blockers (ARBs)

The "sartan" class of antihypertensive drugs, such as Valsartan and Losartan, are excellent examples of rational drug design based on a biphenyl core. The key pharmacophore elements are:

  • An Acidic Group: Typically a tetrazole ring or a carboxylic acid on one phenyl ring. This group mimics the carboxylate of Angiotensin II, anchoring the drug to a positively charged residue (like Lysine or Arginine) in the AT₁ receptor pocket.

  • An Alkyl Chain: An n-butyl or similar group provides essential hydrophobic interactions within the receptor.

  • The Biphenyl Scaffold: It acts as a rigid spacer, correctly orienting the acidic group and the alkyl chain to maximize binding affinity.

Atropisomerism in Drug Design

When bulky substituents are present at three or more of the ortho positions of the biphenyl core, rotation around the central bond is severely hindered, leading to separable, optically active atropisomers.[7] These isomers can have different binding affinities for their targets. For example, the anti-platelet activity of the natural product steganacin resides almost exclusively in one atropisomer. In drug development, it is often necessary to synthesize and test each atropisomer individually, as one may be highly active while the other could be inactive or even toxic.[3]

Visualization: Atropisomerism in a 2,2',6-Trisubstituted Biphenyl

Caption: Steric hindrance from ortho groups restricts rotation, creating stable atropisomers.

Detailed Experimental Protocols

The following protocols are generalized procedures that must be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a substituted biphenyl from an aryl bromide and an arylboronic acid.

Causality and Self-Validation: The success of this reaction hinges on maintaining an inert atmosphere to protect the Pd(0) catalyst from oxidation and using a base to activate the boronic acid for transmetalation.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system via cannula or syringe. The reaction mixture should be a suspension.

  • Degassing (Critical Step): To ensure removal of dissolved oxygen which can deactivate the catalyst, subject the reaction mixture to three cycles of vacuum-backfill with inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: Representative Procedure for Nitrile-Directed meta-C-H Olefination

This protocol is based on established methods for advanced C-H functionalization and demonstrates a more complex synthetic transformation.[11][12]

Causality and Self-Validation: This reaction relies on a specific ligand (e.g., a substituted 2-pyridone) to facilitate the concerted metalation-deprotonation (CMD) step at the meta position.[11] The silver salt acts as both an oxidant and a co-catalyst. The reaction is highly sensitive to the ligand, solvent, and oxidant used. Analysis of the crude product by ¹H NMR is essential to determine the regioselectivity (meta vs. other isomers).

Materials:

  • 2-Cyanobiphenyl substrate (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, 3.0-5.0 eq)

  • Palladium catalyst (Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., 3-methyl-5-nitropyridin-2(1H)-one, 20 mol%)

  • Oxidant/Co-catalyst (e.g., AgOAc, 3.5 eq)

  • Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP)

  • Sealed reaction vial

Procedure:

  • Setup: In a 4 mL screw-cap vial, combine the 2-cyanobiphenyl substrate (0.1 mmol, 1.0 eq), Pd(OAc)₂ (10 mol%), the pyridone ligand (20 mol%), and AgOAc (3.5 eq).

  • Reagent Addition: Add the solvent (HFIP, 2.0 mL) followed by the alkene (e.g., n-butyl acrylate, 5.0 eq).

  • Reaction: Seal the vial tightly and place it in a preheated heating block at 80 °C. Stir for the required time (e.g., 60 hours).

  • Workup: Cool the vial to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product by NMR and HRMS to confirm its structure and determine the yield and regioselectivity.

Protocol for Preliminary Pharmacological Evaluation

Once a new biphenyl derivative is synthesized and purified, its biological activity must be assessed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is often used as a preliminary screen for cytotoxicity against cancer cell lines.

Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)

Causality and Self-Validation: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO) must be included in every plate to validate the results.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Synthesized biphenyl compounds (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the biphenyl compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (negative) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The functionalization of biphenyls remains a vibrant and essential area of research in drug discovery. While palladium-catalyzed cross-coupling reactions provide a reliable foundation, the continued development of C-H activation and other novel synthetic methods will enable the exploration of previously inaccessible chemical space.[10][13] By combining these powerful synthetic tools with a deep understanding of structure-activity relationships and the stereochemical implications of atropisomerism, researchers are well-equipped to design and create the next generation of biphenyl-based therapeutics.

References

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  • Yang, Z., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4839-4845. [Link]

  • Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An improved synthesis of functionalized biphenyl-based phosphine ligands. The Journal of Organic Chemistry, 65(17), 5334–5341. [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Distal-C–H Functionalization of Biphenyl Scaffolds Assisted by Easily Removable/Recyclable Aliphatic Nitrile Templates. [Link]

  • Accounts of Chemical Research. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]

  • Limongelli, V., et al. (2020). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PLOS ONE, 15(3), e0229205. [Link]

  • National Institutes of Health. (n.d.). Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies. Retrieved from [Link]

  • ResearchGate. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. Retrieved from [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(18), 5894. [Link]

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Sources

Application Notes and Protocols for the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This duality of fluid-like behavior and anisotropic, ordered structures makes them indispensable in a vast array of modern technologies, most notably in liquid crystal displays (LCDs). The design and synthesis of novel liquid crystalline materials with tailored properties remain a vibrant and critical area of research. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and essential characterization techniques employed in the creation of thermotropic liquid crystals.

The archetypal liquid crystal molecule possesses a rigid core (mesogen) and one or more flexible terminal chains. The mesogen is typically composed of aromatic or cycloaliphatic rings linked together, which provides the necessary structural anisotropy for the formation of liquid crystalline phases. The terminal chains, often alkyl or alkoxy groups, influence the melting point and the temperature range of the mesophases.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of liquid crystalline compounds.

Core Synthetic Strategies

The construction of liquid crystal molecules primarily involves the formation of robust chemical linkages between the constituent aromatic/alicyclic rings and the attachment of flexible terminal groups. The choice of synthetic route is dictated by the desired molecular architecture and the stability of the starting materials and intermediates. The most prevalent strategies involve the formation of ester, ether, and carbon-carbon bonds.

General Workflow of Liquid Crystal Synthesis

The synthesis of a liquid crystal molecule is a multi-step process that begins with the selection of appropriate building blocks and culminates in rigorous purification and characterization to confirm the desired properties.

Liquid Crystal Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Building_Blocks Selection of Building Blocks (e.g., phenols, carboxylic acids, boronic acids) Reaction Chemical Reaction (Esterification, Etherification, C-C Coupling) Building_Blocks->Reaction Reactants Crude_Product Isolation of Crude Product Reaction->Crude_Product Work-up Purification_Technique Purification (Chromatography, Recrystallization) Crude_Product->Purification_Technique Pure_Compound Isolated Pure Compound Purification_Technique->Pure_Compound Structural_Analysis Structural Analysis (NMR, Mass Spectrometry) Pure_Compound->Structural_Analysis Thermal_Analysis Thermal Analysis (DSC) Pure_Compound->Thermal_Analysis Optical_Analysis Optical Analysis (POM) Pure_Compound->Optical_Analysis Final_LC Verified Liquid Crystal Structural_Analysis->Final_LC Thermal_Analysis->Final_LC Optical_Analysis->Final_LC

Caption: General workflow for the synthesis, purification, and characterization of liquid crystals.

I. Ester Linkages: A Versatile Approach

Ester groups are one of the most common linkages in liquid crystal molecules due to their relative ease of formation and the wide availability of starting materials (carboxylic acids and phenols).

Protocol: Steglich Esterification for 4'-Cyanobiphenyl-4-yl 4-pentylbenzoate

This protocol describes the synthesis of a classic nematic liquid crystal, 4'-cyanobiphenyl-4-yl 4-pentylbenzoate, via a Steglich esterification.

Materials:

  • 4-Pentylbenzoic acid

  • 4'-Hydroxy-4-cyanobiphenyl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylbenzoic acid (1.0 eq) and 4'-hydroxy-4-cyanobiphenyl (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add DMAP (0.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Coupling Agent: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from ethanol to yield the pure liquid crystal.[1]

Causality: DCC is a coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the phenol. DMAP acts as a catalyst to accelerate the reaction. The aqueous work-up removes unreacted starting materials and byproducts, while the final purification steps are crucial for achieving the high purity required for liquid crystal applications.

II. Ether Linkages: Enhancing Stability

Ether linkages are often employed to synthesize liquid crystals with lower melting points and broader mesophase ranges compared to their ester counterparts. The Mitsunobu reaction is a powerful tool for forming ether bonds under mild conditions.[2]

Protocol: Mitsunobu Reaction for the Synthesis of a Chiral Liquid Crystal Intermediate

This protocol outlines the synthesis of (2S,3S)-(+)-4-[1-(2-chloro-3-methyl)pentyloxy]phenyl benzoate, a key intermediate in the synthesis of chiral liquid crystalline polyacrylates.[2]

Materials:

  • (2S,3S)-(+)-2-chloro-3-methyl-1-pentanol

  • 4-Hydroxyphenyl benzoate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxyphenyl benzoate (1.0 eq), (2S,3S)-(+)-2-chloro-3-methyl-1-pentanol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified directly by column chromatography on silica gel.

Causality: The Mitsunobu reaction proceeds via the formation of a phosphonium salt intermediate from the alcohol and PPh₃/DIAD. This activates the alcohol for nucleophilic substitution by the phenol.[2] This reaction is particularly useful for synthesizing chiral liquid crystals as it generally proceeds with an inversion of configuration at the chiral center of the alcohol.

III. Carbon-Carbon Bond Formation: Building the Core

Carbon-carbon bond-forming reactions are fundamental to constructing the rigid mesogenic core of many liquid crystals. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating biaryl structures, which are common motifs in liquid crystal design.[3][4][5][6]

Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Derivative

This protocol describes a general procedure for the synthesis of a biphenyl derivative, a common core for many liquid crystals.[3]

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Arylboronic acid (e.g., 4-pentylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or an environmentally friendly solvent like cyclopentylmethyl ether (CPME)/water)[7]

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system. The mixture should be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate, toluene).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or recrystallization.

Causality: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is essential for the transmetalation step.

Key Reaction Parameters for Liquid Crystal Synthesis
Reaction TypeKey ReactantsCatalyst/ReagentTypical SolventsTemperature (°C)
Steglich Esterification Carboxylic Acid, Phenol/AlcoholDCC, DMAPDCM, THF0 to RT
Mitsunobu Reaction Alcohol, PhenolPPh₃, DIAD/DEADTHF, Dioxane0 to RT
Suzuki-Miyaura Coupling Aryl Halide, Arylboronic AcidPd(0) or Pd(II) catalyst, BaseToluene, Ethanol, Water, CPME80 - 110

Purification and Characterization

The final properties of a liquid crystal are highly dependent on its purity. Therefore, rigorous purification and thorough characterization are paramount.

Purification Techniques
  • Column Chromatography: A standard technique for separating the desired product from unreacted starting materials and byproducts.

  • Recrystallization: An effective method for purifying solid compounds to a high degree. The choice of solvent is critical for successful recrystallization.[1][8]

Characterization Workflow

The characterization of a newly synthesized liquid crystal involves a multi-faceted approach to confirm its chemical structure and elucidate its mesomorphic properties.

Liquid Crystal Characterization Workflow cluster_structural Structural Verification cluster_thermal Thermal and Phase Behavior Analysis Synthesized_Compound Purified Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Confirm Structure MS Mass Spectrometry (ESI, EI) Synthesized_Compound->MS Confirm Molecular Weight DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC Identify Phase Transitions and Enthalpies POM Polarized Optical Microscopy (POM) DSC->POM Observe Textures and Confirm Phases XRD X-ray Diffraction (XRD) POM->XRD Determine Phase Structure and Layer Spacing Final_Characterization Complete Characterization Data XRD->Final_Characterization

Caption: Workflow for the comprehensive characterization of synthesized liquid crystals.

Key Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the synthesized molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound.

  • Differential Scanning Calorimetry (DSC): A fundamental technique for identifying the temperatures and enthalpies of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).[9]

  • Polarized Optical Microscopy (POM): A crucial tool for visually identifying liquid crystalline phases by observing their unique optical textures.[9][10] The anisotropic nature of liquid crystals causes them to appear bright and often colorful under crossed polarizers.

  • X-ray Diffraction (XRD): Provides definitive information about the structure of the liquid crystal phases, such as layer spacing in smectic phases.[9]

Conclusion

The synthesis of liquid crystals is a dynamic field that combines the principles of organic chemistry with the demands of materials science. A successful synthesis relies on the judicious selection of reactions to construct the desired molecular architecture, followed by meticulous purification and comprehensive characterization. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to design and create novel liquid crystalline materials with tailored properties for a wide range of applications. The ongoing development of more efficient and environmentally friendly synthetic methods, such as mechanochemical synthesis and the use of green solvents, will continue to drive innovation in this exciting area.[7][11]

References

  • Gamble, A. (2012). Organic Synthesis of Liquid Crystals: Filling Forms with Function. University of Colorado Boulder Liquid Crystals Materials Research Center. [Link]

  • Characterization of Liquid Crystals. [Link]

  • Ferreira, H., et al. (2010). Synthesis and characterization of new chiral liquid crystalline polyacrylates from L-isoleucine. Taylor & Francis Online. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Bautista, C., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Taylor & Francis Online. [Link]

  • Cardoso, C., et al. (2024). Mechano-chemical synthesis of liquid crystal materials: an easy method towards fast, simple and almost solvent-free molecular screening. Taylor & Francis Online. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • O'Neill, M., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [Link]

  • Khan, I. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. [Link]

  • Wikipedia. Liquid crystal. [Link]

  • Bautista, C., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. [Link]

  • O'Neill, M., et al. (2003). Application of the Suzuki reaction as the key step in the synthesis of... ResearchGate. [Link]

  • Al-Amin, M. (2015). Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online. [Link]

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Application Notes & Protocols for the Synthesis and Evaluation of Biphenyl Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Biphenyl Scaffold

The biphenyl motif, consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry. Its unique structural properties—conformational flexibility and the ability to engage in various intermolecular interactions—make it an ideal core for designing targeted therapeutic agents. A significant number of biphenyl derivatives are used in medicine for a wide range of conditions, including hypertension, fungal infections, and cancer.[1][2] Notably, several biphenyl-containing compounds, such as fenbufen and flurbiprofen, have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4] However, non-selective COX inhibition can lead to significant gastrointestinal side effects.[3] This has driven the development of new agents that selectively target COX-2, the isoform predominantly expressed during inflammation, while sparing the constitutively expressed COX-1, which has a protective role in the gut.[3][5] The biphenyl scaffold serves as an excellent starting point for designing such selective COX-2 inhibitors and other novel anti-inflammatory agents that may act on different pathways.

This guide provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for developing novel biphenyl analogs as potent and selective anti-inflammatory agents.

Mechanistic Rationale: Key Inflammatory Pathways to Target

Understanding the underlying biology of inflammation is critical to designing effective inhibitors. Biphenyl analogs are often designed to interfere with two primary pro-inflammatory signaling pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][6]

  • COX-1: Is constitutively expressed in most tissues and plays a homeostatic role, including protecting the gastric mucosa and supporting platelet function.

  • COX-2: Is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]

Selective inhibition of COX-2 is a validated strategy for achieving potent anti-inflammatory effects while minimizing the gastrointestinal toxicity associated with non-selective NSAIDs.[3] The design of biphenyl analogs often focuses on exploiting subtle structural differences in the active sites of COX-1 and COX-2 to achieve this selectivity.

The NF-κB Signaling Pathway

NF-κB is a master transcription factor that regulates the expression of a vast array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[7][8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[9] Upon stimulation by inflammatory signals (like lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, driving the inflammatory response.[9][10]

Inhibiting the NF-κB pathway at any of several key steps can profoundly suppress inflammation, making it an attractive target for novel anti-inflammatory drug discovery.

Caption: Simplified NF-κB signaling pathway leading to inflammation.

Synthetic Strategies for the Biphenyl Core

The cornerstone of developing these agents is the efficient and versatile synthesis of the biphenyl scaffold. While several methods exist, palladium-catalyzed cross-coupling reactions are the most powerful tools in the modern synthetic chemist's arsenal.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for synthesizing biphenyls due to its mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the generation of non-toxic boron-based byproducts.[11] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex.[12][13]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide (Ar¹-X) reacts with the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the biphenyl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Catalyst Pd_complex1 Oxidative Addition Intermediate Ar¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Transmetalation Intermediate Ar¹-Pd(II)L₂-Ar² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Biphenyl Product (Ar¹-Ar²) Pd_complex2->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->Pd_complex1 Ar2B Boronic Acid (Ar²-B(OH)₂) + Base Ar2B->Pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison with Other Cross-Coupling Methods

While the Suzuki coupling is often preferred, other methods have specific applications. The choice of reaction depends on factors like substrate availability, functional group compatibility, and catalyst cost.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)₂)Stable, non-toxic reagents; mild conditions; high functional group tolerance.Boronic acids can undergo side reactions (e.g., protodeboronation).
Stille Organotin (R-SnBu₃)Very high functional group tolerance; insensitive to water/air.Highly toxic tin reagents and byproducts; difficult purification.
Heck AlkeneDoes not require an organometallic reagent.Limited to arylating alkenes; regioselectivity can be an issue.
Negishi Organozinc (R-ZnX)Highly reactive; useful for sterically hindered couplings.Reagents are highly sensitive to air and moisture; requires anhydrous conditions.

Detailed Protocols: Synthesis to Evaluation

This section provides a logical workflow from the chemical synthesis of a model biphenyl analog to its biological characterization.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_biology Biological Evaluation A Step 1: Suzuki Coupling Reaction B Step 2: Work-up & Extraction A->B C Step 3: Purification (Column Chromatography) B->C D Step 4: Characterization (NMR, MS, HPLC) C->D E Step 5: In Vitro COX-2 Inhibition Assay D->E Pure Compound F Step 6: Cell-Based Assay (e.g., LPS-stimulated TNF-α release) D->F G Step 7: Data Analysis (IC₅₀ Determination) E->G F->G H Lead Optimization G->H Structure-Activity Relationship (SAR)

Caption: General workflow from synthesis to biological evaluation.
Protocol 3.1: Synthesis of a 4'-Methylbiphenyl-2-carboxamide Analog via Suzuki Coupling

This protocol describes the synthesis of a biphenyl analog, a scaffold found in some anti-inflammatory compounds.[14] It involves the coupling of 2-bromobenzamide with 4-methylphenylboronic acid.

Materials & Reagents:

  • 2-Bromobenzamide

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Bromobenzamide200.041.00 g5.01.0
4-Methylphenylboronic acid135.960.82 g6.01.2
Pd(OAc)₂224.5022.5 mg0.10.02
PPh₃262.29105 mg0.40.08
K₂CO₃138.211.38 g10.02.0
Toluene/EtOH/H₂O-25 mL--

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromobenzamide (1.00 g, 5.0 mmol), 4-methylphenylboronic acid (0.82 g, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (22.5 mg, 0.1 mmol) and triphenylphosphine (105 mg, 0.4 mmol) in 5 mL of toluene. Note: The in situ formation of the Pd(0) catalyst from Pd(II) is common. PPh₃ acts as both a ligand and a reducing agent.

  • Reaction Mixture: Add the catalyst solution to the main reaction flask. Add a solvent mixture of Toluene (15 mL), Ethanol (5 mL), and Water (5 mL).

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromobenzamide spot has disappeared (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 20 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 30 mL of water, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure 4'-methyl-[1,1'-biphenyl]-2-carboxamide.

Protocol 3.2: Characterization of the Synthesized Analog

It is imperative to confirm the identity and purity of the final compound before biological testing.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure. The spectra should show the expected aromatic proton signals for the disubstituted biphenyl system and the methyl group singlet.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to determine the purity of the compound, which should ideally be >95%.

Protocol 3.3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme.

Principle: The peroxidase component of COX-2 catalyzes the reduction of PGG₂. This assay uses a probe (e.g., Amplex Red) that fluoresces upon oxidation by the peroxidase activity. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Heme

  • Arachidonic Acid

  • Amplex Red reagent

  • Horseradish Peroxidase (HRP)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized biphenyl analog, dissolved in DMSO

  • Celecoxib (positive control), dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em ~540/590 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of COX-2 enzyme with heme in cold Tris-HCl buffer.

  • Plate Setup:

    • Add buffer to all wells.

    • Add test compound at various concentrations (e.g., 0.01 to 100 µM).

    • Add positive control (Celecoxib) at various concentrations.

    • Add vehicle control (DMSO).

  • Pre-incubation: Add the COX-2 enzyme solution to all wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing arachidonic acid and Amplex Red reagent to all wells to start the reaction.

  • Measurement: Immediately place the plate in the reader and measure fluorescence kinetically for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.4: Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells

This cell-based assay assesses the compound's ability to inhibit the production of a key pro-inflammatory cytokine.[15]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Synthesized biphenyl analog, dissolved in DMSO

  • Dexamethasone (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment:

    • Treat the differentiated cells with various concentrations of the synthesized biphenyl analog or Dexamethasone for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 6-18 hours at 37 °C in a CO₂ incubator.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of TNF-α for each condition.

    • Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition against compound concentration.

Conclusion and Future Directions

The biphenyl scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. The Suzuki-Miyaura coupling provides a robust and versatile method for the synthesis of diverse analog libraries.[12] By combining efficient synthetic strategies with targeted biological evaluation, researchers can systematically explore the structure-activity relationships of these compounds. The protocols outlined in this guide provide a validated framework for synthesizing, purifying, and characterizing new biphenyl analogs and assessing their potential to inhibit key inflammatory mediators like COX-2 and TNF-α. Future work should focus on optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective treatments for chronic inflammatory diseases.[2]

References

  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I) | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved January 27, 2026, from [Link]

  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63–67.
  • Shah, S. A., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(7), 395-400.
  • Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1 | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl. (n.d.). Google Patents.
  • Jialal, I., Devaraj, S., & Venugopal, S. K. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 79(5), 883–888.
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds. [Link]

  • Uddin, M. J., et al. (2020).
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  • In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Selinsky, C., et al. (2017). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 114(15), 3915–3920.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry, 240, 114553.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. Strain LB400. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of 4,4'-dihydroxybiphenyl. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2019). Frontiers in Immunology. [Link]

  • Fuchs, D., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 610, 181–193.
  • Preparation process of 4,4'-dihydroxybiphenyl. (n.d.). European Patent Office. Retrieved January 27, 2026, from [Link]

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  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. The synthesis of biphenyls is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] While the Suzuki coupling is renowned for its versatility and functional group tolerance, achieving optimal results requires a nuanced understanding of the interplay between its various components.[2]

This guide is designed to move beyond simple protocols. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose issues, optimize conditions, and achieve robust, reproducible results in your biphenyl syntheses.

Frequently Asked Questions (FAQs): Core Principles & Reaction Setup

This section addresses fundamental questions about the roles of the reaction components and best practices for setting up your experiment.

Q1: What is the precise role of the base in the Suzuki coupling, and how do I select the right one?

A: The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[3][4] This boronate is significantly more reactive and readily undergoes transmetalation—the transfer of the aryl group from boron to the palladium center.[4][5] Without the base, the transmetalation step is often too slow for the reaction to be efficient.[5]

  • Causality: The formation of the tetracoordinate boronate complex increases the electron density on the ipso-carbon of the aryl group, enhancing its nucleophilicity and facilitating its transfer to the electron-deficient palladium(II) center.

  • Selection Guide:

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. K₂CO₃ is a good starting point for many systems. Cs₂CO₃ is more soluble and more basic, often providing better results for less reactive aryl chlorides.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates or when using electron-rich, bulky phosphine ligands.[6]

    • Fluorides (KF, CsF): Milder bases that can be advantageous when your substrates contain base-labile functional groups, such as esters.[3]

    • Organic Bases (e.g., amines): Generally avoided as they can coordinate to the palladium center and inhibit catalysis or act as a source of hydride for dehalogenation side reactions.[7]

Q2: How do I choose the optimal Palladium (Pd) catalyst and ligand for my specific biphenyl synthesis?

A: The combination of the palladium source and the ligand dictates the catalyst's activity, stability, and substrate scope. The goal is to select a ligand that promotes the rate-limiting oxidative addition and the subsequent reductive elimination steps.[6]

  • Palladium Source: You are typically using a Pd(II) pre-catalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃. Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[8] For consistency, using well-defined Pd(0) pre-catalysts complexed with ligands (e.g., XPhos Pd G3/G4) is often preferred.

  • Ligand Selection:

    • Triphenylphosphine (PPh₃): The classic, workhorse ligand. It is effective for simple couplings of aryl iodides and bromides but often fails with more challenging, less reactive aryl chlorides or sterically hindered substrates.

    • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are state-of-the-art for Suzuki couplings. Their steric bulk promotes the final reductive elimination step, while their high electron density facilitates the initial oxidative addition of the aryl halide (especially chlorides) to the Pd(0) center.[6][9][10] These are the ligands of choice for challenging transformations.

    • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium, making them highly active and resistant to degradation at high temperatures.[3][5] They are an excellent alternative to phosphine ligands, particularly for aryl chloride couplings.[3]

Q3: Is a strictly inert atmosphere always necessary?

A: Yes, for achieving high yields and reproducibility. The active catalyst is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen to form inactive palladium oxides (often observed as a black precipitate, "palladium black").

  • Best Practice: The reaction vessel should be thoroughly purged of air and backfilled with an inert gas like nitrogen or argon. Solvents should be degassed before use, which can be accomplished by bubbling an inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[2]

Troubleshooting Guide: Diagnosing and Solving Common Problems

This section is structured to help you identify the root cause of common experimental failures and implement effective solutions.

Q1: My reaction has stalled. TLC/LCMS analysis shows only starting materials with no product formation. What should I investigate?

A: This indicates a fundamental failure in initiating the catalytic cycle.

  • Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst may have been deactivated by oxygen, or the Pd(II) pre-catalyst was not properly reduced. The appearance of significant amounts of black precipitate early in the reaction is a strong indicator of catalyst death.

    • Solution: Improve your inert atmosphere technique. Ensure all reagents are added under a positive pressure of nitrogen or argon, and use properly degassed solvents. If using a Pd(II) source with phosphine ligands, the ligand itself often acts as the reductant; ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1).

  • Potential Cause 2: Inappropriate Reaction Conditions. The chosen base, solvent, or temperature may not be suitable for your specific substrates.

    • Solution: If using an aryl bromide or chloride, a simple PPh₃/K₂CO₃ system may be insufficient. Switch to a more potent catalytic system, such as XPhos with K₃PO₄ in a solvent like dioxane or 2-MeTHF.[6] Increase the reaction temperature in increments of 10-20 °C, as the oxidative addition step is often the rate-determining step and is accelerated by heat.[9]

Q2: The reaction works, but the yield is consistently low (<50%). How can I improve it?

A: Low yields are typically the result of competing side reactions or an incomplete reaction.

  • Potential Cause 1: Protodeboronation of the Boronic Acid. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[11] It is often promoted by high temperatures and prolonged reaction times in aqueous basic media.

    • Solution:

      • Use a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for some loss.

      • Switch to a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to protodeboronation.[1]

      • Consider using a milder base like KF or running the reaction under anhydrous conditions, although water often helps with the solubility and activity of inorganic bases.[3][7]

  • Potential Cause 2: Dehalogenation of the Aryl Halide. This side reaction converts your electrophile (Ar-X) into a simple arene (Ar-H), halting the productive cycle.[7] It can be caused by hydride sources in the reaction mixture.

    • Solution: Ensure high-purity reagents. Some bases or solvents (like alcohols) can act as hydride donors at high temperatures.[7] Using a non-coordinating, robust base like K₃PO₄ can minimize this pathway.

  • Potential Cause 3: Steric Hindrance. If one or both coupling partners are heavily substituted (e.g., ortho-substituted), the reaction can be sluggish.

    • Solution: This is where advanced ligands are essential. Use a bulky, electron-rich ligand like XPhos or SPhos to facilitate both the oxidative addition and the difficult reductive elimination of the sterically demanding product.[6][10] Higher temperatures and stronger bases (K₃PO₄) are also beneficial.

Q3: I'm observing significant homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar). How can I prevent this?

A: Homocoupling of the boronic acid (the Glaser-Hay-type coupling) is an oxygen-dependent process that is also catalyzed by palladium.

  • Solution: This is another critical reason for maintaining a strict inert atmosphere. Rigorous degassing of the solvent and careful purging of the reaction flask will starve the reaction of the oxygen required for this side pathway. If the problem persists, lowering the catalyst loading may help, as this is a competing catalytic cycle.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing issues with your Suzuki coupling reaction.

SuzukiTroubleshooting Start Low or No Biphenyl Product NoReaction No Reaction (Starting Materials Unchanged) Start->NoReaction SideProducts Side Products Observed (Low Yield) Start->SideProducts Catalyst Cause: Inactive Catalyst? NoReaction->Catalyst Check for Pd Black Conditions Cause: Suboptimal Conditions? NoReaction->Conditions If catalyst seems ok Protodeboronation Side Product: Ar-H (from Boronic Acid) SideProducts->Protodeboronation Dehalogenation Side Product: Ar'-H (from Halide) SideProducts->Dehalogenation Homocoupling Side Product: Ar-Ar (Homocoupling) SideProducts->Homocoupling Sol_Catalyst Solution: Improve Inert Atmosphere Use Pre-catalyst Catalyst->Sol_Catalyst Sol_Conditions Solution: Screen Ligands/Bases Increase Temperature Conditions->Sol_Conditions Sol_Proto Solution: Use Boronic Ester (Bpin) Use Excess Boronic Acid Consider Milder Base Protodeboronation->Sol_Proto Sol_Dehalo Solution: Use High-Purity Reagents Ensure Strict Inertness Dehalogenation->Sol_Dehalo Sol_Homo Solution: Improve Degassing Reduce Catalyst Loading Homocoupling->Sol_Homo

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Data Summaries for Optimization

The following tables provide a starting point for selecting and optimizing your reaction components.

Table 1: Comparison of Common Palladium Ligands for Biphenyl Synthesis

LigandStructure TypeKey AdvantagesTypical Substrates
PPh₃ (Triphenylphosphine)Monodentate ArylphosphineInexpensive, readily available, good for simple couplings.Aryl Iodides, activated Aryl Bromides.
SPhos Dialkylbiaryl PhosphineHigh activity, promotes difficult couplings, stable.[6]Aryl Chlorides, Bromides, sterically hindered substrates.
XPhos Dialkylbiaryl PhosphineExtremely active and versatile, often considered the "gold standard".[6][10]Unactivated Aryl Chlorides, highly hindered substrates.
IMes N-Heterocyclic Carbene (NHC)High thermal stability, strong electron donor, resistant to oxidation.[3]Aryl Chlorides, useful in high-temperature reactions.

Table 2: Guide to Selecting Bases and Solvents

ComponentExampleStrengthKey Characteristics & Use Cases
Base K₂CO₃ModerateGeneral purpose, good starting point, often used in aqueous mixtures.[6]
K₃PO₄StrongExcellent for hindered substrates and with bulky phosphine ligands.[6]
KFWeakUseful for substrates with base-sensitive functional groups.[3]
Solvent Dioxane / H₂OPolar AproticExcellent general solvent system, good solvating power for many reagents.
Toluene / H₂ONonpolar AproticGood for higher temperatures, can sometimes minimize side reactions.
THF / H₂OPolar AproticLower boiling point, good for reactions at moderate temperatures.
DMFPolar AproticHigh boiling point, highly polar, but can be a hydride source at high temps.[12]

Key Experimental Protocols

Protocol 1: Standard Conditions for Biphenyl Synthesis (Aryl Bromide)

This protocol is a robust starting point for coupling an aryl bromide with an arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out the palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%). Add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aryl bromide.[2][13]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Biphenyl Synthesis (Aryl Chloride)

This protocol uses an advanced catalytic system for coupling a less reactive aryl chloride.

  • Reagent Preparation: To a glovebox or under a strong counterflow of argon, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to a vial with a stir bar.

  • Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) (4 mL).

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE/silicone septum. Remove from the glovebox and place in a preheated aluminum heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)(X)L₂ pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Biphenyl Product) pd2_trans->product arx Ar-X (Aryl Halide) arx->pd2_add ar_boronic Ar'-B(OR)₂ (Boronic Acid/Ester) boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) ar_boronic->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_trans center

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. My aim is to provide not just a list of steps, but a logical framework grounded in mechanistic principles to help you diagnose and resolve issues in your experiments.

Understanding the Catalytic Cycle: The "Why" Behind the Reaction

Before troubleshooting, it's crucial to understand the fundamental steps of the Suzuki coupling reaction, as any failure can be traced back to a problem in one of these key stages.[1][2] The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct R¹-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd(0)L2->Ox_Adduct Oxidative Addition (R¹-X) Trans_Complex R¹-Pd(II)-R²(L)₂ (Transmetalation Complex) Ox_Adduct->Trans_Complex Transmetalation (R²-B(OR)₂) Trans_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² (Desired Product) Trans_Complex->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate Base (e.g., OH⁻) Boronate->Ox_Adduct Required for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex.[2][3] This is often the rate-determining step.[3]

  • Transmetalation : The organic group (R²) is transferred from the organoboron reagent to the Pd(II) complex.[2][3] This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[3][4]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Understanding this cycle allows us to logically deduce potential points of failure. For instance, a lack of product could stem from an inactive catalyst preventing oxidative addition, a failed transmetalation due to an inappropriate base, or decomposition of reagents before they can react.

Frequently Asked Questions (FAQs)

Here are direct answers to some of the most common issues encountered during Suzuki coupling reactions.

Q1: Why is my reaction yield low or why is there no product at all?

This is the most common issue and can be attributed to several factors. A systematic check is required:

  • Inactive Catalyst : The Pd(0) active species may not be forming. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it requires in-situ reduction to Pd(0). This reduction can fail if the conditions are not suitable. Ensure your phosphine ligands are not oxidized, as they often act as the reductant.

  • Failed Oxidative Addition : This step is sensitive to the nature of the aryl halide. The general reactivity trend is I > OTf > Br >> Cl.[5] For less reactive halides like aryl chlorides, a more electron-rich and bulky ligand (e.g., Buchwald-type ligands) is often necessary to facilitate this step.[5]

  • Ineffective Transmetalation : The base is critical for this step.[3][4] It activates the boronic acid to form a boronate "ate" complex, making it competent for transmetalation.[4] If the base is too weak, insoluble, or incompatible with the solvent, this step will be slow or may not occur at all.

  • Reagent Decomposition : Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at high temperatures or under strongly basic or acidic conditions.[6] This side reaction consumes your starting material without forming the desired product.[6]

  • Poor Solubility : If your starting materials are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[7] This is a common issue with complex, polyaromatic substrates.[7]

Q2: I am observing significant amounts of side products. What are they and how can I prevent them?

Common side products include homocoupled products (R¹-R¹ or R²-R²) and protodeboronated starting material (R²-H).

  • Homocoupling of Boronic Acid (R²-R²) : This often occurs when the reaction mixture is exposed to oxygen, especially when using a Pd(II) source that has not been fully reduced to Pd(0).[2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

    • Solution : Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Protodeboronation (R²-H) : This is the loss of the boronic acid group, replaced by a hydrogen atom from a proton source (like water).[6]

    • Solution : Avoid excessively high temperatures and prolonged reaction times. Screen different bases; sometimes a milder base like K₂CO₃ or KF is preferable to stronger bases like K₃PO₄ or NaOH if protodeboronation is a major issue.[4][7]

  • Hydrodehalogenation (R¹-H) : The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be caused by certain catalyst/ligand combinations or impurities.

Q3: How do I choose the right catalyst, ligand, and base?

The choice of reagents is highly dependent on the substrates being coupled. There is no single universal system.

  • Catalyst/Ligand :

    • For simple, activated aryl bromides and iodides, Pd(PPh₃)₄ can be effective.

    • For more challenging substrates like aryl chlorides or sterically hindered partners, more sophisticated ligands are required. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos from the Buchwald group) or N-heterocyclic carbenes (NHCs) are excellent choices as they promote both oxidative addition and reductive elimination.[5]

  • Base : The base's role is multifaceted, including activating the boronic acid and influencing the catalyst's state.[3]

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. K₃PO₄ is a stronger base and is often effective in challenging couplings.

    • Fluoride sources like KF or CsF can be used, especially for base-sensitive substrates, as they activate the boronic acid without significantly increasing the medium's basicity.[4]

    • Organic bases (e.g., triethylamine) are generally less effective for activating the boronic acid but can be used in specific systems.

Q4: Is water necessary in my reaction?

While Suzuki couplings can be run under anhydrous conditions, the presence of a small amount of water is often beneficial.[2][8]

  • Benefits of Water : It helps to dissolve inorganic bases like K₃PO₄ and can facilitate the formation of the active boronate species.[2][8] For boronic esters (like pinacol esters), water is often required for hydrolysis to the corresponding boronic acid before transmetalation can occur.[2]

  • Anhydrous Conditions : Some modern protocols utilize anhydrous conditions, often with specific bases like potassium trimethylsilanolate (TMSOK), which can lead to very fast reactions.[2] However, these systems can be very sensitive to other components in the reaction mixture.[2]

Systematic Troubleshooting Guide

When a reaction fails, a logical, stepwise approach is more effective than random screening. Use the following flowchart to diagnose the issue.

Troubleshooting_Flowchart start Reaction Failed (Low/No Yield) check_sm 1. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_unreacted Symptom: Mainly Unreacted Starting Materials check_sm->sm_unreacted side_products Symptom: Side Products Observed check_sm->side_products cause_catalyst Potential Cause: Inactive Catalyst / Failed Oxidative Addition sm_unreacted->cause_catalyst Yes cause_transmetalation Potential Cause: Failed Transmetalation sm_unreacted->cause_transmetalation Yes cause_solubility Potential Cause: Poor Reagent Solubility sm_unreacted->cause_solubility Yes homocoupling Side Product: Homocoupling (R¹-R¹ or R²-R²) side_products->homocoupling Yes protodeboronation Side Product: Protodeboronation (R²-H) side_products->protodeboronation Yes sol_catalyst Solution: - Use fresh, high-purity catalyst & ligand. - Degas reaction mixture thoroughly. - For Ar-Cl, use stronger electron-donating ligands (e.g., Buchwald type). - Increase temperature. cause_catalyst->sol_catalyst sol_transmetalation Solution: - Check base solubility and strength (try K₃PO₄, Cs₂CO₃). - Ensure adequate water is present if using boronic esters or K₃PO₄. - Verify boronic acid quality (check for decomposition). cause_transmetalation->sol_transmetalation sol_solubility Solution: - Switch to a better solvent (e.g., Dioxane, Toluene, DMF). - Increase temperature. - Ensure vigorous stirring. cause_solubility->sol_solubility sol_homocoupling Solution: - Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere (N₂ or Ar). - Use a Pd(0) source directly or ensure complete reduction of Pd(II) precatalyst. homocoupling->sol_homocoupling sol_protodeboronation Solution: - Lower reaction temperature. - Reduce reaction time. - Use a milder base (e.g., K₂CO₃, KF). - Use boronic ester instead of acid. protodeboronation->sol_protodeboronation

Caption: A systematic flowchart for troubleshooting failed Suzuki coupling reactions.

Key Experimental Protocols

Adherence to best practices in experimental setup is critical for reproducibility and success.

Protocol 1: General Procedure for a Small-Scale Suzuki Coupling Reaction

This protocol provides a robust starting point for optimization.[9]

  • Reagent Preparation :

    • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 eq), boronic acid or ester (1.1–1.5 eq), and the base (e.g., K₂CO₃, 2.0–3.0 eq).

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand (if required).

  • Inert Atmosphere Setup :

    • Seal the reaction vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent and Reagent Addition :

    • Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.1–0.5 M concentration relative to the limiting reagent) via syringe.

    • Add the catalyst/ligand mixture to the vessel under a positive pressure of inert gas.

  • Reaction Execution :

    • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is often 60-100 °C).[9]

    • Stir vigorously for the intended reaction time (monitor by TLC or LC-MS).

  • Work-up and Analysis :

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Degassing Solvents (Sparging Method)

Oxygen is a known culprit for side reactions like homocoupling.[2] Proper degassing is essential.

  • Obtain a cylinder of inert gas (Argon or Nitrogen) with a regulator.

  • Place the solvent to be degassed in a flask with a side-arm.

  • Insert a long needle or glass tube connected to the inert gas line, ensuring the tip is below the solvent surface.

  • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. The displaced oxygen will exit through the side-arm.

  • Store the degassed solvent under an inert atmosphere.

Parameter Optimization Matrix

Optimizing a Suzuki reaction involves balancing multiple interacting variables.[10] When troubleshooting, consider systematically varying parameters. The table below gives a common range for key variables.

ParameterCommon RangeConsiderations
Catalyst Loading 0.5 - 5 mol%Higher loading can increase rate but also cost and side reactions.
Ligand:Pd Ratio 1:1 to 4:1Depends on the ligand. Excess ligand can stabilize the catalyst but may inhibit the reaction.
Base Equivalents 2.0 - 4.0 eqMust be sufficient to activate the boronic acid and neutralize the generated acid.
Temperature Room Temp - 120 °CHigher temperatures accelerate the reaction but can also increase decomposition.[9]
Concentration 0.05 - 1.0 MHigher concentrations can speed up bimolecular steps but may cause solubility issues.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ChemOrgChem. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]

  • ACS Publications. (2016, June 27). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Retrieved from [Link]

  • ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Retrieved from [Link]

Sources

avoiding dehalogenation side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Dehalogenation Side Reactions in Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, like any powerful tool, it is not without its potential pitfalls. One of the most common and frustrating side reactions is the premature dehalogenation (or protodeboronation) of the starting materials, leading to the formation of a hydrodehalogenated arene byproduct and reduced yield of the desired coupled product.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose and suppress dehalogenation in your Suzuki coupling reactions. We will explore the mechanistic underpinnings of this side reaction and offer field-proven solutions to maximize your synthetic efficiency.

Frequently Asked Questions (FAQs)

Q1: What exactly is dehalogenation in the context of a Suzuki coupling reaction?

Dehalogenation is a reductive side reaction where the halogen atom (I, Br, Cl) of the aryl halide starting material is replaced by a hydrogen atom. This results in the formation of an arene byproduct that is simply the aromatic core of your starting material, minus the halogen. This unwanted reaction consumes the aryl halide, directly reducing the maximum possible yield of your desired cross-coupled product.

Q2: What is the primary mechanism behind dehalogenation?

While several pathways can contribute to dehalogenation, a predominant mechanism involves the palladium catalyst. It can occur via two main routes:

  • β-Hydride Elimination: If the organopalladium intermediate formed after oxidative addition possesses a β-hydride on one of its ligands, this hydride can be eliminated and then reductively eliminated with the aryl group to yield the dehalogenated product.

  • Hydrolysis of Intermediates: The organoboronic acid or its boronate ester can undergo hydrolysis (protodeboronation) before it even reaches the catalytic cycle, particularly under harsh basic conditions. More commonly, the transmetalation step can be slow, allowing competing reactions to occur. The Ar-Pd(II)-X intermediate may react with base or solvent to form an Ar-Pd(II)-OH or Ar-Pd(II)-H species, which can then be protonated or reductively eliminated to give the dehalogenated arene.

The diagram below illustrates the main Suzuki coupling cycle and the off-cycle pathway leading to the dehalogenation byproduct.

Suzuki_Dehalogenation cluster_suzuki Main Suzuki Catalytic Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n (Oxidative Addition Intermediate) Pd0->OxAdd Ar-X Trans Ar-Pd(II)(Ar')L_n (Transmetalation Intermediate) OxAdd->Trans Ar'-B(OR)2 Base Side_Pathway Ar-Pd(II)-H/OH OxAdd->Side_Pathway Slow Transmetalation + Base/H2O RedElim Ar-Ar' (Desired Product) Trans->RedElim Reductive Elimination RedElim->Pd0 Dehalogenation_Product Ar-H (Dehalogenated Byproduct) Dehalogenation_Product->Pd0 Re-enters cycle Side_Pathway->Dehalogenation_Product Protonolysis or Reductive Elimination caption Fig 1. Suzuki Cycle vs. Dehalogenation Pathway

Caption: Fig 1. Competition between the productive Suzuki cycle and the dehalogenation side pathway.

Troubleshooting Guide: Suppressing Dehalogenation

Problem: My reaction shows low conversion of starting material, and a significant peak corresponding to the dehalogenated aryl starting material is observed by GC-MS or NMR.

Below are the most common causes and actionable solutions, ordered by ease of implementation.

Solution 1: Re-evaluate Your Choice of Base

The base is one of the most critical factors influencing dehalogenation. A base that is too strong or has poor solubility can accelerate the decomposition of the palladium intermediates.

  • Causality: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in high concentrations, can promote the formation of Ar-Pd-OH species, which are precursors to dehalogenation. Furthermore, heterogeneous (poorly soluble) bases can create localized areas of high basicity, exacerbating the problem.

  • Recommended Action:

    • Switch to a Milder Base: Carbonates such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even phosphates like potassium phosphate (K₃PO₄) are often excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are less aggressive, thereby reducing the rate of catalyst decomposition and side reactions.

    • Use a Biphasic System: For bases like K₂CO₃, using a biphasic solvent system (e.g., Toluene/Water) can be highly effective. The base remains primarily in the aqueous phase, regulating its interaction with the catalyst in the organic phase.

Solution 2: Optimize the Catalyst and Ligand System

The electronic and steric properties of the phosphine ligand bound to the palladium center directly influence the rates of the desired and undesired reaction pathways.

  • Causality: The stability of the Ar-Pd(II)-X intermediate is key. If the subsequent transmetalation step is slow, this intermediate has more time to undergo side reactions. Electron-rich and sterically hindered (bulky) ligands can accelerate the rate of reductive elimination and stabilize the catalyst, tipping the balance in favor of the desired cross-coupling.

  • Recommended Action:

    • Increase Ligand Steric Bulk: Switch from less bulky ligands like PPh₃ to bulkier, electron-rich phosphines. Excellent choices for suppressing dehalogenation include SPhos, XPhos, or RuPhos. These ligands promote faster reductive elimination.

    • Adjust the Palladium-to-Ligand Ratio: For many modern catalysts, a 1:2 Pd:Ligand ratio is optimal. However, an excess of ligand is sometimes used to ensure the palladium center remains coordinated and stabilized, preventing the formation of undesired species.

    • Lower the Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading (e.g., dropping from 2 mol% to 0.5 mol%) can decrease the prevalence of side reactions, as there is simply less catalyst available to participate in decomposition pathways.

ParameterProblematic ChoiceRecommended AlternativeRationale
Base NaOH, KOH, t-BuOKK₂CO₃, K₃PO₄, Cs₂CO₃Milder, less aggressive bases minimize catalyst decomposition.
Ligand PPh₃ (Triphenylphosphine)SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination.
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (Toluene, Dioxane, THF) with minimal waterProtic solvents can be a source of protons for the final dehalogenation step.
Temperature High Temp (>100 °C)Moderate Temp (60-80 °C)Higher temperatures can accelerate catalyst decomposition pathways relative to the main cycle.
Solution 3: Control the Reaction Temperature and Time

Thermal instability can be a major contributor to catalyst decomposition and subsequent side reactions.

  • Causality: The catalytic intermediates in the Suzuki cycle have limited thermal stability. Excessive heat can accelerate β-hydride elimination and other decomposition pathways at a faster rate than the productive transmetalation or reductive elimination steps.

  • Recommended Action:

    • Run the Reaction at a Lower Temperature: If you are running your reaction at reflux in toluene (110 °C), try lowering the temperature to 80 °C or even 60 °C. While the reaction may be slower, the improved selectivity often compensates for the longer reaction time.

    • Monitor Reaction Progress: Do not let the reaction run for an unnecessarily long time. Monitor its progress by TLC or GC. Once the starting material is consumed, work up the reaction promptly to prevent the product or remaining intermediates from degrading.

Solution 4: Ensure Reagent and Solvent Purity

The presence of water and oxygen can have a significant impact on the efficiency and cleanliness of a Suzuki coupling.

  • Causality: While some water is often necessary, especially when using inorganic bases, an excess can accelerate the unwanted hydrolysis of boronic acids (protodeboronation) and palladium intermediates. Oxygen can lead to the oxidation of both the phosphine ligands and the Pd(0) catalyst, leading to inactive species and promoting side reactions.

  • Recommended Action:

    • Degas Your Solvents: Thoroughly sparge your reaction solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.

    • Use Anhydrous Solvents: When appropriate for the chosen base, use anhydrous solvents to minimize water content.

    • Run Under an Inert Atmosphere: Assemble your reaction under a blanket of Argon or Nitrogen and maintain this atmosphere throughout the reaction.

Experimental Protocol: A General Method for Minimizing Dehalogenation

This protocol is a starting point for a Suzuki coupling of an electron-deficient aryl bromide with phenylboronic acid, incorporating best practices to avoid dehalogenation.

Protocol_Workflow start Start: Prepare Glassware reagents 1. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) start->reagents setup 2. Seal & Purge (Septum, 3x Vacuum/Argon cycles) reagents->setup solvent 3. Add Degassed Solvent (via Syringe) setup->solvent reaction 4. Heat to Reaction Temp (e.g., 80 °C) with Stirring solvent->reaction monitor 5. Monitor Progress (TLC or GC/MS) reaction->monitor monitor->reaction Incomplete workup 6. Quench & Workup (Once SM is consumed) monitor->workup Complete end End: Purification workup->end caption Fig 2. Experimental Workflow for Suzuki Coupling

Caption: Fig 2. A robust workflow for setting up a Suzuki coupling reaction under an inert atmosphere.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (Potassium Phosphate, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the previously degassed toluene and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: After 2 hours, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of the aryl bromide and the formation of both the desired product and the dehalogenated byproduct. Continue monitoring every 2-4 hours.

  • Workup: Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired biaryl product.

References

  • Mechanisms of the Suzuki-Miyaura Reaction: The Role of the Base. American Chemical Society. [Link]

  • A Simple, Efficient, and Green Protocol for Suzuki-Miyaura Cross-Coupling Reaction in Water. MDPI. [Link]

  • Recent developments and applications of the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

Technical Support Center: Synthesis of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important biaryl methanol intermediate. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure your success.

Overview of Synthetic Strategies

The synthesis of this compound typically involves a two-stage process: the formation of the core biphenyl structure, most commonly via a Suzuki-Miyaura cross-coupling reaction, followed by the functional group manipulation to yield the target primary alcohol. The choice of starting materials for the crucial C-C bond formation dictates the overall efficiency. Below are the most common strategies.

G cluster_0 Route A: Coupling-then-Reduction cluster_1 Route B: Alternative Coupling-then-Reduction cluster_2 Route C: Direct Coupling (Less Common) A1 4-Halobenzaldehyde (X = Br, I) A3 Suzuki Coupling (Pd Catalyst, Base) A1->A3 A2 (4-Methoxyphenyl)boronic Acid A2->A3 A4 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde A3->A4 A5 Reduction (e.g., NaBH4) A4->A5 A6 Target Molecule A5->A6 B1 Methyl 4-Halobenzoate (X = Br, I) B3 Suzuki Coupling (Pd Catalyst, Base) B1->B3 B2 (4-Methoxyphenyl)boronic Acid B2->B3 B4 Methyl 4'-Methoxy-[1,1'-biphenyl]-4-carboxylate B3->B4 B5 Reduction (e.g., LiAlH4) B4->B5 B6 Target Molecule B5->B6 C1 4-Haloanisole (X = Br, I) C3 Suzuki Coupling (Pd Catalyst, Base) C1->C3 C2 (4-(Hydroxymethyl)phenyl)boronic Acid C2->C3 C4 Target Molecule C3->C4

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This cross-coupling reaction is the cornerstone of the synthesis, but it is sensitive to multiple variables. Low yield is a frequent issue that can often be resolved through systematic troubleshooting.[1]

Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?

A: A low-yielding Suzuki reaction can typically be traced back to one of five key areas: (1) Catalyst Inactivity, (2) Sub-optimal Base or Solvent Conditions, (3) Degradation of the Boronic Acid, (4) Purity of Starting Materials, or (5) Presence of Oxygen.

  • Catalyst System: The palladium catalyst and its associated ligand are critical. Ensure you are using a reliable palladium source [e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a modern pre-catalyst like XPhos Pd G3]. The active catalyst is the Pd(0) species; Pd(II) sources must be reduced in situ. If your reaction fails, the first step is to verify the integrity of your catalyst.

  • Base and Solvent: The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[2] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) must be appropriate for both solubilizing the reactants and promoting the reaction. Inadequate base strength or poor solubility can halt the reaction.

  • Boronic Acid Stability: Boronic acids, particularly electron-rich ones like (4-methoxyphenyl)boronic acid, can be susceptible to protodeboronation (hydrolysis back to anisole) or homocoupling to form 4,4'-dimethoxybiphenyl.[3] This is a very common cause of low yields.

  • Starting Materials: Ensure your aryl halide is pure and that your boronic acid has not degraded during storage. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may be less reactive.

  • Atmosphere: The catalytic cycle involves sensitive Pd(0) and Pd(II) intermediates. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is imperative to thoroughly degas your solvent and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction.

Q2: I'm observing a significant amount of a nonpolar byproduct that I suspect is a homocoupled dimer of my boronic acid. How can I prevent this?

A: This is a classic side reaction in Suzuki couplings. The formation of 4,4'-dimethoxybiphenyl arises from the oxidative homocoupling of the (4-methoxyphenyl)boronic acid. This process is often promoted by the presence of oxygen and can sometimes be catalyzed by the palladium species itself.

Corrective Actions:

  • Strictly Anaerobic Conditions: This is the most critical factor. Degas your reaction mixture thoroughly by bubbling argon or nitrogen through the solvent for at least 30 minutes before adding the palladium catalyst.[4]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Temperature Management: Avoid excessively high temperatures, which can sometimes accelerate side reactions. Monitor the reaction by TLC or LC-MS and stop heating once the limiting reactant is consumed.

  • Choice of Base: Some researchers report that milder bases like K₂CO₃ can sometimes reduce homocoupling compared to stronger bases, though this is system-dependent.[4]

Q3: My reaction is clean, but I'm getting a significant amount of anisole back, and my aryl halide is being consumed. What is happening?

A: This is a clear indication of protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond.[3] This side reaction consumes your boronic acid, leaving the aryl halide to potentially undergo other side reactions like dehalogenation.

Corrective Actions:

  • Use Boronate Esters: The most robust solution is to replace the boronic acid with a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly less prone to protodeboronation.

  • Anhydrous Conditions (if possible): While many Suzuki protocols use aqueous bases, excessive water can accelerate hydrolysis. If using an anhydrous system (e.g., with KF as the base), ensure your solvents are truly dry.

  • Base Choice: The choice of base can influence the rate of protodeboronation. For sensitive substrates, screening different bases (e.g., K₃PO₄, CsF) may be beneficial.

Q4: I am using an aryl chloride as my coupling partner and the reaction is not working. Why?

A: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki couplings. The rate-limiting step of the catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) center. The strong C-Cl bond makes this step energetically demanding.

Corrective Actions:

  • Switch to a More Active Halide: The simplest solution is to use the corresponding aryl bromide or iodide if available. The reactivity order is I > Br > Cl.

  • Employ Specialized Ligands: To make aryl chlorides react, you must use catalysts with highly electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and promote the difficult oxidative addition step.[5] Examples include Buchwald-type ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs).[5][6]

  • Use a More Active Pre-catalyst: Modern Buchwald pre-catalysts (e.g., XPhos Pd G4) are specifically designed for challenging couplings involving aryl chlorides.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₂)⁻ RedElim Ar-Ar' Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Boronic Ar'B(OH)₂ Activated [Ar'B(OH)₃]⁻ Boronic->Activated Base Base (OH⁻) Base->Activated Activated->Trans B(OH)₃

Sources

Technical Support Center: Troubleshooting Solubility in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with solubility during their experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your reactions. Every recommendation herein is grounded in established literature and practical field experience to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My starting materials (aryl halide or boronic acid) won't dissolve in the reaction solvent. What is the first step I should take?

The initial choice of solvent is critical and often the primary reason for solubility issues. The Suzuki-Miyaura reaction is remarkably versatile and can be performed in a wide range of solvents.[1] If your substrates are poorly soluble, a systematic approach to solvent selection is your first line of defense.

Expertise & Experience: Simply choosing a solvent where one component dissolves is not sufficient. The ideal solvent system must solubilize the aryl halide, the boronic acid (or its boronate ester), the palladium catalyst, and the base to a degree that allows the catalytic cycle to proceed efficiently. Often, a mixture of solvents, especially a combination of an organic solvent with water, is necessary to achieve this balance.[2] Water can be particularly beneficial as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[1]

Troubleshooting Flowchart: Initial Solvent Selection

Start Insoluble Starting Material Screen_Solvents Screen a range of solvents Start->Screen_Solvents Solvent_Table Consult Solvent Properties Table Screen_Solvents->Solvent_Table Biphasic Consider a biphasic system (e.g., Toluene/Water, THF/Water) Screen_Solvents->Biphasic High_Boiling Try high-boiling point aprotic polar solvents (e.g., DMF, Dioxane, NMP) Screen_Solvents->High_Boiling Co_Solvent Use a co-solvent to increase polarity Biphasic->Co_Solvent

Caption: Initial troubleshooting steps for poor substrate solubility.

Q2: I'm observing precipitation during the reaction. What could be the cause and how can I fix it?

Precipitation during a Suzuki coupling can be due to several factors: the starting materials coming out of solution, the palladium catalyst crashing out, or the inorganic base being insoluble.

Expertise & Experience: Catalyst precipitation is a common issue, especially with highly nonpolar substrates or when using ligands that do not sufficiently stabilize the palladium species in the chosen solvent. The choice of ligand is crucial here. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the solubility of the palladium complex and prevent agglomeration into inactive palladium black.[3] These ligands create a sterically hindered environment around the palladium atom, which not only stabilizes the catalyst but also promotes the reductive elimination step.[3]

If the base is the source of precipitation, ensure you are using a base that has some solubility in your reaction medium or consider using a phase-transfer catalyst to shuttle the base into the organic phase.

Q3: Can I run the Suzuki coupling in water if my substrates are very hydrophobic?

This is a common challenge, especially in green chemistry applications. While it seems counterintuitive, you can perform Suzuki couplings of hydrophobic substrates in aqueous media by employing micellar catalysis.

Expertise & Experience: Micellar catalysis involves the use of surfactants that form micelles in water. These micelles act as "nanoreactors," creating a hydrophobic core where the water-insoluble substrates and the catalyst can congregate and react, while the hydrophilic exterior of the micelle allows it to be dispersed in the aqueous phase. This technique can be remarkably effective and avoids the use of volatile organic solvents.

Troubleshooting Guides

Guide 1: Systematic Solvent and Co-Solvent Selection

When dealing with poorly soluble substrates, a systematic screening of solvents is recommended. Below is a table of common solvents used in Suzuki couplings, along with their key properties to guide your selection.

Table 1: Properties of Common Solvents for Suzuki Coupling

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexNotes
Toluene1112.42.4Good for nonpolar substrates; often used in biphasic systems with water.
Tetrahydrofuran (THF)667.64.0A versatile ether, but its low boiling point limits reaction temperature.
1,4-Dioxane1012.24.8A higher-boiling ether, often effective for a range of substrates.
Dimethylformamide (DMF)15336.76.4A polar aprotic solvent, good for dissolving polar and some nonpolar substrates.
Isopropanol (IPA)8218.33.9A greener solvent option that can be effective.[1]
Water10080.110.2Used as a co-solvent to dissolve inorganic bases and facilitate the reaction.[1]

Protocol for Solvent Screening:

  • Small-Scale Tests: Set up several small-scale reactions in parallel, each with a different solvent system.

  • Biphasic Systems: Include biphasic systems in your screen, such as Toluene/Water or THF/Water, typically in a 2:1 to 10:1 organic to aqueous ratio.[4]

  • Co-solvents: If a single solvent is not effective, try adding a co-solvent to modify the polarity of the medium. For example, adding a small amount of DMF to Toluene can significantly improve the solubility of polar substrates.

  • Monitor Solubility: Visually inspect the reactions at room temperature and at the target reaction temperature to assess the solubility of all components.

  • Analyze Reaction Progress: After a set time, analyze a small aliquot from each reaction by TLC or LC-MS to determine which solvent system gives the best conversion to the desired product.

Guide 2: Leveraging Ligands and Bases to Enhance Solubility and Performance

The choice of ligand and base can dramatically impact the solubility of the catalytic species and the overall reaction efficiency.

Expertise & Experience: For challenging, poorly soluble substrates, standard ligands like triphenylphosphine (PPh₃) may not be sufficient to maintain a homogeneous catalytic system. Advanced, bulky electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands are often required.[4] These ligands not only enhance catalyst solubility but also promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers.[3]

The choice of base is also critical and should be matched with the solvent system. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and their solubility in the reaction medium is important.[1] If the base is insoluble, the reaction becomes heterogeneous, which can lead to slower reaction rates and reproducibility issues.

Logical Relationship: Ligand and Base Selection for Solubility

Problem Poor Reaction Performance (Low Yield / Catalyst Precipitation) Ligand_Strategy Optimize Ligand Problem->Ligand_Strategy Base_Strategy Optimize Base Problem->Base_Strategy Bulky_Ligands Use Bulky, Electron-Rich Phosphine or NHC Ligands Ligand_Strategy->Bulky_Ligands Water_Soluble_Ligands Consider Water-Soluble Ligands for Aqueous Media Ligand_Strategy->Water_Soluble_Ligands Soluble_Base Select a Base Soluble in the Reaction Medium Base_Strategy->Soluble_Base Phase_Transfer Employ a Phase-Transfer Catalyst with an Insoluble Base Base_Strategy->Phase_Transfer

Caption: Decision-making flowchart for ligand and base optimization.

Guide 3: Employing Phase-Transfer Catalysis for Biphasic Reactions

For reactions involving an organic-insoluble nucleophile or base, a phase-transfer catalyst (PTC) can be a powerful tool to bring the reactants together.

Expertise & Experience: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has both hydrophilic and hydrophobic properties. It can transport an anionic species (like the hydroxide or carbonate from the base) from the aqueous phase into the organic phase where the aryl halide and the palladium catalyst reside. This facilitates the activation of the boronic acid and subsequent transmetalation.

Experimental Protocol: Suzuki Coupling with a Phase-Transfer Catalyst

This protocol is a general guideline for a Suzuki coupling of a poorly soluble aryl bromide with an arylboronic acid using TBAB as a phase-transfer catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add PTC: Add tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Solvent Addition: Add a 2:1 mixture of toluene and water. The total solvent volume should be sufficient to make a 0.1 M solution with respect to the aryl bromide.

  • Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Advanced Troubleshooting

Problem: Coupling of Large, Polycyclic Aromatic Hydrocarbons (PAHs)

Large PAHs are notoriously insoluble.

Solution:

  • High-Boiling Point Solvents: Use high-boiling point solvents like DMF, NMP, or even solvent-free conditions (mechanochemistry) if applicable.[5]

  • Temperature: Increasing the reaction temperature can significantly improve solubility and reaction rates.

  • Ligand Choice: Use highly solubilizing and robust ligands that can withstand higher temperatures.

  • Substrate Modification: If possible, temporarily introduce solubilizing groups onto the PAH backbone that can be removed after the coupling reaction.

Problem: Catalyst Deactivation and Precipitation as Palladium Black

This indicates that the active Pd(0) species is not sufficiently stabilized.

Solution:

  • Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio to ensure all palladium atoms are coordinated.

  • More Robust Ligands: Switch to bulkier, more electron-donating ligands that bind more strongly to the palladium center.

  • Degassing: Ensure thorough degassing of the reaction mixture, as oxygen can lead to the oxidation and precipitation of the catalyst.

By systematically addressing the parameters of solvent, base, and ligand, and by understanding the underlying principles of the Suzuki-Miyaura coupling, you can overcome even the most challenging solubility issues in your research.

References

Sources

minimizing homocoupling side products in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've initiated a deep dive into minimizing homocoupling side products, starting with extensive Google searches. I'm focusing on key mechanisms, troubleshooting, and specific reaction types such as Suzuki, Heck, and Sonogashira couplings. My aim is to build a solid foundation of current, reliable information to inform subsequent analysis.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint the core reasons behind homocoupling, like premature transmetalation and catalyst deactivation. This understanding will help me organize the technical support center, using a clear question-and-answer structure. I'm focusing on the "why" behind recommendations, and I plan to include credible sources.

Planning Content and Structure

I'm now planning the technical support center's content. I will perform broad Google searches to collate knowledge on preventing homocoupling. I'll focus on the root causes, and will structure the technical support center with a question-and-answer approach. I'm focusing on why certain recommendations are made, supporting them with credible sources. I'm also planning tables to convey quantitative data.

Technical Support Center: Catalyst Selection for Electron-Deficient Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you rationally select catalyst systems and troubleshoot your experiments with confidence.

Part 1: Frequently Asked Questions - Designing Your Catalyst System

This section addresses the fundamental questions that form the basis of a successful electron-deficient Suzuki coupling. Understanding these principles is the first step toward effective troubleshooting.

Q1: How do the electronics of my substrates affect the reaction, and which partner is typically more challenging?

The electronic nature of both the organoboron reagent (the nucleophile) and the organic halide (the electrophile) critically influences the rates of the key steps in the catalytic cycle: oxidative addition and transmetalation.

  • Electron-Deficient Electrophiles (e.g., 4-nitrochlorobenzene): An aryl halide substituted with electron-withdrawing groups (EWGs) is considered "activated." The EWGs make the carbon-halide bond more susceptible to cleavage, which significantly accelerates the rate-limiting oxidative addition step where the Pd(0) catalyst inserts into this bond.[1][2] Consequently, electron-deficient aryl halides are generally easier coupling partners than their electron-rich counterparts.[2][3] The typical reactivity order for the halide leaving group is I > Br > OTf >> Cl.[4][5]

  • Electron-Deficient Nucleophiles (e.g., 4-cyanophenylboronic acid): This scenario is often more challenging. The transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a more nucleophilic (electron-rich) organic group on the boron atom. When this group is electron-deficient, the transmetalation can become sluggish, potentially becoming the new rate-limiting step of the cycle.

Q2: What is the role of the phosphine ligand, and why are bulky, electron-rich ligands so often recommended?

The ligand is arguably the most critical component for tuning the reactivity of the palladium catalyst. It directly influences the catalyst's stability, solubility, and the kinetics of oxidative addition and reductive elimination.

For challenging couplings, particularly those involving electron-deficient partners or unreactive electrophiles like aryl chlorides, ligands with two key features are required:

  • High Electron Density: Electron-donating ligands (like dialkylbiaryl phosphines or N-heterocyclic carbenes) increase the electron density on the palladium center.[1][4][5] This makes the palladium a stronger nucleophile, which promotes the oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[4][5]

  • Steric Bulk: Large, bulky ligands promote the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.[4] This step is crucial for regenerating the active Pd(0) catalyst and ensuring high turnover numbers.

The synergy of these two properties is why modern Buchwald-type phosphine ligands (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are exceptionally effective for a wide range of difficult Suzuki couplings.[1][6]

Q3: How should I choose my palladium source? Does it matter if I use a Pd(0) or Pd(II) precursor?

The choice of palladium source primarily affects the initiation of the catalytic cycle, as the active catalyst is a Pd(0) species.[3]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes are already in the correct oxidation state to enter the catalytic cycle directly.[3] However, they can be sensitive to air and may degrade over time. For instance, dba complexes can decompose to form palladium black (inactive metallic palladium), which reduces catalytic activity.[3]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are generally more stable and easier to handle.[3] To become active, they must first be reduced in situ to Pd(0). This reduction can occur through various pathways, such as the oxidation of a phosphine ligand or the homocoupling of two boronic acid molecules.[3] While effective, this can sometimes lead to an induction period or the formation of homocoupling byproducts.[3]

  • Palladium Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are highly recommended for challenging reactions. Precatalysts are stable Pd(II) complexes engineered to cleanly and efficiently generate a specific, highly active L-Pd(0) species under the reaction conditions.[3] This leads to more reproducible results, lower catalyst loadings, and often, higher yields.

Q4: What is the function of the base, and how do I select the right one?

The base is not a mere spectator; it is essential for the transmetalation step.[7][8] It activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which greatly facilitates the transfer of the organic group from boron to palladium.[8]

The choice of base is highly dependent on the solvent and the stability of your substrates:

  • Strong Inorganic Bases (e.g., NaOH, K₂CO₃, Cs₂CO₃): Often used in polar solvent systems, including those with water (e.g., Dioxane/H₂O, THF/H₂O). Carbonates are a very common choice.

  • Weaker Bases (e.g., K₃PO₄, KF): Potassium phosphate (K₃PO₄) is a versatile base often used in anhydrous organic solvents like toluene or dioxane.[4] It's important to note that even "anhydrous" couplings with K₃PO₄ may require trace amounts of water to function optimally.[2] Potassium fluoride (KF) is a good choice when substrates contain base-sensitive functional groups, like esters.[8]

Part 2: Troubleshooting Guide for Electron-Deficient Couplings

ProblemProbable Cause(s)Recommended Solution(s) & Scientific Rationale
1. No Reaction or Very Low Conversion A. Inactive Catalyst: The Pd(0) species is not being generated or is decomposing. Palladium black may be visible.Solution A: Switch to a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) for reliable generation of the active L-Pd(0) species.[3] If using a Pd(II) source, ensure your ligand can facilitate the reduction. Always maintain a strictly inert (N₂ or Ar) atmosphere, as oxygen can oxidize and deactivate the catalyst.
B. Suboptimal Ligand: The chosen ligand is not electron-rich or bulky enough to promote the rate-limiting step (often oxidative addition for chlorides or reductive elimination for sterically hindered products).Solution B: Screen a more powerful ligand. For electron-deficient aryl chlorides, ligands like XPhos, SPhos, or RuPhos are excellent starting points.[6] For sterically demanding couplings, bulky ligands are essential to facilitate reductive elimination.[4]
C. Incorrect Base/Solvent Combination: The boronic acid is not being activated effectively for transmetalation, or the reactants are not fully dissolved.Solution C: Screen a different base/solvent system. If using K₃PO₄ in an anhydrous solvent, try adding a few equivalents of water.[2] If solubility is an issue, switch to a higher-boiling solvent like DMF, NMP, or toluene at a higher temperature.
2. Significant Side Product Formation A. Protodeborylation: The C-B bond of the organoboron reagent is cleaved by a proton source (often water) before it can transmetalate. This is common with sensitive heteroaryl boronic acids.[1][3]Solution A: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester.[3] These are less prone to hydrolysis.[3] Alternatively, use a milder base like KF and strictly anhydrous conditions.
B. Homocoupling (R-B + B-R): Two boronic acid molecules couple together. This is often promoted by the presence of oxygen or excess Pd(II) species before the cycle begins.[3]Solution B: Ensure the reaction mixture is rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Using a Pd(0) source or a precatalyst can minimize the initial concentration of Pd(II) that leads to homocoupling.[3]
C. Dehalogenation (Ar-X → Ar-H): The aryl halide is reduced instead of coupled. This can occur if a hydride source is present in the reaction.[3]Solution C: Ensure solvents are pure and dry. Some bases or additives can act as hydride sources under certain conditions. Re-evaluate the base and solvent choice.
3. Reaction Starts but Stalls Before Completion A. Catalyst Deactivation: The ligand or palladium center is degrading over the course of the reaction, or the product is binding too strongly to the catalyst, inhibiting turnover.Solution A: Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Consider a more robust ligand system, such as an N-heterocyclic carbene (NHC) which can be more thermally stable.[8]
B. Product/Intermediate Insolubility: As the reaction proceeds, the newly formed product or a key intermediate precipitates from the solution, effectively removing it from the catalytic cycle.Solution B: This is a common but often overlooked problem.[9] Switch to a solvent with higher solvating power for your specific product, such as DMF, DMSO, or NMP, and consider increasing the reaction temperature.[9]

Part 3: Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the cycle. For electron-deficient electrophiles, the oxidative addition (Step 1) is generally fast. For electron-deficient nucleophiles, the transmetalation (Step 3) can be slow.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_setup Setup pd0 LₙPd(0) Active Catalyst oa_complex LₙPd(II)(Ar¹)(X) Oxidative Adduct pd0->oa_complex 1. Oxidative Addition (Ar¹-X) trans_complex LₙPd(II)(Ar¹)(Ar²) Transmetalation Product oa_complex->trans_complex 3. Transmetalation (Ar²-B(OR)₂ + Base) trans_complex->pd0 4. Reductive Elimination product Ar¹-Ar² (Product) trans_complex->product base_act Ar²-B(OR)₂ + Base → [Ar²-B(OR)₂(Base)]⁻ 2. Base Activation

Caption: A simplified Suzuki-Miyaura catalytic cycle.

Decision Workflow for Catalyst System Selection

This flowchart provides a logical path for selecting a starting point for your reaction optimization.

Decision_Tree start Start: Define Coupling Partners electrophile What is the Electrophile (Ar-X)? start->electrophile arcl Aryl Chloride (Ar-Cl) electrophile->arcl Challenging arbr Aryl Bromide/Iodide/Triflate electrophile->arbr Standard nucleophile What is the Nucleophile (Ar-B(OR)₂)? arcl->nucleophile rec1 Recommendation: - Ligand: XPhos or SPhos - Pd Source: G3/G4 Precatalyst - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Dioxane or Toluene arcl->rec1 arbr->nucleophile rec2 Recommendation: - Ligand: SPhos or P(t-Bu)₃ - Pd Source: Pd(OAc)₂ or Precatalyst - Base: K₂CO₃ or K₃PO₄ - Solvent: Dioxane/H₂O or Toluene arbr->rec2 ed_nuc Electron-Deficient or Heteroaryl nucleophile->ed_nuc Challenging en_nuc Electron-Rich or Neutral nucleophile->en_nuc Standard rec3 Recommendation: - Ligand: XPhos or SPhos - Pd Source: G3/G4 Precatalyst - Use Boronic Ester (Bpin) - Base: K₃PO₄ - Solvent: Toluene or Dioxane ed_nuc->rec3 rec4 Recommendation: - Ligand: PPh₃ or SPhos - Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ - Base: K₂CO₃ - Solvent: Dioxane/H₂O or Toluene en_nuc->rec4

Caption: A decision guide for initial reaction condition screening.

Part 4: General Experimental Protocol

This protocol provides a starting point for a small-scale Suzuki-Miyaura coupling reaction. Safety Note: Always perform a risk assessment before starting any chemical reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Source (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial with stir bar)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), base (2.5 equiv), and palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Using a gas-tight syringe, add the degassed anhydrous solvent. The reaction mixture should be stirred to ensure proper mixing.

  • Heating: Place the vessel in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product, typically by flash column chromatography on silica gel.

References

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (2023). [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (2022). [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

Sources

impact of base and solvent on Suzuki-Miyaura reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the critical impact of base and solvent selection. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.

The Unseen Architects: Why Base and Solvent Dictate Success

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forming C-C bonds.[1] However, its success is not solely dependent on the palladium catalyst and coupling partners. The base and solvent are the reaction's "unseen architects," creating the precise environment needed for the catalytic cycle to proceed efficiently. They directly influence reaction rates, yields, and the impurity profile by modulating the solubility of reagents, the activation of the boronic acid, and the stability of the catalytic species.

This guide moves from foundational questions to specific troubleshooting scenarios to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" questions regarding base and solvent selection.

Q1: What is the primary mechanistic role of the base in the Suzuki-Miyaura reaction?

A base is absolutely essential; without it, the reaction often fails or produces numerous side products.[2][3] Its primary role is to activate the organoboron species, which is typically not nucleophilic enough to transmetalate with the palladium center on its own.[4][5]

The base accomplishes this by reacting with the boronic acid (or its ester after hydrolysis) to form a more nucleophilic "ate" complex (a boronate).[6] This increases the electron density on the boron atom, which in turn enhances the nucleophilicity of the organic group (R²) attached to it, facilitating its transfer to the palladium center during the transmetalation step.[4][5]

Studies have shown the base plays multiple roles, including:

  • Formation of the reactive organoborate species. [6]

  • Formation of an active palladium-alkoxide or -hydroxide complex, [ArPd(OR)L₂], which can be more reactive in the transmetalation step.[5]

  • Acceleration of the rate-limiting reductive elimination step in some cases.[5][7]

Q2: How does the strength (pKa) of the base influence the reaction?

The choice of base strength is a critical optimization parameter.

  • Weaker Bases (e.g., KF, K₂CO₃): These are often sufficient for activating electron-rich boronic acids. They are particularly useful when your substrates contain base-sensitive functional groups (like esters or ketones) that could be hydrolyzed or undergo side reactions with stronger bases.[4][8]

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These are required for less reactive coupling partners, such as electron-deficient boronic acids or sterically hindered substrates. The increased basicity more effectively generates the reactive boronate species, accelerating the transmetalation step.[7] However, stronger bases can also promote undesirable side reactions like protodeboronation (cleavage of the C-B bond) or catalyst decomposition.

A study on the competition between two boronic acids found that reaction selectivity depends on the amount of base used, with fewer equivalents favoring the boronic acid with a lower pKa (the stronger acid).[6] This highlights the direct link between acid-base chemistry and the catalytic cycle.[6]

Q3: What is the function of the solvent, and how do I choose between different types?

The solvent system must accomplish several tasks: solubilize the organic substrates, the palladium catalyst complex, and, crucially, the base. The choice of solvent can dramatically affect reaction kinetics and yield. Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[5][9]

  • Polar Aprotic Solvents (DMF, Dioxane, THF): These are excellent choices as they effectively dissolve the polar catalyst intermediates and many organic substrates.

  • Aromatic Solvents (Toluene, Xylenes): These are less polar and are often used for reactions at higher temperatures. They are particularly useful in biphasic systems with water.

  • Alcohols (EtOH, n-BuOH): Alcohols can serve as both solvent and a mild base source in some cases. They are also common co-solvents with water.[7]

While the Suzuki reaction is robust and can work in many solvents, this can also make it difficult to discern which solvent properties are most beneficial for a specific transformation.[10] The key is to find a system that ensures all components remain sufficiently soluble throughout the reaction.

Q4: Is water necessary? What is the role of a biphasic (organic-aqueous) system?

Often, yes. Many common inorganic bases (e.g., K₂CO₃, K₃PO₄, NaOH) have poor solubility in organic solvents.[9] Adding water creates a biphasic system where the base can dissolve in the aqueous layer and interact with the catalyst and substrates at the phase interface.[5][9]

Water also plays a mechanistic role:

  • It hydrolyzes boronic esters to the active boronic acids.[9]

  • It can participate in the catalytic cycle by forming palladium-hydroxide species, which are believed to be key intermediates in the transmetalation step.[9]

However, anhydrous conditions are also possible and highly effective, especially with soluble organic bases (like TMSOK) or certain boronic esters designed for anhydrous coupling.[9]

Troubleshooting Guide: Base & Solvent Issues

This section is formatted to help you diagnose and solve common problems encountered during your experiments.

ProblemProbable Cause(s)Suggested Solutions & Rationale
Low or No Yield 1. Ineffective Base: The base may be too weak to activate the boronic acid, or it may be insoluble in the reaction medium.Solution: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). If using an inorganic base, ensure an aqueous co-solvent is present to aid dissolution. Consider a soluble organic base if your reaction is anhydrous.
2. Poor Reagent Solubility: One or more components (aryl halide, boronic acid, catalyst) are not fully dissolved in the chosen solvent, preventing them from participating in the catalytic cycle.Solution: Change to a more suitable solvent (e.g., from Toluene to Dioxane or DMF for more polar substrates).[8] If solubility is still an issue, gentle heating or screening a wider range of solvents is recommended.
3. Base-Induced Substrate Degradation: The base is too strong and is reacting with a sensitive functional group on one of your substrates (e.g., ester hydrolysis).Solution: Use a milder base. Powdered potassium fluoride (KF) is an excellent choice for reactions with base-labile groups as it can activate the boronic acid without causing widespread degradation.[4]
Significant Side Products 1. Protodeboronation: The C-B bond of the organoboron reagent is cleaved by a proton source, often accelerated by a strong base and the presence of water.Solution: Use a milder base. Protect the boronic acid as a more stable boronic ester (e.g., a pinacol ester) which is less prone to this side reaction.[9] Reducing the amount of water or trying anhydrous conditions can also help.
2. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct (R²-R²). This is often promoted by the presence of oxygen and Pd(II) species.[9]Solution: Ensure your reaction mixture is thoroughly degassed to remove oxygen. Using a Pd(0) precatalyst can sometimes mitigate this. While not directly a base/solvent issue, an inefficient primary reaction can make side reactions more prominent.
3. Dehalogenation of Aryl Halide: The aryl halide (R¹-X) is reduced to the corresponding arene (R¹-H). This can occur if the palladium-hydride species are formed.Solution: This is often linked to the ligand and catalyst system but can be exacerbated by certain solvents or bases (e.g., amine bases or alcoholic solvents).[9] Ensure the primary coupling pathway is favored by optimizing the base and solvent for maximum efficiency.
Reaction Stalls or is Sluggish 1. Heterogeneous Mixture: The reaction is a thick suspension, and poor mixing is limiting interaction between the reagents in different phases.Solution: Increase the stirring rate. Switch to a solvent system that better solubilizes all components to create a homogeneous or finely emulsified mixture.[9] Adding a phase-transfer catalyst can sometimes help bridge the gap in biphasic systems.
2. Catalyst Deactivation: The solvent is coordinating too strongly to the palladium center, or the base is causing the catalyst to precipitate as palladium black.Solution: Switch to a less coordinating solvent. Ensure the base is not excessively strong for the chosen catalyst system. Some modern, bulky phosphine ligands are designed to protect the palladium center and prevent deactivation.
Data Summary for Key Reagents

For quick reference, the tables below summarize common choices for bases and solvents.

Table 1: Common Bases for Suzuki-Miyaura Coupling

BaseClasspKa (of conjugate acid)Typical Use Case
Cs₂CO₃Inorganic Carbonate~10.3Highly effective, good for difficult couplings due to high solubility and reactivity.
K₃PO₄Inorganic Phosphate~12.3A strong, non-nucleophilic base. Excellent general choice for a wide range of substrates.
K₂CO₃Inorganic Carbonate~10.3A standard, cost-effective base for routine transformations. Often requires an aqueous co-solvent.
NaOHInorganic Hydroxide~15.7Very strong and inexpensive, but can promote side reactions and substrate degradation.
KFInorganic Fluoride~3.2A very mild base, ideal for substrates with base-sensitive functional groups.[4]
KOtBuAlkoxide~19A very strong organic base used in specific applications, often under anhydrous conditions.

Table 2: Common Solvents for Suzuki-Miyaura Coupling

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
1,4-DioxaneEther2.2101Excellent general-purpose solvent, often used with water.
TolueneAromatic2.4111Good for higher temperatures; standard for biphasic reactions.
Tetrahydrofuran (THF)Ether7.566Good solvent, but its low boiling point limits reaction temperature.
Dimethylformamide (DMF)Polar Aprotic36.7153Highly polar, excellent solvating power for a wide range of reagents.
Ethanol/WaterProtic MixtureVariableVariable"Green" solvent system, effective for many couplings, especially with water-soluble substrates.[7]

Visualized Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The Suzuki-Miyaura Catalytic Cycle

This diagram shows the fundamental steps of the reaction, highlighting the critical points of intervention for the base and solvent.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) pd0->oa 1 pd2 Ar-Pd(II)-X (Complex A) oa->pd2 trans Transmetalation (Rate-limiting; Base is CRITICAL) pd2->trans 2 pd2_r Ar-Pd(II)-R' (Complex B) trans->pd2_r re Reductive Elimination (Ar-R' formed) pd2_r->re 3 re->pd0 prod Ar-R' re->prod sub1 Ar-X sub1->oa sub2 R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ (Activated Boronate) sub2->boronate base Base (e.g., K₂CO₃) base->sub2 boronate->trans

Caption: The catalytic cycle highlighting the base's role in activating the boronic acid for transmetalation.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving common issues related to base and solvent selection.

Troubleshooting_Workflow start Low or No Yield check_base Evaluate Base start->check_base check_solvent Evaluate Solvent start->check_solvent base_strength Is base too weak/strong? check_base->base_strength Strength? base_solubility Is base insoluble? check_base->base_solubility Solubility? reagent_solubility Are reagents fully dissolved? check_solvent->reagent_solubility Solubility? degas Is solvent degassed? (Prevents homocoupling) check_solvent->degas Degassed? screen_bases Screen stronger/milder bases (e.g., K₃PO₄ or KF) base_strength->screen_bases Yes add_water Add H₂O co-solvent for inorganic base base_solubility->add_water Yes change_solvent Switch solvent (e.g., Toluene → Dioxane) reagent_solubility->change_solvent No degas_protocol Apply Freeze-Pump-Thaw or sparge with Ar/N₂ degas->degas_protocol No

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Experimental Protocols

Protocol: Parallel Screening of Base and Solvent Conditions

This protocol provides a framework for efficiently optimizing reaction conditions on a small scale.

Objective: To identify the optimal base and solvent combination for a novel Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (R¹-X)

  • Organoboron Reagent (R²-BY₂)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)

  • Solvents for screening (e.g., Dioxane, Toluene, DMF)

  • An array of reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Inert atmosphere source (Nitrogen or Argon)

  • Heating block or oil bath

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your aryl halide and organoboron reagent in a suitable solvent to ensure accurate dispensing.

  • Array Setup: Arrange and label your reaction vials. For a 3x3 screen (3 bases, 3 solvents), you will need 9 vials.

  • Reagent Addition (Solids): To each respective vial, add the palladium precatalyst (e.g., 2 mol%) and the designated base (typically 2.0 equivalents).

  • Reagent Addition (Liquids):

    • Dispense the designated solvent (e.g., 1.0 mL) into each vial.

    • If using inorganic bases, add a small amount of degassed water (e.g., 0.2 mL) to the relevant vials.

    • Add the aryl halide (1.0 eq) and organoboron reagent (1.2 eq) via the prepared stock solutions or as neat liquids/solids.

  • Degassing: Seal the vials. If not prepared in a glovebox, thoroughly degas each vial by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Reaction: Place all vials in the pre-heated heating block set to the desired temperature (e.g., 80-100 °C). Allow the reactions to stir for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take a small aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

This self-validating system allows you to directly compare outcomes, ensuring the chosen conditions are genuinely optimal for your specific substrate pairing.

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2018). The Journal of Organic Chemistry. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (2016). Chemical Engineering Transactions. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Sustainable Chemistry and Pharmacy. [Link]

  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. (2007). Organic Process Research & Development. [Link]

Sources

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing protodeboronation, a critical side reaction in Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often misunderstood issue. Here, we will move beyond simple procedural lists to explore the underlying causality of protodeboronation and provide field-proven, validated strategies to ensure the success of your reactions.

Section 1: Understanding the Challenge - The "Why"

This section addresses the fundamental questions surrounding protodeboronation, providing the necessary background to make informed decisions in your experimental design.

FAQ: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your starting material, generating an arene or heteroarene byproduct instead of the desired coupled product, which directly leads to reduced reaction yields and complicates purification. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on the substrate itself as well as the reaction conditions.[1][2]

FAQ: What is the mechanism of protodeboronation?

Understanding the mechanism is key to preventing it. Protodeboronation can be catalyzed by either acid or, more commonly under Suzuki-Miyaura conditions, by a base. The base-catalyzed pathway typically involves the formation of a boronate species ([ArB(OH)3]−) from the boronic acid and a hydroxide or alkoxide base.[3] This negatively charged boronate is then susceptible to protonolysis by a proton source (often water present in the solvent or generated in situ), leading to the cleavage of the C-B bond.[1][3]

Certain structural motifs are particularly susceptible to this reaction. For example, electron-deficient arylboronic acids (like polyfluorophenyls) and many heteroarylboronic acids (especially 2-heteroaryls like 2-pyridyl) are notoriously unstable.[4][5][6]

Section 2: Proactive Strategies to Minimize Protodeboronation - The "How-To"

The most effective way to manage protodeboronation is to prevent it from the outset. This section provides actionable advice on optimizing your reaction components to favor the productive Suzuki-Miyaura catalytic cycle over the undesired protodeboronation pathway.

FAQ: How do I choose the right base to prevent protodeboronation?

The choice of base is arguably one of the most critical factors. Strong bases (like NaOH or NaOEt) and high concentrations of hydroxide ions can accelerate the formation of the reactive boronate species, thereby increasing the rate of protodeboronation.[3] The key is to select a base that is strong enough to facilitate the transmetalation step of the Suzuki cycle but not so strong that it aggressively promotes protodeboronation.

General Guidance:

  • Start Mild: Weaker inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points for many systems.

  • Consider Fluoride: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in anhydrous conditions, as they activate the boronic acid without introducing a strong Brønsted base.

  • Avoid Strong Hydroxides: Use sodium hydroxide (NaOH) and other strong hydroxides with caution, especially with sensitive substrates or at elevated temperatures.

BaseCommon Usage & RationalePotential Drawbacks
K₃PO₄ Often considered a "go-to" base for suppressing protodeboronation. Its moderate basicity and high pKa are effective for transmetalation without being overly aggressive.Can have limited solubility in some organic solvents.
K₂CO₃ A milder and cost-effective choice. Works well in many standard Suzuki couplings.May not be sufficiently basic for less reactive coupling partners.
Cs₂CO₃ A stronger carbonate base that can be effective when K₂CO₃ fails. Its solubility in organic solvents is often higher.More expensive; can still promote protodeboronation with very sensitive substrates.
KF / CsF Used to activate the boron reagent, forming a more nucleophilic trifluoroborate salt in situ. Often used in anhydrous conditions.Can be less effective if water is required for other steps in the catalytic cycle.
Organic Bases Triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not effective as the primary base in Suzuki reactions but can be used as additives.Not strong enough to facilitate transmetalation on their own.
FAQ: Can the choice of catalyst and ligand impact protodeboronation?

Absolutely. The goal is to make the productive catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) kinetically much faster than the protodeboronation side reaction.[1]

  • Fast Catalysts are Key: A highly active catalyst system that promotes rapid turnover will consume the boronic acid in the desired coupling reaction before it has a chance to decompose.[1] Modern palladium precatalysts paired with electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are designed for high activity and can significantly mitigate protodeboronation.[6]

  • Accelerate Transmetalation: The transmetalation step is often the rate-limiting step in the Suzuki cycle. Ligands that accelerate this step will reduce the lifetime of the free boronic acid in the reaction mixture, thereby minimizing its opportunity to protodeboronate. Additives like silver or copper salts have also been shown to accelerate cross-coupling, though their mechanism can be complex.[1][5]

FAQ: Are boronic esters or other derivatives better than boronic acids?

Yes, for sensitive substrates, using a more stable boron derivative is a primary and highly effective strategy.[7] Boronic acids can be unstable on the shelf and in solution, whereas esters offer a "masked" or "slow-release" approach.[1][6]

  • Pinacol Esters (Bpin): These are the most common and commercially available boronic esters. They are significantly more stable to protodeboronation than the corresponding boronic acids.[4][5] They are hydrolyzed in situ under the reaction conditions to generate the active boronic acid at a low, steady concentration.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer a robust slow-release strategy.[1][6][8] They are exceptionally stable crystalline solids that only slowly release the boronic acid under basic, aqueous conditions, keeping the instantaneous concentration of the sensitive reagent very low.[1][6][8] This is particularly useful for notoriously unstable compounds like 2-pyridine boronic acid.[1][5]

  • Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are another class of highly stable, crystalline solids.[9] They are resistant to protodeboronation and slowly hydrolyze under reaction conditions to participate in the coupling.[6][9]

The core principle behind these derivatives is to keep the concentration of the free, unstable boronic acid low throughout the reaction, thereby favoring the bimolecular reaction with the palladium complex over the unimolecular decomposition.[1]

Section 3: Troubleshooting Guide - The "What-If"

Even with careful planning, protodeboronation can occur. This section provides a logical framework for diagnosing and solving the problem when it arises.

FAQ: I'm seeing significant protodeboronation. What's my first troubleshooting step?

When faced with significant protodeboronation, a systematic approach is required. The following flowchart provides a logical sequence of steps to diagnose and resolve the issue.

G start Problem: Significant Protodeboronation Detected check_base Step 1: Evaluate Base Is it a strong base (e.g., NaOH)? start->check_base check_temp Step 2: Evaluate Temperature Is the reaction run at high temp (>80°C)? check_base->check_temp No change_base Action: Switch to a milder base (e.g., K₃PO₄ or K₂CO₃) check_base->change_base Yes lower_temp Action: Lower reaction temperature and/or screen more active catalyst check_temp->lower_temp Yes check_substrate Step 3: Evaluate Boron Reagent Is it a known unstable boronic acid (e.g., heteroaryl, electron-deficient)? check_temp->check_substrate No change_base->check_temp lower_temp->check_substrate change_reagent Action: Switch to a stable derivative (Pinacol Ester, MIDA Boronate, or BF₃K Salt) check_substrate->change_reagent Yes optimize Step 4: Further Optimization Consider anhydrous solvent or 'slow release' conditions. check_substrate->optimize No change_reagent->optimize

Caption: Troubleshooting workflow for addressing protodeboronation.
FAQ: My yield is low and I suspect protodeboronation. How can I confirm this?

Confirmation is critical for effective troubleshooting. You should analyze your crude reaction mixture using an appropriate analytical technique.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common method. Look for a peak corresponding to the mass of your expected protodeboronated byproduct (i.e., the arene Ar-H).

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile byproducts.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): If the byproduct can be isolated or if its signals are distinct in the crude spectrum, you can confirm its structure. The appearance of a new aromatic proton signal in place of the C-B bond is a tell-tale sign.

By comparing the amount of byproduct to the remaining starting material and the desired product, you can quantify the extent of the problem.

Section 4: Experimental Protocols & Data

This section provides a generalized, robust protocol designed to minimize protodeboronation from the start, along with a method for preparing a more stable boronic ester.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Protodeboronation Risk

This protocol is a good starting point for coupling partners known to be moderately sensitive to protodeboronation.

Reagents & Equipment:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst; 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd)

  • Base (K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or 2-MeTHF)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/block, inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid/ester, the base (K₃PO₄), the palladium source, and the ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing (Critical): Degas the reaction mixture thoroughly. This can be done by bubbling the inert gas through the solution for 15-30 minutes or by three cycles of freeze-pump-thaw. Inadequate degassing can lead to catalyst oxidation and side reactions.[4]

  • Heating: Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Pinacol Boronic Ester from a Boronic Acid

If you have a boronic acid that is proving too unstable, converting it to its pinacol ester is a straightforward procedure that can dramatically improve stability and subsequent reaction outcomes.[4][9]

Reagents & Equipment:

  • Boronic Acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for azeotropic removal of water) or molecular sieves

  • Round-bottom flask, magnetic stirrer, heating mantle/block

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the boronic acid, pinacol, and toluene.

  • Heating: Heat the mixture to reflux. Water generated from the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki reaction. If necessary, it can be purified by recrystallization or chromatography.

Section 5: Mechanistic Visualization

A deeper understanding of the competing reaction pathways can aid in rational experimental design.

Suzuki_vs_Protodeboronation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Off-Cycle Protodeboronation Pd0 Pd(0)L₂ OA Oxidative Addition (Ar'-X) Pd0->OA PdII Ar'-Pd(II)-X OA->PdII TM Transmetalation (Ar-B(OH)₂) PdII->TM PdII_Ar Ar'-Pd(II)-Ar TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product BoronicAcid Ar-B(OH)₂ (Starting Material) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base (OH⁻) Protonolysis Protonolysis (H₂O, ROH) Boronate->Protonolysis Byproduct Ar-H (Side Product) Protonolysis->Byproduct BoronicAcid_ref Ar-B(OH)₂ BoronicAcid_ref->TM Desired Pathway BoronicAcid_ref->BoronicAcid Undesired Pathway

Caption: Competing pathways: Suzuki-Miyaura cycle vs. protodeboronation.
References
  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Suzuki-Miyaura Coupling. In Chemistry LibreTexts; 2024. [Link]

  • Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43 (1), 412-443. [Link]

  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News (YouTube). [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073-14075. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139 (37), 13156-13165. [Link]

  • Hayes, C. J.; Cox, P. A.; Leach, A. G.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • For the pro's (Suzuki). Reddit r/Chempros. [Link]

  • Protodeboronation product. Reddit r/Chempros. [Link]

  • Denmark, S. E.; Smith, R. C.; Chang, W. T. T.; Muhuhi, J. M. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2009 , 131 (8), 3104-3118. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond assembly. J. Am. Chem. Soc.2009 , 131 (20), 6961-6963. [Link]

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 , 143 (36), 14574-14591. [Link]

Sources

Validation & Comparative

comparative analysis of biphenyl synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Biphenyl Synthesis Research

I'm starting with focused Google searches to gather information on biphenyl synthesis methods, especially the Ullmann reaction and Suzuki coupling, and other cross-coupling reactions. I'm aiming to build a broad base of understanding before moving forward.

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Refining Information Gathering

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Analyzing Biphenyl Synthesis Methods

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Analyzing Biphenyl Synthesis Methods

I've been immersed in analyzing biphenyl synthesis methods. My recent focus has been on the Suzuki-Miyaura and Negishi coupling reactions, understanding their mechanisms, advantages, and drawbacks. I'm building a comparative framework to evaluate their suitability for various applications.

Seeking Comparative Data

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Refining Research Scope

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Gathering Literature Review

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Synthesizing Found Data

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Validating the Molecular Structure of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the validation of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol's structure, a biphenyl derivative of interest in various research domains. Our primary tool for this structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique that provides detailed information about the chemical environment of atomic nuclei.

This guide will provide a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will compare this data with that of a closely related positional isomer, (4'-Methoxy-[1,1'-biphenyl]-2-yl)methanol, to highlight the discerning power of NMR. Furthermore, we will explore a common synthetic route to the target molecule and discuss how NMR can be instrumental in identifying potential impurities.

The Molecular Blueprint: Expected NMR Signatures of this compound

The structure of this compound dictates a unique set of signals in its NMR spectra. The molecule possesses a plane of symmetry, which simplifies the expected proton and carbon environments.

Below is a visualization of the molecular structure and the logical workflow for its NMR validation.

cluster_Target Target Molecule cluster_Validation NMR Validation Workflow A This compound B ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) A->B Provides C ¹³C NMR Analysis (Chemical Shift, Number of Signals) A->C Provides D Impurity Identification B->D Informs E Isomer Comparison B->E Distinguishes from C->D Informs C->E Distinguishes from

Caption: Workflow for the NMR validation of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy group, the hydroxymethyl group, and the hydroxyl proton. Due to the 4,4'-disubstitution pattern, the aromatic regions of both phenyl rings will exhibit AA'BB' systems, appearing as two sets of doublets.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ar-H (ortho to -CH₂OH)~7.55d2H~8.0
Ar-H (meta to -CH₂OH)~7.45d2H~8.0
Ar-H (ortho to -OCH₃)~7.55d2H~8.8
Ar-H (meta to -OCH₃)~7.00d2H~8.8
-CH₂OH~4.70s2H-
-OCH₃~3.85s3H-
-OHVariablebr s1H-

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The hydroxyl proton's chemical shift is highly variable and may exchange with residual water in the solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show a total of 10 signals, reflecting the molecule's symmetry. The two phenyl rings will each contribute four signals for the aromatic carbons, and there will be one signal each for the methoxy and hydroxymethyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quaternary C (ipso to -CH₂OH)~140
Quaternary C (ipso to other ring)~133
Ar-C (ortho to -CH₂OH)~127.5
Ar-C (meta to -CH₂OH)~127
Quaternary C (ipso to -OCH₃)~159
Quaternary C (ipso to other ring)~132
Ar-C (ortho to -OCH₃)~128
Ar-C (meta to -OCH₃)~114
-CH₂OH~65
-OCH₃~55

Distinguishing Isomers: A Comparative Case Study

To underscore the importance of precise spectral interpretation, we will compare the expected NMR data of our target molecule with its positional isomer, (4'-Methoxy-[1,1'-biphenyl]-2-yl)methanol . The key difference in this isomer is the attachment of the hydroxymethyl group at the 2-position, which breaks the symmetry of that phenyl ring. This seemingly small change has a profound impact on the NMR spectra.

cluster_Comparison Isomer Comparison cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR Target This compound (Symmetrical) Target_H Simplified Aromatic Region (Two AA'BB' systems) Target->Target_H Target_C Fewer Aromatic Signals (~8 signals) Target->Target_C Isomer (4'-Methoxy-[1,1'-biphenyl]-2-yl)methanol (Asymmetrical) Isomer_H Complex Aromatic Region (Multiple distinct multiplets) Isomer->Isomer_H Isomer_C More Aromatic Signals (Up to 12 signals) Isomer->Isomer_C

Caption: Key NMR differences between the symmetrical target molecule and its asymmetrical isomer.

NMR Data for (4'-Methoxy-[1,1'-biphenyl]-2-yl)methanol

The reported NMR data for this isomer reveals a more complex pattern[1].

¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 6.9, 1.8Hz, 1H), 7.36-7.20 (m, 5H), 6.96-6.94 (m, 2H), 4.60 (s, 2H), 3.84 (s, 3H), 1.71 (s, 1H, -OH).[1]

¹³C NMR (101 MHz, CDCl₃): δ 158.7, 140.8, 132.8, 130.0, 130.0, 128.3, 127.5, 127.2, 113.5, 63.1, 55.1.[1]

The asymmetry in the 2-substituted isomer results in a significantly more complex aromatic region in the ¹H NMR spectrum, with overlapping multiplets instead of clean doublets. In the ¹³C NMR spectrum, all twelve aromatic carbons are expected to be unique, leading to a greater number of signals compared to the symmetrical 4,4'-disubstituted isomer.

Synthesis and Potential Impurities: A Practical Perspective

A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-4'-methoxybiphenyl (1.0 eq.), 4-(hydroxymethyl)phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

cluster_Synthesis Suzuki-Miyaura Coupling ArylHalide 4-bromo-4'-methoxybiphenyl Product This compound ArylHalide->Product + BoronicAcid 4-(hydroxymethyl)phenylboronic acid BoronicAcid->Product + Catalyst Pd(0) Catalyst + Base Catalyst->Product Catalyzes

Caption: Generalized Suzuki-Miyaura coupling scheme for the synthesis of the target molecule.

Identifying Impurities by NMR

NMR spectroscopy is an invaluable tool for assessing the purity of the final product. Potential impurities that could arise from the Suzuki-Miyaura synthesis include:

  • Unreacted Starting Materials: The presence of unreacted 4-bromo-4'-methoxybiphenyl or 4-(hydroxymethyl)phenylboronic acid can be readily detected by their characteristic NMR signals.

  • Homocoupling Products: Side reactions can lead to the formation of symmetrical biphenyls. For instance, the homocoupling of 4-(hydroxymethyl)phenylboronic acid would produce 4,4'-bis(hydroxymethyl)biphenyl, while the homocoupling of 4-bromo-4'-methoxybiphenyl would yield 4,4'-dimethoxybiphenyl. The latter would be easily identifiable by a sharp singlet for the two equivalent methoxy groups and a symmetrical aromatic pattern.

  • Protodeborylation Product: The boronic acid can be replaced by a proton from the solvent, leading to the formation of 4-methoxybiphenyl.

By carefully analyzing the ¹H and ¹³C NMR spectra of the purified product and comparing them to the spectra of the starting materials and potential byproducts, one can confidently validate the structure and assess the purity of the synthesized this compound.

Conclusion

The structural validation of this compound is definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The expected simplicity of the spectra, arising from the molecule's symmetry, stands in stark contrast to the more complex spectra of its positional isomers, such as (4'-Methoxy-[1,1'-biphenyl]-2-yl)methanol. This comparative approach, coupled with an understanding of the synthetic methodology and potential impurities, provides a robust framework for the unambiguous structural confirmation of this and other related biphenyl compounds, ensuring the integrity of research and development endeavors.

References

  • Contreras-Celedón, C. A., et al. (2017). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 13, 1356-1365. [Link]

Sources

A Researcher's Guide to Suzuki Coupling: Aryl Triflates vs. Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the electrophilic partner, specifically the leaving group on the aromatic ring, is a critical decision that significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of two major classes of electrophiles: the well-established aryl halides and the increasingly utilized aryl triflates. Through a blend of mechanistic insights, experimental data, and practical protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Decisive Role of the Leaving Group in Suzuki Coupling

The Suzuki-Miyaura reaction, at its core, is a palladium-catalyzed process that couples an organoboron reagent with an organic halide or pseudohalide. The catalytic cycle, as illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (X = Halide or OTf) PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar Ar_B Ar'B(OR)₂ + Base Ar_B->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The nature of the leaving group 'X' is critical for the initial oxidative addition step.

The oxidative addition of the aryl electrophile to the Pd(0) catalyst is often the rate-determining step.[1] The facility of this step is directly influenced by the nature of the leaving group (X), with the general reactivity trend being: I > Br ≈ OTf > Cl.[2] This trend underscores the fundamental choice between aryl halides and aryl triflates, each presenting a unique set of advantages and challenges.

Aryl Halides: The Established Workhorses

Aryl halides, particularly bromides and iodides, have historically been the go-to substrates for Suzuki couplings due to their commercial availability and high reactivity.

Advantages:

  • High Reactivity (I, Br): Aryl iodides and bromides readily undergo oxidative addition, often under mild conditions.

  • Commercial Availability: A vast array of functionalized aryl bromides and iodides are commercially available, providing a diverse toolkit for synthesis.

  • Robust Protocols: Decades of research have led to a plethora of well-established and reliable protocols for a wide range of substrates.

Disadvantages:

  • Lower Reactivity of Chlorides: Aryl chlorides are significantly less reactive than their bromide and iodide counterparts, often requiring more forcing conditions, specialized ligands, and higher catalyst loadings.[3] This is a notable drawback given the lower cost and wider availability of aryl chlorides.

  • Potential for Side Reactions: Under certain conditions, side reactions such as dehalogenation can occur.[4]

Aryl Triflates: The Versatile Challengers

Aryl triflates (ArOTf), classified as pseudohalides, have emerged as powerful alternatives to aryl halides.[4] Their reactivity is often comparable to aryl bromides, and they offer unique synthetic advantages.

Advantages:

  • Readily Prepared from Phenols: Aryl triflates are easily synthesized from readily available and often inexpensive phenols, providing access to a diverse range of substrates that may not be commercially available as the corresponding halides.[5]

  • High Reactivity: The triflate group is an excellent leaving group, facilitating oxidative addition to the palladium catalyst.

  • Orthogonal Reactivity: The differential reactivity between halides and triflates allows for chemoselective and sequential cross-coupling reactions on polyfunctionalized aromatic rings.

Disadvantages:

  • Hydrolytic Instability: Aryl triflates can be susceptible to hydrolysis back to the parent phenol, particularly under basic conditions and at elevated temperatures.[6] The choice of base is therefore critical, with milder bases like K₃PO₄ or CsF often being preferred over stronger bases like NaOH or Cs₂CO₃.

  • Cost of Triflating Agents: While the parent phenols may be inexpensive, the cost of triflating agents (e.g., triflic anhydride) can be a consideration for large-scale synthesis.

Head-to-Head Performance: A Data-Driven Comparison

FeatureAryl Halides (esp. Bromides)Aryl TriflatesKey Considerations & References
Typical Catalyst System Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃Pd(OAc)₂/PCy₃Catalyst and ligand choice is crucial for optimal performance.[3][4]
Relative Reactivity I > Br >> ClOTf ≈ BrThe reactivity of triflates is comparable to bromides.
Reaction Conditions Often mild, but chlorides may require higher temperatures.Generally mild, but sensitive to base and temperature.Triflates are prone to hydrolysis with strong bases at elevated temperatures.[6]
Substrate Availability Wide commercial availability of diverse structures.Synthetically accessible from a vast pool of phenols.Triflates offer access to structures not readily available as halides.[5]
Cost Iodides can be expensive; chlorides are very cost-effective.Phenol precursors are often cheap, but triflating agents add cost.For large-scale synthesis, the cost of aryl chlorides is a significant advantage.
Chemoselectivity Can be challenging with polyhalogenated aromatics.Excellent for sequential couplings with halides.Different catalyst systems can selectively target either a halide or a triflate on the same molecule.

Experimental Protocols: Putting Theory into Practice

The following are representative, step-by-step protocols for the Suzuki coupling of an aryl bromide and an aryl triflate. These are intended as a starting point, and optimization may be required for specific substrates.

Protocol 1: Suzuki Coupling of an Aryl Bromide

This protocol is based on established methods for the coupling of aryl bromides using a common palladium catalyst.

Reaction: 4-Bromotoluene with Phenylboronic Acid

Aryl_Bromide_Reaction Bromotoluene 4-Bromotoluene Product 4-Methylbiphenyl Bromotoluene->Product Phenylboronic Phenylboronic Acid Phenylboronic->Product Catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O Catalyst->Product 80 °C

Figure 2: Workflow for the Suzuki coupling of 4-bromotoluene.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add toluene and deionized water via syringe.

  • Stir the mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Aryl Triflate

This protocol utilizes a catalyst system known to be effective for aryl triflates.

Reaction: 4-Methylphenyl Triflate with Phenylboronic Acid

Aryl_Triflate_Reaction TolylTriflate 4-Methylphenyl Triflate Product 4-Methylbiphenyl TolylTriflate->Product Phenylboronic Phenylboronic Acid Phenylboronic->Product Catalyst Pd(OAc)₂ / PCy₃ K₃PO₄, Dioxane Catalyst->Product 80 °C

Figure 3: Workflow for the Suzuki coupling of 4-methylphenyl triflate.

Materials:

  • 4-Methylphenyl triflate (1.0 mmol, 242 mg) - Can be prepared from p-cresol and triflic anhydride.

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 11.2 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add a solution of 4-methylphenyl triflate and phenylboronic acid in dioxane via syringe.

  • Stir the mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Making the Right Choice: A Summary for the Bench Chemist

The decision between an aryl halide and an aryl triflate is multifaceted and depends on the specific goals of the synthesis.

  • For readily available starting materials and well-established transformations, aryl bromides and iodides remain the reliable choice. For cost-sensitive, large-scale syntheses, the development of a robust protocol for an aryl chloride is often worth the initial investment in optimization.

  • When the required aryl halide is not commercially available or is difficult to synthesize, preparing the corresponding aryl triflate from a phenol is an excellent alternative.

  • For complex syntheses requiring sequential couplings, the use of substrates bearing both a halide and a triflate offers a powerful strategy for selective functionalization by carefully choosing the catalyst system.

By understanding the nuances of reactivity, the practical advantages and disadvantages, and the specific catalyst systems for each class of substrate, researchers can harness the full power of the Suzuki-Miyaura coupling to efficiently construct complex molecular architectures.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Reeves, J. T., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(12), e202300194. [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2023). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

biological activity of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol versus its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Biological Analysis

I'm now diving into the biological activities of (4'- Methoxy[1,1'-biphenyl]-4-yl)methanol and analogues. Comprehensive Google searches are underway to collect experimental data. I'm focusing on identifying studies that detail observed activities and mechanisms, aiming for a solid foundation of information. I want to build a profile of existing knowledge.

Structuring Comparative Analysis

I've initiated comprehensive Google searches to gather data on biological activities of (4'- Methoxy[1,1'-biphenyl]-4-yl)methanol and its analogues, aiming for experimental data and comparative studies. Now I'm focusing on analyzing search results to pinpoint key biological activities and identify comparative analogues. Next, I'll structure a comparison, detailing structure-activity relationships, then present quantitative data and design experimental workflow diagrams.

Defining Search Parameters

I'm now refining my approach to searching, focusing on gathering experimental data, comparative studies, and established testing protocols for (4'- Methoxy[1,1'-biphenyl]-4-yl)methanol and its analogues. I'm prioritizing searches aimed at identifying anticancer, anti-inflammatory, or antimicrobial effects. From there, I'll structure a comparison, outlining SAR and presenting quantitative data using tables and diagrams. I'll describe experimental workflows in detail, and draft the narrative while citing all my references. I'm aiming for scientific integrity and clarity.

Analyzing Current Findings

I've started with some Google searches, and while general information on biphenyl derivatives is available, a direct comparative study of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol versus its analogues with detailed experimental data hasn't surfaced yet. These results will serve as a starting point.

Refining Search Strategies

I'm now pivoting from broad Google queries to more targeted searches. While initial results yielded general information, the comparative data I need remains elusive. I'm focusing on structure-activity relationship studies within biphenyl methanol derivatives, hoping to find directly comparable experimental data. If direct comparisons remain scarce, I plan to compile data from individual compound studies into a comparative format. I also need to find detailed protocols for the assays to include in the guide.

Analyzing Potential Bases

I've been reviewing the search results. I found that hydroxylated biphenyl compounds showed anticancer activity against melanoma, which could be a good starting point. I'm exploring the potential of using that information as a foundation.

Expanding Search Parameters

I've expanded my search, focusing on structurally similar analogues to the core compound. The goal is to build a comparative table, even with data from separate studies, to bridge the gap in direct comparisons. I also need to find specific experimental protocols for assays like MTT and anti-inflammatory markers for thorough discussion.

Gathering Relevant Details

I'm now focusing on specific data points. The search from the last iteration yielded valuable information on hydroxylated biphenyl compounds and their anticancer activity, particularly compounds 11 and 12, offering IC50 values and mechanistic details. I also have broader data on biphenyl derivative activities, but direct comparisons are still lacking. My current focus is to find specific data on structurally similar analogues to this compound, even if disparate studies provide the information, to allow for comparative discussion. I'm also looking for detailed experimental protocols for assays like MTT and anti-inflammatory markers.

Seeking Quantitative Data

I've been digging deeper, but finding direct comparisons with quantitative data for this compound and its analogues remains a challenge. While some anticancer activity data for hydroxylated biphenyls have emerged, it is not specific enough. I need specific, detailed, and comparative quantitative biological activity data.

Synthesizing Available Data

I am now synthesizing the available information, knowing direct quantitative comparisons are limited. While I found general data on anticancer, anti-inflammatory, and antimicrobial properties, and also some experimental protocols, a clear synthesis is necessary. I'll structure the guide around the core compound and its therapeutic relevance, then dedicate sections to its activities, even when data is from different studies. I plan to use structure-activity relationships to explain functional group influences. I'm preparing tables to summarize any available quantitative data, such as IC50 and MIC values.

Structuring the Guide

I'm now structuring the guide, since exhaustive direct comparisons are scarce. I'll focus on the core compound and its therapeutic potential first. Then I'll detail anticancer, anti-inflammatory, and antimicrobial activity with available data, even disparate, but clearly noting limits of direct comparisons. I'll leverage structure-activity relationships, create data tables and Graphviz diagrams for clarity. Protocols will follow, based on gathered information.

A Senior Application Scientist's Guide to Biphenyl Derivatives in High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Host Materials in OLED Performance

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility.[1] At the heart of a high-performance OLED is the emissive layer (EML), typically a host-guest system where an emissive dopant is dispersed within a host material. The choice of the host material is critical as it dictates charge carrier transport, exciton formation, and energy transfer to the emitter, thereby profoundly influencing the device's efficiency, stability, and color purity.[2]

Biphenyl derivatives have emerged as a promising class of host materials due to their rigid structure, high thermal stability, and tunable electronic properties. This guide provides a comprehensive comparison of the performance of various biphenyl derivatives in OLEDs, offering insights into their structure-property relationships and benchmarking them against other common host materials. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for their synthesis and device characterization, empowering researchers to make informed decisions in the design of next-generation OLEDs.

The Biphenyl Core: A Versatile Scaffold for Host Materials

The biphenyl unit serves as an excellent building block for OLED host materials. Its rigid, planar structure provides good thermal stability and a high glass transition temperature (Tg), which are crucial for long device lifetimes. Furthermore, the biphenyl core can be readily functionalized at various positions, allowing for the fine-tuning of its electronic properties to achieve balanced charge transport and a high triplet energy (ET), a prerequisite for efficient blue phosphorescent OLEDs (PhOLEDs).[1]

Key Functional Moieties and Their Impact on Performance

The performance of biphenyl-based host materials is largely determined by the nature of the functional groups attached to the biphenyl core. These moieties can be broadly categorized as either electron-donating (hole-transporting) or electron-accepting (electron-transporting). By combining these different functionalities, bipolar host materials can be designed to facilitate balanced injection and transport of both holes and electrons, leading to improved device efficiency and reduced efficiency roll-off at high brightness.[3]

  • Carbazole Moieties: Carbazole is a well-known hole-transporting unit. Incorporating carbazole groups into a biphenyl scaffold, as seen in the classic host material 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), imparts good hole-transporting properties.[4] However, CBP suffers from a relatively low triplet energy (ET ≈ 2.56 eV), making it unsuitable for hosting blue phosphorescent emitters which require hosts with higher ET to prevent back energy transfer.[1] To overcome this, derivatives such as CBPmBI and CBPPO have been developed, where the introduction of electron-withdrawing groups raises the triplet energy.[4]

  • Triazole Moieties: Triazole and its derivatives are excellent electron-transporting moieties. By attaching triazole units to a biphenyl core, materials with enhanced electron mobility can be synthesized.[2] A prime example is 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which exhibits bipolar charge transport with favorable electron-transporting characteristics at high electric fields.[2] This balanced charge transport makes it an excellent host for blue PhOLEDs.

The strategic combination of these and other functional groups allows for the creation of a diverse library of biphenyl derivatives with tailored properties for specific OLED applications.

Performance Comparison of Biphenyl Derivatives and Alternatives

To provide a clear and objective comparison, this section presents key performance metrics of various biphenyl derivatives and other prominent host materials. The data is compiled from different studies, and while direct head-to-head comparisons under identical conditions are ideal, this collection offers valuable insights into the relative performance of these materials.

Biphenyl Derivatives in Blue Phosphorescent OLEDs

Blue PhOLEDs represent a significant challenge in the field due to the high triplet energy required for the host material and the inherent instability of blue emitters. Biphenyl derivatives have shown great promise in addressing these challenges.

Host MaterialDopant (Emitter)Max. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)CIE (x, y)Ref.
BTBP FIrpic30.262.865.9Sky-blue[2]
CBPPO FIrpic14.425.828.0Blue[4]
m-CzDPz FIrpic26.8-48.3Blue[5]
CBP FIrpic~5-7% (Typical)-~7-10 (Typical)Blue[1]

Table 1: Performance of selected biphenyl and carbazole-based host materials in blue phosphorescent OLEDs.

As evidenced in Table 1, the triazole-functionalized biphenyl derivative BTBP demonstrates exceptional performance, achieving a maximum external quantum efficiency (EQE) of 30.2% in a sky-blue PhOLED.[2] This is a significant improvement over the more traditional carbazole-based hosts. For instance, while the modified CBP derivative CBPPO shows improved performance over the parent CBP, its efficiency is still considerably lower than that of BTBP.[4] The pyrazole-carbazole functionalized material m-CzDPz also shows very high efficiency, highlighting the benefits of bipolar host design.[5]

Benchmarking Against Other Host Material Classes

To provide a broader context, it is useful to compare the performance of biphenyl derivatives with other classes of host materials, such as those based on benzophenone.

Host Material ClassEmitter TypeMax. EQE (%)Emission ColorRef.
Biphenyl Derivatives Phosphorescentup to 30.2%Blue/Sky-blue[2]
Benzophenone Derivatives TADFup to 12.5%Yellowish-green[6]
Carbazole/Benzimidazole Phosphorescent21.8%Green[7]

Table 2: General performance comparison of different host material classes.

While direct comparisons are challenging due to variations in emitter type and device architecture, Table 2 illustrates the competitive performance of biphenyl derivatives. They have demonstrated the potential to achieve very high efficiencies, particularly in the challenging blue region of the spectrum.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of functionalized biphenyl derivatives and the fabrication and characterization of OLED devices.

Synthesis of Functionalized Biphenyl Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, making it ideal for the preparation of functionalized biphenyl derivatives.[8]

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reactant Preparation: In a Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid or ester (1.2-1.5 mmol), and a base (e.g., K2CO3, Cs2CO3, or KF; 2.0-3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh3, P(t-Bu)3).

  • Solvent Addition and Degassing: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle ArylHalide Aryl Halide (Ar-X) OA Oxidative Addition ArylHalide->OA ArylBoronic Arylboronic Acid (Ar'-B(OH)2) TM Transmetalation ArylBoronic->TM Base Base (e.g., K2CO3) Base->TM Pd_Catalyst Pd(0) Catalyst OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->Pd_Catalyst Ar-Ar' caption Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

OLED Fabrication and Characterization

The following protocol outlines the fabrication of a typical multi-layer phosphorescent OLED using thermal evaporation.

Step-by-Step OLED Fabrication Protocol:

  • Substrate Cleaning:

    • Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

    • Sequentially deposit the organic layers by thermal evaporation at a rate of 1-2 Å/s. A typical device structure would be:

      • Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)

      • Hole Transport Layer (HTL): e.g., TAPC (40 nm)

      • Emissive Layer (EML): Host material (e.g., BTBP) doped with a phosphorescent emitter (e.g., FIrpic) at a specific concentration (e.g., 10 wt%) (30 nm)

      • Electron Transport Layer (ETL): e.g., TPBi (40 nm)

  • Cathode Deposition:

    • Deposit an electron injection layer (EIL), such as lithium fluoride (LiF) (1 nm), at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode, typically aluminum (Al) (100 nm), at a rate of 3-5 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Finalization Cleaning Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host:Dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation caption OLED Fabrication Workflow

Caption: A typical workflow for the fabrication of a multi-layer OLED.

OLED Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source measure unit and a calibrated photodiode or spectrometer. From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum and Color Purity: Record the EL spectrum at a constant driving voltage or current using a spectrometer. Determine the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates and the full width at half maximum (FWHM) of the emission peak to quantify the color purity.

  • Operational Lifetime: Measure the device stability by applying a constant DC current density that corresponds to an initial luminance (e.g., 1000 cd/m2) and monitoring the luminance decay over time. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.[9]

Conclusion and Future Outlook

Biphenyl derivatives have firmly established themselves as a versatile and high-performing class of host materials for OLEDs. Their rigid structure, high thermal stability, and tunable electronic properties make them particularly well-suited for demanding applications such as blue phosphorescent OLEDs. The strategic functionalization of the biphenyl core with electron-donating and electron-accepting moieties has led to the development of bipolar hosts with balanced charge transport, resulting in devices with high efficiency and low efficiency roll-off.

The performance of triazole-functionalized biphenyl derivatives, such as BTBP, which achieve external quantum efficiencies exceeding 30% in blue PhOLEDs, underscores the immense potential of this material class.[2] While direct, comprehensive comparisons of a wide range of biphenyl derivatives are still needed, the available data clearly indicates that they are highly competitive with, and in many cases superior to, other common host materials.

Future research in this area will likely focus on the development of new functionalization strategies to further enhance the stability and lifetime of biphenyl-based OLEDs, a critical factor for their commercial viability. Additionally, the exploration of novel biphenyl derivatives for thermally activated delayed fluorescence (TADF) and hyperfluorescence applications is a promising avenue for achieving even higher efficiencies and longer lifetimes in next-generation displays and lighting. The detailed experimental protocols provided in this guide serve as a foundation for researchers to synthesize and evaluate new biphenyl derivatives, contributing to the continued advancement of OLED technology.

References

  • Chen, Y., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12(44), 49895–49904. Available from: [Link]

  • Improved Operational Stability of Blue Phosphorescent OLEDs by Functionalizing Phenyl‐Carbene Groups of Tetradentate Pt(II) Complexes. (2022). Advanced Functional Materials, 32(31). Available from: [Link]

  • Lee, J., et al. (2021). Management of charge and exciton for high-performance and long-lifetime blue OLEDs. Journal of Materials Chemistry C, 9(48), 17215-17239. Available from: [Link]

  • Wang, Y., et al. (2022). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules, 27(19), 6289. Available from: [Link]

  • Ambipolar hosts for blue TADF OLEDs: Assessment of the device performance and lifetime. (2021). Organic Electronics, 91, 106089. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]

  • Grigalevicius, S., et al. (2021). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 14(16), 4492. Available from: [Link]

  • Synthesis, aggregation-induced emission and electroluminescence properties of three new phenylethylene derivatives comprising carbazole and (dimesitylboranyl)phenyl groups. (2017). Journal of Materials Chemistry C, 5(21), 5147-5155. Available from: [Link]

  • Chiang, C.-H., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Applied Materials & Interfaces, 12(20), 23147–23156. Available from: [Link]

  • Kim, D.-E., et al. (2016). Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences, 119, 01002. Available from: [Link]

  • Nakanotani, H., et al. (2017). Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer. Nature Communications, 8(1), 15478. Available from: [Link]

  • Zhang, D., et al. (2021). Realization of Efficient Phosphorescent Organic Light-Emitting Devices Using Exciplex-Type Co-Host. Materials, 15(1), 183. Available from: [Link]

  • Lee, J. Y., et al. (2009). Electroluminescence characteristics of a novel biphenyl derivative with benzoxazole for organic light-emitting diodes. Molecular Crystals and Liquid Crystals, 506(1), 154-161. Available from: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). Journal of the American Chemical Society, 145(18), 10118–10126. Available from: [Link]

  • Operational Stability Analysis of Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes Using the Capacitance-Voltage Method. (2022). Polymers, 14(17), 3509. Available from: [Link]

  • Highly efficient yellow phosphorescent OLEDs based on two novel bipolar host materials. (2017). New Journal of Chemistry, 41(19), 10609-10615. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]

  • The molecular structure of triazole-based bipolar host. (n.d.). ResearchGate. Retrieved from: [Link]

  • Wang, Y., et al. (2022). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules, 27(19), 6289. Available from: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Journal of Materials Chemistry C, 11(26), 8566-8597. Available from: [Link]

  • Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. (2015). Journal of Materials Chemistry C, 3(13), 3175-3181. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from: [Link]

  • Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers. (2024). Journal of Materials Chemistry C, 12(1), 136-146. Available from: [Link]

  • Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters. (2018). Organic Letters, 20(17), 5231–5235. Available from: [Link]

  • Zhang, D., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. Advanced Materials, 27(47), 7857–7863. Available from: [Link]

Sources

A Researcher's Guide to the Computational Identification of Biphenyl Structures

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, biphenyl scaffolds represent a cornerstone of molecular design. Their utility, however, is intrinsically linked to their precise three-dimensional structure. The phenomenon of atropisomerism—axial chirality arising from restricted rotation about the aryl-aryl single bond—presents a significant analytical challenge.[1][2] Mischaracterization of a biphenyl's stereochemistry can lead to drastic differences in pharmacological activity or material properties. This guide provides an in-depth comparison of computational methods designed to tackle this challenge, offering researchers a robust framework for the accurate structural identification of biphenyls.

The central challenge lies in determining two key features: the rotational energy barrier that defines the stability of atropisomers and, for chiral species, the absolute configuration (AC) of the enantiomers. While experimental techniques like variable-temperature NMR (VT-NMR) and X-ray crystallography are powerful, they are not always feasible.[3] Computational chemistry offers a suite of predictive tools that not only complement experimental data but can often stand alone in providing definitive structural assignments.

Here, we compare three primary computational approaches:

  • Density Functional Theory (DFT) for Rotational Barrier Analysis

  • Quantum Mechanical (QM) Calculation of NMR Parameters

  • Time-Dependent DFT (TD-DFT) for Chiroptical Spectroscopy (ECD/VCD)

Quantifying Stability: Rotational Barrier Analysis with DFT

The defining characteristic of a stable atropisomer is a high barrier to rotation around the central C-C bond. If this barrier is sufficiently high (typically > 20-23 kcal/mol), the isomers can be isolated at room temperature.[1] DFT is the workhorse method for accurately calculating this energy barrier.

The Causality Behind the Method: The principle is to map the potential energy surface of the molecule as a function of the dihedral angle between the two aryl rings. By identifying the minimum energy ground states (the stable, twisted conformations) and the maximum energy transition state (typically a planar or near-planar conformation), we can determine the Gibbs free energy of activation (ΔG‡) for interconversion.

Experimental Protocol: DFT Relaxed Surface Scan

A relaxed surface scan is the most reliable method for determining the rotational barrier. In this procedure, the dihedral angle is systematically constrained at various values (e.g., every 10-15 degrees from 0° to 180°), while all other geometric parameters are allowed to relax to their energetic minimum at each step.

  • Initial Geometry Optimization:

    • Action: Perform a full, unconstrained geometry optimization of the biphenyl molecule. This locates the nearest local minimum, which is typically the ground state conformation.

    • Justification: Starting from an optimized structure ensures the subsequent scan begins from a stable point on the potential energy surface. A functional like B3LYP with a basis set such as 6-31G(d) is often sufficient for this initial step.[4]

  • Relaxed Surface Scan Setup:

    • Action: Define the critical dihedral angle (C-C-C-C) connecting the two rings as the reaction coordinate. Set up a scan to drive this dihedral from 0° to 180°.

    • Justification: This systematically maps the energy profile of the rotation. It's crucial to use a functional that accounts for dispersion forces, which can be significant in the crowded transition state. Functionals like B3LYP-D3, ωB97XD, or M06-2X are highly recommended.[5][6]

  • Transition State (TS) Refinement:

    • Action: Identify the highest energy point from the scan. Use this geometry as a starting point for a formal transition state search (e.g., using the Berny algorithm).

    • Justification: The peak of a relaxed scan is an approximation of the TS. A true TS search confirms the structure as a first-order saddle point on the energy surface.

  • Frequency Calculation:

    • Action: Perform frequency calculations on both the optimized ground state and the transition state structures.

    • Justification: This step is self-validating. A true ground state will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the rotational motion along the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (ΔG).

Data Interpretation

The rotational barrier is the difference in Gibbs free energy between the transition state and the ground state (ΔG‡ = GTS - GGS). This value can be directly compared with experimental data or used to predict the half-life (t1/2) of the atropisomers at a given temperature.

cluster_0 DFT Rotational Barrier Workflow A 1. Initial Geometry Optimization (GS) B 2. Relaxed Surface Scan (Vary Dihedral Angle) A->B C 3. Identify Max Energy Point (Approx. TS) B->C D 4. Refined Transition State (TS) Search C->D E 5. Frequency Calculation (GS and TS) D->E F 6. Calculate ΔG‡ (G_TS - G_GS) E->F

Caption: Workflow for determining the rotational energy barrier in biphenyls using DFT.

Validating Isomers: NMR Parameter Calculations

For diastereomeric biphenyls or for confirming the structure among several possibilities, comparing computed NMR chemical shifts and coupling constants with experimental data is a powerful validation tool.[7]

The Causality Behind the Method: The magnetic shielding of a nucleus (which determines its chemical shift) is highly sensitive to its local electronic environment. Quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate these shielding tensors with high accuracy.[7] By computing the NMR parameters for a proposed structure, one can generate a theoretical spectrum to compare against the experimental one. A strong correlation validates the proposed structure.

Experimental Protocol: GIAO NMR Calculation

This protocol assumes you have one or more candidate structures and an experimental NMR spectrum.

  • Conformational Search:

    • Action: For flexible molecules, perform a thorough conformational search using a lower-level method (e.g., molecular mechanics or semi-empirical methods like GFN-xTB).[8]

    • Justification: The observed NMR spectrum is a Boltzmann-weighted average of all significantly populated conformers in solution.[8] Failing to account for all relevant conformers is a major source of error.

  • Geometry Optimization:

    • Action: Re-optimize the geometries of all low-energy conformers (e.g., within 3-5 kcal/mol of the global minimum) using DFT. A functional like B3LYP-D3BJ with a basis set such as 6-31G(d) is a good starting point.[9] Include a solvent model (e.g., PCM or SMD) that matches the experimental conditions.[10]

    • Justification: Accurate geometries are paramount for accurate shielding calculations. Solvation can significantly influence conformation and, therefore, chemical shifts.

  • NMR Shielding Calculation:

    • Action: For each optimized conformer, perform a GIAO NMR calculation at a higher level of theory. The mPW1PW91 or WP04 functionals with a larger basis set like 6-311+G(2d,p) often yield excellent results for ¹³C and ¹H shifts.[7][9] The same solvent model must be used.

    • Justification: The level of theory for the final NMR property calculation should be higher to capture the subtle electronic effects that govern chemical shifts accurately.

  • Boltzmann Averaging and Scaling:

    • Action: Calculate the relative Gibbs free energies of the conformers. Compute the Boltzmann-averaged chemical shifts for each nucleus. Linearly scale the computed shifts against the experimental data.

    • Justification: Averaging provides a single theoretical value to compare with the single observed experimental value. Scaling corrects for systematic errors in the computational method. The equation for a scaled shift is δscaled = (σref - σcalc) / (1 - slope), where σ is the calculated shielding constant and σref and the slope are derived from a linear regression of calculated vs. experimental values for a reference compound (like TMS) or the compound itself.

Data Interpretation

The primary metric for success is the correlation between the scaled, calculated chemical shifts and the experimental values. A high coefficient of determination (R²) and a low mean absolute error (MAE) provide strong confidence in the structural assignment.

MethodKey ApplicationComputational CostKey StrengthsCommon Pitfalls
DFT Barrier Calculation Atropisomeric stabilityModerate to HighDirectly predicts interconversion rates. Essential for classifying atropisomers.Sensitive to choice of functional (dispersion is key).[5]
NMR Calculation Structure verification, diastereomer differentiationHigh (due to conformer search)Highly sensitive to 3D structure. Excellent for comparing candidate structures.Incomplete conformational search. Incorrect solvent model.[8]
ECD/VCD Calculation Absolute configurationHighThe "gold standard" for determining absolute configuration of chiral molecules.[11]Requires a chromophore for ECD.[11] Sensitive to conformational flexibility.[12]

Assigning Chirality: Chiroptical Spectroscopy (ECD/VCD)

For chiral biphenyl atropisomers, determining the absolute configuration (AC) is critical, particularly in drug development.[13] The comparison of experimental and computationally predicted chiroptical spectra—Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)—is the most reliable method for this task.[13][14]

The Causality Behind the Method: Chiral molecules interact differently with left- and right-circularly polarized light. ECD measures this differential absorption for electronic transitions (UV-Vis range), while VCD measures it for vibrational transitions (IR range).[14] TD-DFT can accurately predict the excited states (for ECD) and vibrational modes (for VCD) of a molecule, allowing for the simulation of these spectra.[15][16] By calculating the spectrum for one enantiomer (e.g., the R or P configuration) and comparing it to the experimental spectrum, the AC can be unambiguously assigned.

Experimental Protocol: TD-DFT ECD Spectrum Simulation
  • Conformational Analysis:

    • Action: As with NMR calculations, a thorough conformational search and subsequent DFT optimization of all relevant conformers for one enantiomer is the mandatory first step.[12]

    • Justification: ECD spectra are exquisitely sensitive to the overall molecular conformation. The final spectrum must be a Boltzmann-weighted average of all contributing conformers.[12]

  • Excited State Calculation (TD-DFT):

    • Action: For each conformer, perform a TD-DFT calculation to obtain the excitation energies and rotatory strengths for a large number of electronic transitions (typically 50-100 states).

    • Justification: This step calculates the fundamental data—the "stick" spectrum—that underlies the ECD curve. The choice of functional is critical; CAM-B3LYP and ωB97XD are often preferred for their better handling of charge-transfer states.[15] A solvent model is crucial.[17]

  • Spectrum Generation:

    • Action: Broaden the calculated rotatory strengths using a Gaussian or Lorentzian function (typically with a half-width of 0.2-0.4 eV) to simulate the experimental band shapes.[17]

    • Justification: Experimental spectra consist of broad bands, not sharp lines. This convolution step makes the theoretical spectrum visually comparable to the experimental one.

  • Boltzmann Averaging and Comparison:

    • Action: Average the generated spectra from all conformers according to their Boltzmann populations. Compare this final theoretical spectrum with the experimental one.

    • Justification: If the calculated spectrum for the chosen enantiomer (e.g., P-atropisomer) matches the experimental spectrum, the assignment is confirmed. If it is a mirror image, the molecule has the opposite (M-atropisomer) configuration.

cluster_1 ECD Absolute Configuration Workflow A 1. Conformational Search for one Enantiomer (e.g., 'P') B 2. DFT Optimization of all conformers A->B C 3. TD-DFT Calculation (Excitation Energies & Rotatory Strengths) B->C D 4. Spectral Broadening (Gaussian/Lorentzian) C->D E 5. Boltzmann Averaging of Spectra D->E F 6. Compare with Experiment E->F G Match -> 'P' is correct F->G Good Agreement H Mirror Image -> 'M' is correct F->H Inverse Correlation

Caption: A typical workflow for assigning absolute configuration using ECD spectroscopy.

Conclusion: An Integrated Approach

No single computational method is a panacea. The most robust and trustworthy structural identifications of biphenyls arise from an integrated approach. A typical investigation should begin with a DFT rotational barrier calculation to confirm atropisomeric stability. If the molecule has multiple possible isomers, NMR calculations can be used to discern the correct one. Finally, for chiral atropisomers, ECD or VCD calculations provide the definitive assignment of absolute configuration. By understanding the causality behind each method and adhering to rigorous, self-validating protocols, researchers can confidently navigate the complexities of biphenyl stereochemistry, accelerating discovery in both medicine and materials science.

References

  • Berova, N., Pescitelli, G., & Vetokhina, V. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 33(10), 626-651. [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058. [Link]

  • Di Pietro, S., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Frontiers in Molecular Biosciences, 8, 737555. [Link]

  • Gignac, M. A., et al. (2022). Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. The Journal of Organic Chemistry, 87(18), 12159-12167. [Link]

  • Wang, C. C., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-n-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 1-5. [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]

  • Diedrich, C., & Grimme, S. (2003). Density Functional Calculations on Electronic Circular Dichroism Spectra of Chiral Transition Metal Complexes. Inorganic Chemistry, 42(24), 7907-7917. [Link]

  • Grimme, S., et al. (2017). A new workflow for the NMR prediction of complex molecules. Angewandte Chemie International Edition, 56(46), 14763-14769. [Link]

  • Zhang, D. Q., et al. (2020). Computational methods and points for attention in absolute configuration determination. Chinese Journal of Natural Medicines, 18(1), 1-12. [Link]

  • Mazzanti, A., et al. (2007). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Chemistry-A European Journal, 13(19), 5556-5564. [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526. [Link]

  • Ramalho, T. C., et al. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Molecules, 28(13), 5179. [Link]

  • Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(13), 2097-2104. [Link]

  • Knowles, R. R. (2018). Atropisomers. Knowles Group Meeting. [https://knowles.princeton.edu/wp-content/uploads/sites/3 Knowles/files/2018-06-09-RRK-Atropisomers.pdf]([Link] Knowles/files/2018-06-09-RRK-Atropisomers.pdf)

  • Li, M., et al. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. International Journal of Molecular Sciences, 25(10), 5515. [Link]

  • Polavarapu, P. L. (2010). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Chirality, 22(2), 147-160. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today. Chirality, 28(7), 466-475. [Link]

  • Nacci, A., et al. (2011). "Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. Chemical Communications, 47(2), 799-801. [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526. [Link]

  • Krupová, K., et al. (2023). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Symmetry, 15(1), 183. [Link]

  • Monteiro, J. H. S. K., et al. (2017). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. IntechOpen. [Link]

  • Diedrich, C., & Grimme, S. (2003). Density Functional Calculations on Electronic Circular Dichroism Spectra of Chiral Transition Metal Complexes. ResearchGate. [Link]

  • Mary, Y. S., et al. (2018). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. ResearchGate. [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

  • Mathivanan, S. (2018). Conformation of biphenyl compounds (Atropisomerism). SlideShare. [Link]

  • Gigli, G., et al. (2022). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ACS Omega, 7(50), 47039-47046. [Link]

  • Armstrong, R. J., et al. (2023). Interrogating the configurational stability of atropisomers. Nature Protocols, 18(9), 2736-2759. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, a key building block in various research and development endeavors. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a framework for interpreting the resulting data, all grounded in scientific first principles and authoritative guidelines.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route, as this dictates the likely impurity profile. A common and efficient pathway to this compound involves a two-step process: a Suzuki-Miyaura coupling followed by a selective reduction.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Selective Reduction 4-bromobenzaldehyde 4-bromobenzaldehyde Aldehyde_intermediate (4'-Methoxy[1,1'-biphenyl] -4-yl)carbaldehyde 4-bromobenzaldehyde->Aldehyde_intermediate Suzuki Coupling 4-methoxyphenylboronic_acid 4-methoxyphenylboronic acid 4-methoxyphenylboronic_acid->Aldehyde_intermediate Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Aldehyde_intermediate Base Base (e.g., Na2CO3) Base->Aldehyde_intermediate Final_Product (4'-Methoxy[1,1'-biphenyl] -4-yl)methanol Aldehyde_intermediate->Final_Product Reduction Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->Final_Product

Caption: A common two-step synthesis of the target compound.

This synthetic route informs our analytical strategy by highlighting potential process-related impurities:

From Step 1 (Suzuki-Miyaura Coupling):

  • Unreacted Starting Materials: 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.

  • Homocoupling Byproducts: Biphenyl-4,4'-dicarbaldehyde and 4,4'-dimethoxybiphenyl. These arise from the coupling of two molecules of the same starting material.

  • Protodeboronation Product: Anisole, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Catalyst-Related Impurities: Residual palladium and phosphine ligands or their oxides.

From Step 2 (Reduction):

  • Unreacted Aldehyde Intermediate: (4'-Methoxy[1,1'-biphenyl]-4-yl)carbaldehyde.

  • Over-reduction Products: While less likely with a mild reducing agent like sodium borohydride, stronger reductants could potentially affect the aromatic rings.

  • Byproducts of the Reducing Agent: Borate salts, which are typically removed during aqueous workup.[1]

A Comparative Analysis of Purity Assessment Techniques

No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive assessment. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for this specific application.

Analytical_Workflow cluster_quant Quantitative & Qualitative Analysis cluster_qual Structural & Physical Characterization Synthesized_Product Synthesized This compound HPLC HPLC-UV/DAD (Purity, Quantification) Synthesized_Product->HPLC GC_MS GC-MS (Volatile Impurities, ID) Synthesized_Product->GC_MS NMR NMR Spectroscopy (Structural Confirmation, Impurity ID) Synthesized_Product->NMR MP Melting Point (Bulk Purity Indicator) Synthesized_Product->MP Purity_Report Comprehensive Purity Report HPLC->Purity_Report Area % Purity GC_MS->Purity_Report Impurity Identification NMR->Purity_Report Structural Integrity MP->Purity_Report Purity Range

Caption: An integrated workflow for comprehensive purity assessment.

Table 1: Comparison of Analytical Techniques
Technique Primary Purpose Strengths Limitations Typical Limit of Quantification (LOQ)
HPLC-UV/DAD Quantification of the main component and non-volatile impurities.High precision and accuracy for quantification; excellent for separating Suzuki coupling byproducts.May not be suitable for volatile impurities; requires reference standards for absolute quantification.~0.05%
GC-MS Identification and quantification of volatile and semi-volatile impurities.Excellent for identifying volatile starting materials and byproducts (e.g., anisole); provides structural information from mass spectra.Non-volatile compounds require derivatization; potential for thermal degradation of the analyte.~1 ppm for targeted analysis
NMR Spectroscopy Structural confirmation of the main component and identification of unknown impurities.Provides unambiguous structural information; can detect a wide range of impurities without the need for reference standards.Lower sensitivity compared to chromatographic methods; quantification can be more complex.~0.1% for routine ¹H NMR
Melting Point Preliminary assessment of bulk purity.Simple, rapid, and inexpensive; a sharp melting range is a good indicator of high purity.[2]Non-specific; susceptible to user interpretation; provides no information on the nature of impurities.[3]N/A

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for assessing the purity of this compound. These methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

Rationale: Reversed-phase HPLC is the cornerstone for purity determination of non-volatile organic compounds. It excels at separating compounds with varying polarities, making it ideal for resolving the target alcohol from its less polar biphenyl precursors and more polar byproducts. A Diode Array Detector (DAD) provides spectral information, aiding in peak identification and purity assessment.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. Identify known impurities by comparing their retention times and UV spectra with those of reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials (anisole) or solvents. The mass spectrometer provides definitive identification based on fragmentation patterns. The hydroxyl group of the target molecule may benefit from derivatization to improve its chromatographic behavior.[6]

Protocol:

  • Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • (Optional) Derivatization: For improved peak shape and volatility, evaporate the sample solution to dryness under a stream of nitrogen. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70 °C for 30 minutes.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is unparalleled for unambiguous structure elucidation. ¹H and ¹³C NMR spectra will confirm the identity of the main component and can be used to identify and quantify impurities with distinct signals, often without the need for reference standards.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals for this compound: Aromatic protons (multiplets, ~6.9-7.6 ppm), benzylic protons (-CH₂OH, singlet, ~4.7 ppm), methoxy protons (-OCH₃, singlet, ~3.8 ppm), and the alcohol proton (-OH, broad singlet, variable chemical shift).[8]

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • This will confirm the number of unique carbon environments in the molecule.

  • Purity Assessment:

    • Integrate the signals of the main compound and any visible impurities. The ratio of the integrals, when normalized for the number of protons, can provide a quantitative measure of purity.

    • Look for characteristic signals of expected impurities, such as the aldehyde proton (~9.9 ppm) from the unreacted intermediate.

Melting Point Analysis

Rationale: The melting point is a fundamental physical property that provides a quick indication of bulk purity. Pure crystalline compounds have a sharp melting point range (typically < 2 °C), whereas impurities will cause a depression and broadening of this range.[3][9]

Protocol:

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary in the melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

  • Interpretation: A broad or depressed melting range compared to a reference value suggests the presence of impurities.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach.

  • For routine quality control and quantification, a validated HPLC-UV/DAD method is the most suitable technique due to its high precision, accuracy, and ability to separate key non-volatile impurities.

  • To ensure the absence of volatile impurities and to aid in the identification of unknown peaks in the HPLC chromatogram, GC-MS analysis is a critical complementary technique.

  • For definitive structural confirmation and the identification of any unexpected impurities, NMR spectroscopy is indispensable.

  • As a rapid and cost-effective preliminary check of bulk purity, melting point analysis remains a valuable tool.

By integrating these techniques, researchers and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
  • Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • New Journal of Chemistry. (2020).
  • Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory.
  • Mettler Toledo. (n.d.).
  • ResearchGate. (2025). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride?.
  • Analytical Chemistry. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • The Royal Society of Chemistry. (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. (2021).
  • Mettler Toledo. (n.d.). Melting Point Depression.
  • Agilent. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method.
  • Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)
  • IBChem. (n.d.). Melting point depression.
  • ResearchGate. (2025). (PDF)
  • IntuitionLabs. (2026). ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Molecules. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Journal of Advanced Pharmaceutical Technology & Research. (2010). Recent trends in the impurity profile of pharmaceuticals.
  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Chegg.com. (2022). Solved (5) 'H NMR and 13C NMR 4-Methoxy -4²-methylbiphenyl.
  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Suzuki–Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ChemicalBook. (n.d.). 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum.

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of Functionalized Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the biphenyl scaffold stands as a privileged structure, a versatile framework for designing potent and effective therapeutic agents. From anticancer to anti-inflammatory and neuroprotective applications, functionalized biphenyl compounds have demonstrated remarkable therapeutic potential. However, this structural versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and therapeutic complications. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of functionalized biphenyl compounds, offering field-proven insights and experimental data to aid in the design of more selective and safer drug candidates.

The Biphenyl Scaffold: A Double-Edged Sword in Drug Design

The biphenyl moiety, consisting of two connected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise positioning of functional groups to interact with specific biological targets. The rotation around the central carbon-carbon single bond, known as atropisomerism, can be restricted by bulky ortho-substituents, creating stable, chiral conformations that can enhance target affinity and selectivity.[1][2] However, the hydrophobic nature and the potential for π-π stacking interactions of the biphenyl core can also lead to promiscuous binding to unintended proteins, a phenomenon that necessitates rigorous cross-reactivity assessment.

The functionalization of the biphenyl rings with various substituents is a key strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature and position of these functional groups play a critical role in determining the compound's interaction with both its intended target and potential off-targets. Understanding the structure-activity relationships (SAR) that govern this cross-reactivity is paramount for rational drug design.[3]

Deconvoluting Off-Target Effects: A Multi-faceted Approach

A comprehensive evaluation of a compound's selectivity profile requires a combination of in silico, in vitro, and cellular approaches. Early-stage assessment of potential off-target liabilities can significantly de-risk a drug discovery program, saving valuable time and resources.

In Silico Prediction: An Early Warning System

Computational methods serve as a valuable initial screen to predict potential off-target interactions. By analyzing the structural similarity of a biphenyl compound to known ligands of various targets, these in silico tools can generate a list of potential off-targets for subsequent experimental validation.

Workflow for In Silico Off-Target Prediction:

cluster_0 In Silico Off-Target Prediction Input Compound Functionalized Biphenyl Compound Structure Similarity Search 2D/3D Similarity Searching (e.g., Tanimoto, Shape-based) Input Compound->Similarity Search Database Chemical & Biological Databases (e.g., ChEMBL, PubChem) Database->Similarity Search Docking Molecular Docking into Off-Target Binding Sites Similarity Search->Docking Prediction Predicted Off-Target List Docking->Prediction

Caption: Workflow for in silico prediction of off-target interactions.

In Vitro Profiling: The Gold Standard for Quantifying Cross-Reactivity

Experimental validation of predicted off-targets and broad screening against panels of relevant proteins are essential to quantitatively assess cross-reactivity. A tiered approach, starting with broad panels and progressing to more focused assays, is often employed.

Key In Vitro Assays for Cross-Reactivity Profiling:

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified protein, such as an enzyme or receptor. They are crucial for determining inhibitory constants (IC50 or Ki) and understanding the mechanism of interaction. For kinase inhibitors, profiling against a large panel of kinases is standard practice to determine a selectivity score.[4][5][6][7]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) provide quantitative data on binding affinity, kinetics, and thermodynamics.[8]

  • Radioligand Binding Assays: These are commonly used to screen compounds against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Workflow for In Vitro Cross-Reactivity Profiling:

cluster_1 In Vitro Cross-Reactivity Profiling Test Compound Functionalized Biphenyl Compound Primary Screen Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Test Compound->Primary Screen Hit Identification Identification of Off-Target 'Hits' Primary Screen->Hit Identification Secondary Assays Dose-Response & IC50 Determination (Biochemical/Binding Assays) Hit Identification->Secondary Assays Selectivity Profile Quantitative Selectivity Profile Secondary Assays->Selectivity Profile

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the critical importance of the catalytic system employed.[3] This guide provides an in-depth comparison of the primary catalytic systems, offering field-proven insights and experimental data to aid researchers in catalyst selection and optimization.

The Engine of the Reaction: The Catalytic Cycle

At the heart of the Suzuki-Miyaura reaction is a catalytic cycle typically driven by a palladium complex. Understanding this mechanism is fundamental to troubleshooting and optimizing reactions. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) state, forming a new complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) becomes activated and transfers its organic group (R²) to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R²-B(OR)₂ + Base diaryl_pd2 R¹-Pd(II)L₂-R² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Product: R¹-R² Palladium_Protocol Figure 2: Workflow for Pd-Catalyzed Suzuki Coupling setup 1. Setup & Purge Flame-dry flask, purge with Argon. reagents 2. Add Reagents Charge with aryl halide, boronic acid, K₂CO₃, and Pd(PPh₃)₄. setup->reagents solvent 3. Add Solvent Add deoxygenated 1,4-dioxane/water. reagents->solvent reaction 4. Reaction Stir at 100 °C for 24 h. solvent->reaction workup 5. Workup Cool, add water, extract with EtOAc. reaction->workup purify 6. Purification Dry, concentrate, and purify via flash column chromatography. workup->purify

Caption: Step-by-step workflow for a typical palladium-catalyzed Suzuki reaction.

Step-by-Step Methodology:

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar is fitted with a rubber septum and flame-dried under a high vacuum to remove moisture. The flask is then cooled to room temperature and purged with argon gas.

  • Reagent Addition: The flask is charged with the aryl halide (1.0 equiv), the organoboron reagent (1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.055 equiv). [4]3. Solvent Addition: A deoxygenated solution of 1,4-dioxane and water (e.g., a 4:1 mixture) is added via syringe. [4]4. Reaction: The resulting mixture is stirred vigorously and heated to 100 °C for 24 hours. [4]Reaction progress can be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. Water is added to quench the reaction, and the aqueous phase is extracted three times with an organic solvent such as ethyl acetate (EtOAc). [4]6. Purification: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired biaryl product. [4]

Protocol 2: Nickel-Catalyzed Coupling of an Aryl Halide

This protocol provides a general procedure for a nickel-catalyzed Suzuki coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), a nickel(II) precatalyst (e.g., NiCl₂(dme), 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%) to an oven-dried vial equipped with a stir bar.

  • Base and Solvent Addition: Add a base, such as potassium phosphate (K₃PO₄, 2.0 equiv), to the vial. Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter it through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired coupled product.

Conclusion and Future Outlook

The selection of a catalytic system for Suzuki-Miyaura cross-coupling is a critical decision that balances reactivity, cost, and practicality. Homogeneous palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, remain the gold standard for versatility and performance, especially with challenging substrates. [5][6]However, the significant cost of palladium is a major consideration for large-scale synthesis.

Nickel-based catalysts present a highly attractive, cost-effective alternative, demonstrating excellent reactivity, especially for abundant but less reactive aryl chlorides. [7]As research continues to develop more robust and versatile nickel-ligand systems, their adoption in both academic and industrial settings is expected to grow.

Heterogeneous catalysts offer a compelling solution to the critical issues of catalyst recovery and product purity. [8]While challenges such as metal leaching remain, ongoing innovations in catalyst design, including single-atom catalysts, are pushing the boundaries of stability and activity, paving the way for more sustainable and efficient synthetic processes. [9]Ultimately, the optimal catalytic system will always be context-dependent, and a thorough understanding of the options presented in this guide will empower researchers to make informed decisions for their specific synthetic challenges.

References

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis, 56, 3555–3574. [Link]

  • Burton, P. M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]

  • Comparison of the maximum TOF value of HUY@S-TOH/AuPd with those of previously published for visible-light Suzuki reactions. ResearchGate. [Link]

  • Valera-Medina, A., et al. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ACS Publications. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group - UCLA. [Link]

  • Al-Masri, M., et al. (2023). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI. [Link]

  • Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Publications. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ResearchGate. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool. [Link]

  • Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. RSC Publishing. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. This document moves beyond a simple checklist, delving into the rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.

Part 1: Hazard Assessment and Characterization

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound, as a biphenyl derivative, warrants a cautious approach. While the toxicological properties of this specific compound may not be exhaustively documented, the hazards associated with its structural class, such as biphenyls, inform our handling procedures.[1] Biphenyl compounds can be absorbed by the gastrointestinal tract and may cause systemic health damage if they enter the bloodstream through cuts or abrasions.[2]

This substance is considered a hazardous material, and its disposal is regulated.[2] Therefore, it is crucial to prevent its release into the environment. Under no circumstances should this chemical or its containers be disposed of via standard trash or discharged into the sewer system. [1][2]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Direct contact with this compound must be avoided.[2] Adherence to proper PPE protocols is mandatory during all stages of handling and disposal.

PPE ItemSpecification & Rationale
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles. This prevents irritation or injury from accidental splashes or airborne dust particles.[3]
Hand Protection Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[3] Skin contact is a primary route of exposure for many chemicals.[2]
Body Protection A standard laboratory coat should be worn to protect against contamination of personal clothing.[2]
Respiratory Protection While generally not required under normal use with adequate ventilation, a particle filter may be necessary if there is a risk of generating dust.[3]

Part 3: Waste Segregation and Collection Protocol

The cornerstone of effective chemical waste management is the proper segregation and collection of waste at the point of generation.[4][5] This prevents dangerous reactions and ensures the waste can be processed safely by disposal facilities.

Step-by-Step Collection Procedure:
  • Designate a Waste Container:

    • Action: Use a dedicated, chemically compatible container for solid waste collection.[6][7] The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.[4][7]

    • Rationale: Using a compatible container prevents degradation of the container and potential release of the hazardous contents. The original product container is often the most suitable choice for surplus or unwanted reagents.[5][7]

  • Properly Label the Container:

    • Action: As soon as you begin accumulating waste, affix a hazardous waste label. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date when the first particle of waste was added (the accumulation start date).[6][7]

    • Rationale: Clear, accurate labeling is a regulatory requirement and is critical for communicating the container's contents and hazards to all personnel and to the final disposal facility.

  • Segregate the Waste Stream:

    • Action: This chemical should be managed as a non-halogenated organic solid waste . Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents.[3][8]

    • Rationale: Mixing incompatible chemicals can lead to dangerous reactions, such as fires, explosions, or the generation of toxic gases. Proper segregation simplifies the final disposal process and is often more cost-effective.[4]

  • Accumulate Waste Safely:

    • Action: Collect solid waste, such as contaminated labware (e.g., weigh boats, contaminated paper towels), and any unwanted solid this compound in the designated container. Use dry cleanup procedures and avoid generating dust.[2][3] Keep the waste container sealed at all times, except when adding waste.[6][7]

    • Rationale: Keeping containers closed minimizes the risk of spills and the release of vapors or dust into the laboratory atmosphere.

Part 4: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.[9]

  • Triple Rinsing:

    • Action: For a container to be considered non-hazardous, it must be triple-rinsed.[9][10] Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Rationale: This procedure ensures that only a minimal, or de minimis, amount of chemical residue remains.[9]

  • Managing the Rinsate:

    • Action: The first rinse must always be collected and disposed of as hazardous waste.[10] Subsequent rinses may also need to be collected, depending on institutional policies and the toxicity of the substance.

    • Rationale: The initial rinse will contain the highest concentration of the chemical residue and is therefore considered hazardous.

  • Final Container Disposal:

    • Action: Once triple-rinsed and air-dried, completely obliterate or remove the original label.[9][10] The clean, defaced container can then be disposed of in the appropriate receptacle for regular trash or glass recycling.

    • Rationale: Defacing the label prevents confusion and ensures that a decontaminated container is not mistaken for one containing hazardous material.

Part 5: Spill Management

Accidental spills must be managed promptly and safely.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE as detailed in Part 2.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using non-sparking tools, carefully sweep up and collect the material.[2][8]

    • Place the collected spill residue into your designated hazardous waste container.[2]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency responders immediately.[2][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition Start Waste Generated: This compound Solid_Waste Unused/Surplus Solid Chemical or Contaminated Debris Start->Solid_Waste Empty_Container Empty Original Container Start->Empty_Container Spill_Residue Spill Cleanup Material Start->Spill_Residue Collect_Solid 1. Place in compatible, sealed container. 2. Label as 'Hazardous Waste' with chemical name and start date. Solid_Waste->Collect_Solid Rinse_Container 1. Triple rinse with appropriate solvent. 2. Collect first rinseate as hazardous waste. Empty_Container->Rinse_Container Spill_Residue->Collect_Solid EHS_Pickup Arrange for pickup by EHS or licensed contractor. Collect_Solid->EHS_Pickup Rinse_Container->Collect_Solid Rinseate Trash Dispose of defaced container in regular trash/recycling. Rinse_Container->Trash Clean Container

Caption: Decision workflow for handling different waste streams of this compound.

Part 6: Final Disposal Pathway

The ultimate disposal of this compound is a regulated process that must be managed by professionals.

  • Institutional Management: All collected hazardous waste must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[10][11] Laboratory personnel should never attempt to transport hazardous waste off-site.[11]

  • Disposal Technology: Chemicals of this nature are typically disposed of via high-temperature incineration at a facility permitted to handle such waste.[11][12] This method ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to this comprehensive guide, researchers can ensure they are managing this compound waste in a manner that is safe, responsible, and compliant with all applicable regulations.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Oklahoma State University. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • PCBs: The Complete Guide to Polychlorinated Biphenyl Regulation and Disposal. (2026, January 20). Triumvirate Environmental. Retrieved from [Link]

  • Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024, May 2). Washington State Department of Ecology. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.